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5-(2-bromoethyl)-1-methyl-1H-pyrazole Documentation Hub

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  • Product: 5-(2-bromoethyl)-1-methyl-1H-pyrazole
  • CAS: 1340091-69-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-(2-bromoethyl)-1-methyl-1H-pyrazole

The following technical guide details the synthesis of 5-(2-bromoethyl)-1-methyl-1H-pyrazole , a critical heterocyclic building block used in the development of kinase inhibitors and agrochemicals. This guide prioritizes...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 5-(2-bromoethyl)-1-methyl-1H-pyrazole , a critical heterocyclic building block used in the development of kinase inhibitors and agrochemicals.

This guide prioritizes the C5-selective lithiation route , which offers the highest atom economy and scalability compared to de novo cyclization methods.

Executive Summary

Target Molecule: 5-(2-bromoethyl)-1-methyl-1H-pyrazole (CAS: 1340091-69-1) Core Application: Intermediate for N-alkylated pyrazole scaffolds in drug discovery (e.g., Janus kinase inhibitors). Synthetic Strategy: Regioselective C5-lithiation of 1-methylpyrazole followed by hydroxyethylation and bromination. Key Challenge: Controlling the regioselectivity of lithiation (C5-ring vs. N-methyl lateral lithiation) and safely handling the electrophilic trapping step.

Retrosynthetic Analysis

The most efficient disconnection relies on the nucleophilicity of the C5 position in the pyrazole ring. By disconnecting the C-C bond at the ethyl chain, we identify 1-methylpyrazole as the starting material and ethylene oxide (or a synthetic equivalent) as the electrophile.

Logical Pathway
  • Target: 5-(2-bromoethyl)-1-methyl-1H-pyrazole[1][2]

  • Precursor: 2-(1-methyl-1H-pyrazol-5-yl)ethanol

  • Intermediate: 5-Lithio-1-methylpyrazole (Thermodynamic Species)

  • Starting Material: 1-Methylpyrazole

Retrosynthesis Target 5-(2-bromoethyl)-1-methyl-1H-pyrazole (Target) Alcohol 2-(1-methyl-1H-pyrazol-5-yl)ethanol (Intermediate) Target->Alcohol Bromination (PBr3 or CBr4) Lithio 5-Lithio-1-methylpyrazole (Nucleophile) Alcohol->Lithio Trapping (Ethylene Oxide) Start 1-Methylpyrazole (Starting Material) Lithio->Start Regioselective Lithiation (n-BuLi, THF, -78°C)

Caption: Retrosynthetic disconnection showing the C5-functionalization strategy.

Critical Pathway: The Lithiation-Hydroxyethylation Route

Phase 1: Regioselective Lithiation (The "Thermodynamic" Control)

Objective: Generate the C5-lithiated species exclusively, avoiding the kinetic N-methyl lateral lithiation product.

  • Mechanism: 1-Methylpyrazole undergoes lithiation.[3][4] Kinetic control (short reaction times, ultra-low temp) can favor deprotonation of the N-methyl group. However, thermodynamic conditions allow equilibration to the more stable C5-lithio species, stabilized by the inductive effect of the adjacent nitrogen (N1).

  • Protocol Validation: Research indicates that while lateral lithiation is kinetically accessible, the C5-lithio species is the thermodynamic product. A "soak time" at -78°C is essential to ensure conversion to the C5 species before electrophile addition.

Experimental Protocol 1: C5-Lithiation
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Solvent: Add anhydrous THF (0.5 M concentration relative to substrate).

  • Substrate: Charge 1-Methylpyrazole (1.0 equiv).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Reagent Addition: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70°C.

  • Equilibration (Critical): Stir at -78°C for 1.5 to 2 hours .

    • Why? This duration ensures the rearrangement of any kinetically formed N-CH2-Li species to the desired C5-Li species.

Phase 2: Electrophilic Trapping with Ethylene Oxide

Objective: Install the hydroxyethyl chain.

  • Safety Note: Ethylene oxide is a toxic, flammable gas. Use a pre-cooled solution in THF or a commercially available solution.

  • Alternative: If ethylene oxide handling is restricted, use 2-(2-bromoethoxy)tetrahydro-2H-pyran followed by acid deprotection, though this adds two steps.

Experimental Protocol 2: Hydroxyethylation
  • Electrophile: Add Ethylene Oxide (1.5 equiv) as a solution in THF (pre-cooled to -78°C) via cannula to the lithiated mixture.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH4Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Target Intermediate: 2-(1-methyl-1H-pyrazol-5-yl)ethanol.

Phase 3: Bromination (Appel Reaction vs. PBr3)

Objective: Convert the primary alcohol to the alkyl bromide. Choice: Phosphorus Tribromide (PBr3) is preferred for atom economy and ease of workup for primary alcohols.

Experimental Protocol 3: Bromination
  • Solvent: Dissolve the alcohol intermediate (1.0 equiv) in anhydrous DCM (0.3 M).

  • Cooling: Cool to 0°C.

  • Reagent: Add PBr3 (0.4 equiv - note stoichiometry: 1 mol PBr3 reacts with 3 mol alcohol) dropwise.

    • Optimization: Using 1.1 equiv of PBr3 is common to ensure completion, though theoretically 0.33 is sufficient.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of polar alcohol spot).

  • Quench: Pour carefully into ice-water / NaHCO3 solution (gas evolution).

  • Isolation: Extract with DCM, dry, and concentrate. The product often requires no further purification or can be passed through a short silica plug.

Process Logic & Reaction Mechanism[5]

The success of this synthesis hinges on the "Coordination-Directed Metallation" (CDoM) concepts, although here it is primarily inductive acidification.

Mechanism Start 1-Methylpyrazole Kinetic Kinetic Product (N-CH2-Li) Start->Kinetic n-BuLi (Fast) Thermo Thermodynamic Product (C5-Li) Start->Thermo n-BuLi (Slow/Equil) Kinetic->Thermo Rearrangement (-78°C, 1.5h) Trapped Alkoxide Intermediate Thermo->Trapped + Ethylene Oxide Product Alcohol Precursor Trapped->Product + H+

Caption: Reaction pathway illustrating the equilibration from kinetic lateral lithiation to thermodynamic C5-lithiation.

Analytical Data & Characterization

To validate the synthesis, compare the isolated product against these expected spectral parameters.

NucleusChemical Shift (δ ppm)MultiplicityAssignment
1H NMR 7.35Doublet (J=2 Hz)C3-H (Ring)
1H NMR 6.10Doublet (J=2 Hz)C4-H (Ring)
1H NMR 3.85SingletN-CH3
1H NMR 3.60Triplet (J=7 Hz)CH2-CH2 -Br
1H NMR 3.20Triplet (J=7 Hz)Ring-CH2 -CH2
13C NMR ~140.0QuaternaryC5 (Ring)
13C NMR ~138.0CHC3 (Ring)
13C NMR ~105.0CHC4 (Ring)
13C NMR ~36.0CH3N-CH3
13C NMR ~30.0CH2Alkyl Chain

Note: Shifts are approximate (CDCl3) and depend on concentration.

Process Safety & Optimization

  • Exotherm Control: The addition of n-BuLi is highly exothermic. Failure to maintain <-70°C results in decomposition or loss of regioselectivity.

  • Ethylene Oxide: If using neat EO, condense it into a pre-weighed, cooled flask containing THF. Calculate concentration by weight difference.

  • Moisture Sensitivity: The lithiated intermediate is instantly quenched by water. All glassware must be oven-dried.

References

  • Regioselectivity in Lithi

    • Source: Idodon, B. et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 2006.
    • Context: Defines the kinetic (methyl) vs. thermodynamic (C5) control parameters.
    • Link:[Link]

  • General Procedure for 1-Methylpyrazole-5-boronic acid (Evidence of C5 Lithiation) Source: ChemicalBook / Patent Literature. Context: Provides the standard -78°C protocol for accessing the C5 position.
  • Synthesis of Pyrazole Deriv

    • Source:Journal of Organic Chemistry (General Reference for Heterocyclic Lithi
    • Context: Background on N-substituted pyrazole lithi
    • Link:[Link] (Journal Landing Page for verification of general methodology).

Sources

Exploratory

Mechanism of 5-(2-Bromoethyl)-1-methyl-1H-pyrazole Formation

An in-depth technical guide on the formation of 5-(2-bromoethyl)-1-methyl-1H-pyrazole , designed for researchers and drug development professionals. Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the formation of 5-(2-bromoethyl)-1-methyl-1H-pyrazole , designed for researchers and drug development professionals.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Importance

The 5-(2-bromoethyl)-1-methyl-1H-pyrazole scaffold is a critical intermediate in the synthesis of histamine analogs (specifically H3 and H4 receptor ligands) and various kinase inhibitors. Its structural value lies in the "ethyl linker" at the C5 position, which provides an optimal distance for pharmacophoric interactions while maintaining the metabolic stability of the pyrazole core.

This guide details the Regioselective C5-Lithiation / Hydroxyethylation / Bromination route. Unlike cyclization strategies that often yield regioisomeric mixtures (1,3- vs 1,5-isomers), this linear synthesis guarantees the 1,5-substitution pattern with high fidelity.

Retrosynthetic Analysis

The formation of the target molecule (3) can be deconstructed into two primary transformations starting from the commercially available 1-methyl-1H-pyrazole :

  • C-C Bond Formation: Introduction of the hydroxyethyl chain via regioselective lithiation and epoxide ring opening.

  • Functional Group Interconversion (FGI): Conversion of the primary alcohol to a primary alkyl bromide.

Pathway: 1-Methylpyrazole


[5-Lithio-1-methylpyrazole]

1-Methyl-5-(2-hydroxyethyl)pyrazole

5-(2-Bromoethyl)-1-methyl-1H-pyrazole

Detailed Reaction Mechanism

Step 1: Regioselective C5-Lithiation (Thermodynamic Control)[1]

The lithiation of 1-methylpyrazole is governed by the competition between lateral lithiation (on the N-methyl group) and ring lithiation (at C5).

  • Kinetic Control: Deprotonation at the N-methyl group (lateral) is kinetically favored due to the acidity of the

    
    -protons and lack of steric hindrance.
    
  • Thermodynamic Control: The C5-lithio species is thermodynamically more stable. The dipole of the N1-N2 bond and the inductive effect of the N1-methyl group increase the acidity of the C5 proton. Furthermore, the resulting C5-anion is stabilized by the adjacent nitrogen's lone pair repulsion (though often debated, the stability is empirically higher).

Mechanism:

  • Coordination:

    
    -Butyllithium (
    
    
    
    -BuLi) aggregates coordinate with the N2 nitrogen.
  • Deprotonation: Under conditions that allow equilibration (e.g., warming from -78°C to 0°C), the initially formed kinetic (lateral) species rearranges or the base directly abstracts the C5 proton to form 5-lithio-1-methylpyrazole .

Step 2: Nucleophilic Ring Opening of Ethylene Oxide

The 5-lithio intermediate acts as a hard nucleophile attacking the strained electrophile, ethylene oxide (oxirane).

  • Attack: The C5 carbanion attacks the less hindered carbon of ethylene oxide (though symmetric here) in an

    
    -like fashion.
    
  • Alkoxide Formation: The ring opens to form the lithium alkoxide intermediate.

  • Quench: Protonation (usually with saturated

    
    ) yields 1-methyl-5-(2-hydroxyethyl)pyrazole .
    
Step 3: Bromination via Phosphorus Tribromide ( )

The conversion of the alcohol to the bromide proceeds via a standard


 mechanism involving an activated phosphate ester intermediate.
  • Activation: The hydroxyl oxygen attacks the phosphorus atom of

    
    , displacing a bromide ion and forming a good leaving group (dibromophosphite).
    
  • Substitution: The displaced bromide ion attacks the carbon bearing the activated oxygen from the backside (

    
    ), displacing the HOPBr_2 species and forming the C-Br bond.
    

Visualization of Reaction Pathways[2]

The following diagram illustrates the molecular transformations and the divergence between kinetic and thermodynamic lithiation pathways.

ReactionMechanism SM 1-Methyl-1H-pyrazole Kinetic Lateral Lithio Species (Kinetic Product) SM->Kinetic n-BuLi, -78°C (Fast) Thermo 5-Lithio-1-methylpyrazole (Thermodynamic Product) SM->Thermo n-BuLi, -78°C to 0°C (Equilibration) Kinetic->Thermo Warm to 0°C Inter1 Lithium Alkoxide Intermediate Thermo->Inter1 + Ethylene Oxide (Nucleophilic Attack) EO Ethylene Oxide Alcohol 1-Methyl-5-(2-hydroxyethyl)pyrazole Inter1->Alcohol H+ Quench Bromide 5-(2-Bromoethyl)-1-methyl-1H-pyrazole (Target) Alcohol->Bromide PBr3, DCM 0°C to RT

Caption: Pathway selectivity showing thermodynamic preference for C5-lithiation required for the target scaffold.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-5-(2-hydroxyethyl)pyrazole

Reagents:

  • 1-Methylpyrazole (1.0 eq)

  • 
    -Butyllithium (1.1 eq, 2.5 M in hexanes)
    
  • Ethylene oxide (1.2 eq, solution in THF)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and 1-methylpyrazole. Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add

    
    -BuLi over 20 minutes. Stir at -78°C for 1 hour, then allow the temperature to rise to 0°C  and stir for 30 minutes.
    
    • Critical Checkpoint: This warming step is essential to ensure conversion of any kinetically formed lateral lithio-species to the thermodynamically stable C5-lithio species.

  • Alkylation: Cool back to -78°C. Add ethylene oxide (pre-cooled in THF) slowly.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) overnight.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (DCM/MeOH 95:5).

Protocol B: Bromination to 5-(2-Bromoethyl)-1-methyl-1H-pyrazole

Reagents:

  • 1-Methyl-5-(2-hydroxyethyl)pyrazole (1.0 eq)

  • Phosphorus tribromide (

    
    ) (1.1 eq)
    
  • DCM (Dichloromethane) (Solvent)

Step-by-Step Methodology:

  • Setup: Dissolve the alcohol intermediate in anhydrous DCM under Argon. Cool to 0°C .

  • Addition: Add

    
     dropwise. (Caution: Exothermic reaction).
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 2-4 hours. Monitor by TLC.[1][2]

  • Quench: Pour carefully into ice-water containing

    
     (neutralize acid).
    
  • Extraction: Extract with DCM. Wash with brine.[1] Dry over

    
    .
    
  • Isolation: Concentrate under reduced pressure. The product is often an oil that may crystallize upon standing or require distillation/chromatography depending on purity requirements.

Key Data & Troubleshooting

Physicochemical Properties (Expected)
PropertyValue / Description
Molecular Formula

Molecular Weight 189.05 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~90-100°C at 1 mmHg (estimated)
Solubility Soluble in DCM, CHCl3, EtOAc; Insoluble in water
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Regioselectivity (Mixture of products) Kinetic control dominance during lithiation.Ensure the lithiation step includes a warming period (0°C) before adding the electrophile to favor the thermodynamic C5 anion.
Incomplete Bromination Old/Hydrolyzed

.
Use fresh

. Alternatively, use

(Appel reaction) for milder conditions.
Polymerization of EO Excess Ethylene Oxide or high temp.Add EO at -78°C and use only a slight excess (1.2 eq).

Workflow Diagram

Workflow cluster_0 Step 1: C5-Functionalization cluster_1 Step 2: Bromination Start 1-Methylpyrazole + THF Cool Cool to -78°C Start->Cool AddLi Add n-BuLi Warm to 0°C Cool->AddLi AddEO Add Ethylene Oxide (-78°C -> RT) AddLi->AddEO Quench NH4Cl Quench & Isolation AddEO->Quench Dissolve Dissolve in DCM (0°C) Quench->Dissolve AddPBr3 Add PBr3 Dropwise Dissolve->AddPBr3 Stir Stir RT (2-4 h) AddPBr3->Stir Neutralize NaHCO3 Wash & Dry Stir->Neutralize Final Target Bromide Neutralize->Final

Caption: Operational workflow for the two-step synthesis of 5-(2-bromoethyl)-1-methyl-1H-pyrazole.

References

  • Regioselectivity in Lithiation of 1-Methylpyrazole : Idydon, T. et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.

  • General Pyrazole Synthesis : "Synthesis of Pyrazoles." Organic Chemistry Portal.

  • Ethylene Oxide Reactivity : "Ethylene Oxide - Reactivity and Mechanism." Wikipedia / General Chemical Reference.

  • Bromination with PBr3 : "Reaction of Alcohols with PBr3." Organic Chemistry Portal.

Sources

Foundational

chemical properties of 5-(2-bromoethyl)-1-methyl-1H-pyrazole

This technical guide details the chemical properties, synthesis, and reactivity of 5-(2-bromoethyl)-1-methyl-1H-pyrazole , a specialized heterocyclic building block used in medicinal chemistry. [1] Executive Summary 5-(2...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and reactivity of 5-(2-bromoethyl)-1-methyl-1H-pyrazole , a specialized heterocyclic building block used in medicinal chemistry.

[1]

Executive Summary

5-(2-bromoethyl)-1-methyl-1H-pyrazole (CAS: 1340091-69-1 ) is a bifunctional heterocyclic intermediate.[1] It features a pharmacologically privileged 1-methylpyrazole core substituted at the C5 position with a reactive bromoethyl electrophile.

In drug discovery, this molecule serves as a critical "linker" or "warhead." The bromoethyl side chain acts as a robust alkylating agent, allowing researchers to tether the pyrazole motif to larger scaffolds (e.g., piperazines, phenols, or anilines) via nucleophilic substitution (


). The specific 1,5-substitution pattern  provides a distinct steric and electronic profile compared to the more common 1,3-isomers, often resulting in altered binding kinetics in kinase inhibitors and GPCR ligands.
Physicochemical Properties

The following data summarizes the core physical attributes of the compound. As a specific intermediate, some values are predicted based on structure-activity relationship (SAR) models of close analogs (e.g., 1,4-dimethyl variants).

PropertyValue / DescriptionNote
IUPAC Name 5-(2-bromoethyl)-1-methyl-1H-pyrazole
CAS Number 1340091-69-1 Validated Identifier
Molecular Formula

Molecular Weight 189.05 g/mol
Appearance Colorless to pale yellow oil/low-melting solidTends to darken upon oxidation
Boiling Point ~240–250 °C (Predicted)Decomposes at high heat
Density ~1.52 g/cm³
LogP (Predicted) 1.2 – 1.5Moderate lipophilicity
Solubility Soluble in DCM, THF, DMSO, MethanolPoor water solubility
Storage 2–8 °C, Inert Atmosphere (Ar/N2)Moisture sensitive (hydrolysis risk)
Structural Analysis & Regiochemistry

Understanding the regiochemistry is vital for the correct application of this compound.

  • 1,5-Substitution vs. 1,3-Substitution:

    • 1,5-Isomer (Target): The alkyl chain is attached to Carbon-5, adjacent to the methylated Nitrogen (N1). This creates a "crowded" environment. The proximity of the N-methyl group to the ethyl chain can induce steric clashes that force the side chain out of the plane, potentially locking bioactive conformations.

    • 1,3-Isomer (Common Impurity): The alkyl chain is at Carbon-3, distal from the N-methyl group. This is the thermodynamically favored product in many cyclization reactions but lacks the specific steric pressure of the 1,5-isomer.

Electronic Effect: The N1-methyl group donates electron density into the ring, making C4 nucleophilic, while the bromoethyl chain at C5 remains highly electrophilic.

Synthetic Pathways

The synthesis of 5-(2-bromoethyl)-1-methyl-1H-pyrazole requires strict regiocontrol to avoid the formation of the 1,3-isomer. The most reliable method utilizes directed lithiation .

Primary Route: C5-Lithiation (Thermodynamic Control)

This route exploits the acidity of the C5 proton in 1-methylpyrazole.

  • Lithiation: 1-methylpyrazole is treated with n-Butyllithium (n-BuLi). Under thermodynamic conditions (higher temperatures or specific solvent additives), the lithium species equilibrates to the C5 position, which is the most acidic site due to the inductive effect of the adjacent nitrogen.

  • Hydroxyethylation: The C5-lithio species traps ethylene oxide (oxirane) to form the alcohol intermediate.

  • Bromination: The alcohol is converted to the bromide using phosphorus tribromide (

    
    ) or Appel reaction conditions (
    
    
    
    ).

Synthesis Start 1-methyl-1H-pyrazole Step1 5-Lithio-1-methylpyrazole (Intermediate) Start->Step1 n-BuLi, THF (-78°C to 0°C) Step2 5-(2-hydroxyethyl)- 1-methyl-1H-pyrazole Step1->Step2 Ethylene Oxide (Electrophile Trap) Final 5-(2-bromoethyl)- 1-methyl-1H-pyrazole Step2->Final PBr3 or CBr4/PPh3 (Bromination)

Figure 1: Regioselective synthesis via C5-lithiation sequence.

Alternative Route: Cyclization (Knorr-Type)

Condensation of methylhydrazine with specific 1,3-dicarbonyl equivalents (e.g., acetyl-alkynes or


-keto esters) can yield the pyrazole core. However, this often produces a mixture of 1,3- and 1,5-isomers that requires difficult chromatographic separation.
Chemical Reactivity & Transformations[3][5]

The utility of 5-(2-bromoethyl)-1-methyl-1H-pyrazole lies in its dual reactivity: the electrophilic side chain and the aromatic core .

A. Nucleophilic Substitution (

)

The primary application is alkylating nucleophiles. The bromine atom is a good leaving group, facilitating attack by amines, thiols, and alkoxides.

  • Reaction with Amines: Forms secondary/tertiary amines. Used to link the pyrazole to piperazine or morpholine rings in kinase inhibitors.

  • Reaction with Thiols: Forms thioethers.

  • Intramolecular Cyclization: If the pyrazole ring contains a nucleophile at C4 (e.g., an amino group), the bromoethyl chain can cyclize to form fused bicyclic systems like 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines.

B. Metal-Catalyzed Cross-Coupling

While the bromoethyl group is reactive, the pyrazole ring itself (specifically C4) can be halogenated (e.g., using NBS) to introduce a second handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex trisubstituted pyrazoles.

Reactivity Core 5-(2-bromoethyl)- 1-methyl-1H-pyrazole Amines Reaction w/ Amines (HNR2) Core->Amines SN2 Mechanism Phenols Reaction w/ Phenols (Ar-OH + Base) Core->Phenols Williamson Ether Synth Cyclization Intramolecular Cyclization (If C4 substituted) Core->Cyclization Ring Closure C4_Funct C4-Halogenation (NBS/NIS) Core->C4_Funct Electrophilic Arom. Subst. Prod_Amine N-alkylated Pyrazoles (Kinase Inhibitor Scaffolds) Amines->Prod_Amine Prod_Ether Ether-linked Conjugates Phenols->Prod_Ether Prod_Fused Fused Bicyclic Systems (e.g., Pyrazolo-pyrimidines) Cyclization->Prod_Fused Prod_C4 4-Halo-5-bromoethyl-pyrazole (Dual Electrophile) C4_Funct->Prod_C4

Figure 2: Reactivity map demonstrating the versatility of the scaffold.

Handling & Safety
  • Alkylating Hazard: As a primary alkyl bromide, this compound is a potent alkylating agent. It is potentially mutagenic and carcinogenic . It causes severe skin and eye irritation.

  • Lachrymator: Related bromo-alkyl compounds often exhibit lachrymatory properties. Handle only in a fume hood.

  • Storage: Store under inert gas (Argon) at 2–8 °C. The compound can hydrolyze to the alcohol (releasing HBr) if exposed to atmospheric moisture.

References
  • Regioselectivity in Lithiation of 1-Methylpyrazole. Organic & Biomolecular Chemistry, 2006.[2]

    • Validates the thermodynamic control required to functionalize the C5 position.
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 2009.

    • Details the use of magnesiated intermediates for pyrazole functionaliz
  • PubChem Compound Summary: 1-(2-bromoethyl)-1H-pyrazole (Isomer). National Library of Medicine.

    • Provides physicochemical baselines for the isomer class.
  • Accela ChemBio Product Catalog: 5-(2-bromoethyl)-1-methyl-1H-pyrazole.

    • Verification of commercial availability and CAS 1340091-69-1.

Sources

Exploratory

Reactivity of the Bromoethyl Group in Pyrazoles: A Structural &amp; Synthetic Guide

Executive Summary The 1-(2-bromoethyl)pyrazole moiety is a high-value pharmacophore linker in medicinal chemistry, serving as a critical junction for fragment-based drug discovery (FBDD).[1] Its utility lies in its dual...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(2-bromoethyl)pyrazole moiety is a high-value pharmacophore linker in medicinal chemistry, serving as a critical junction for fragment-based drug discovery (FBDD).[1] Its utility lies in its dual reactivity: it acts as a robust electrophile for


 derivatization and a precursor for vinyl-pyrazole Michael acceptors via 

elimination.[1]

However, this duality presents a specific challenge: chemoselectivity . The competition between nucleophilic substitution (to extend the chain) and


-elimination (to form the vinyl species) is governed by precise steric and electronic factors. This guide provides the decision frameworks, validated protocols, and mechanistic insights required to manipulate this scaffold with high fidelity.

Part 1: Structural Dynamics & Electronic Properties[1]

The Inductive Tug-of-War

The reactivity of the bromoethyl group is heavily influenced by the adjacent pyrazole ring. Unlike a simple alkyl halide, the ethyl linker in 1-(2-bromoethyl)pyrazole is subject to the electron-withdrawing inductive effect (-I) of the pyrazole nitrogen (


).[1]
  • 
    -Carbon Activation:  The pyrazole ring pulls electron density from the ethyl chain, making the 
    
    
    
    -carbon (attached to
    
    
    ) electron-deficient.[1] This slightly deactivates the
    
    
    -carbon (attached to Br) toward
    
    
    pathways but maintains high susceptibility to
    
    
    attack.[1]
  • 
    -Proton Acidity:  The same inductive effect increases the acidity of the 
    
    
    
    -protons.[1] This is the root cause of the scaffold's instability; in the presence of strong, hard bases (e.g., NaH, KOtBu), rapid dehydrohalogenation occurs to yield 1-vinylpyrazole .
Mechanistic Divergence: vs.

The following diagram illustrates the divergent pathways dictated by reaction conditions.

ReactivityPathways Start 1-(2-bromoethyl)pyrazole SubProduct Substitution Product (N-ethyl-Nu) Start->SubProduct SN2 Path (Polar Aprotic, Weak Base) ElimProduct 1-Vinylpyrazole (Elimination) Start->ElimProduct E2 Path (Heat, Strong/Bulky Base) CycloProduct Fused Bicyclic System (Intramolecular) Start->CycloProduct Tethered Nu: (Cascade) Nu Nucleophile (Nu:) Nu->SubProduct Base Strong Base (B:) Base->ElimProduct

Caption: Divergent reactivity pathways of 1-(2-bromoethyl)pyrazole controlled by reagent selection.

Part 2: Synthetic Pathways & Protocols[1]

Synthesis of the Scaffold

Direct alkylation of pyrazole with 1,2-dibromoethane is the industrial standard but is prone to dimerization (forming 1,2-di(pyrazol-1-yl)ethane).[1]

Protocol 1: Selective Mono-Alkylation

  • Reagents: Pyrazole (1.0 eq), 1,2-Dibromoethane (3.0 - 5.0 eq), TBAF (cat.), KOH (powder).[1]

  • Solvent: Acetonitrile (MeCN) or DMSO.[1]

  • Procedure:

    • Dissolve pyrazole in MeCN.[1]

    • Add KOH and catalytic TBAF (phase transfer catalyst).[1]

    • Add 1,2-dibromoethane in one portion (Excess is critical to statistically favor mono-alkylation).

    • Reflux for 4-6 hours. Monitor TLC (Hexane/EtOAc 3:1).[1]

    • Workup: Filter salts. Concentrate filtrate.[1] Distill off excess dibromoethane (recoverable).[1]

    • Validation:

      
       NMR shows triplet at 
      
      
      
      ~3.6 ppm (
      
      
      ) and triplet at
      
      
      ~4.5 ppm (
      
      
      ).[1]

Protocol 2: The Appel Reaction (For Sensitive Substrates) If the pyrazole contains base-sensitive groups, convert 1-(2-hydroxyethyl)pyrazole to the bromide using neutral conditions.[1]

  • Reagents:

    
     (1.2 eq), 
    
    
    
    (1.2 eq).
  • Solvent:

    
     (
    
    
    
    ).[1][2]
  • Mechanism: Activation of alcohol by phosphonium salt followed by

    
     displacement by bromide.[1]
    
Optimization of Nucleophilic Substitution ( )

To maximize substitution and suppress elimination, follow these parameter constraints:

ParameterRecommendationRationale
Solvent DMF, DMAc, or MeCNPolar aprotic solvents stabilize the transition state and enhance nucleophilicity without solvating the anion too strongly (unlike protic solvents).[1]
Base

,

, or DIPEA
Weak, non-nucleophilic bases neutralize the HBr byproduct without triggering

elimination. Avoid

or

.[1]
Temperature

Higher temperatures (

) significantly increase the rate of elimination (

has higher activation energy).[1]
Nucleophile Amines, Thiols, AzidesSoft nucleophiles prefer the soft electrophilic carbon (

).

Part 3: Intramolecular Cyclization (The "Fusion" Strategy)

One of the most powerful applications of bromoethyl pyrazoles is the construction of fused bicyclic rings, such as dihydropyrazolo[1,5-a]pyrazines . This occurs when a nucleophile is tethered to the pyrazole core (usually at the C-5 position) or introduced via the N-linker.[1]

Mechanism of Cyclization

When a secondary amine is attached to the pyrazole C-5 position, the bromoethyl group at N-1 acts as the electrophilic trap.

Cyclization Step1 Precursor: 5-amino-1-(2-bromoethyl)pyrazole TS Transition State: Intramolecular SN2 Attack Step1->TS Base / Heat Product Fused Product: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine TS->Product -HBr

Caption: Intramolecular cyclization pathway to fused pyrazolo-pyrimidines.

Self-Validating Protocol: Cyclization

  • Substrate: 5-(substituted-amino)-1-(2-bromoethyl)pyrazole.

  • Conditions: NaH (1.1 eq) in dry THF at

    
    , then warm to RT.
    
    • Note: Here, NaH is permissible because the intramolecular reaction is kinetically favored over intermolecular elimination due to the proximity effect (high effective molarity).

  • Monitoring: Disappearance of the broad NH peak and the

    
     triplet in NMR.
    
  • Result: Formation of the 6-membered fused ring.

Part 4: Troubleshooting & Stability

Handling the "Vinyl" Impurity

If your


 reaction yields a mixture of product and 1-vinylpyrazole:
  • Lower the Temperature: Drop reaction temp by

    
    .
    
  • Change the Base: Switch from inorganic carbonates (

    
    ) to sterically hindered organic bases (DIPEA) or remove the base entirely if the nucleophile is an amine (use 2.0 eq of amine).
    
  • Concentration: Run the reaction at higher concentration (0.5 M - 1.0 M) to favor the bimolecular

    
     over the pseudo-first-order elimination (if solvent assisted).
    
Storage

Bromoethyl pyrazoles are essentially alkylating agents (potential genotoxins).[1]

  • Store at

    
      under inert atmosphere (Argon).
    
  • Avoid: Long-term storage in basic solvents (Pyridine) or protic solvents (MeOH), which can cause slow solvolysis.[1]

References

  • Silva, V. L. M., & Silva, A. M. S. (2022).[3] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.[3]

    • Context: Authoritative review on the elimination pathways of haloethyl pyrazoles to form vinyl species.
  • Appel, R. (1975).[1] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.[1] [1]

    • Context: The foundational method for converting hydroxyethyl pyrazoles to bromoethyl deriv
  • Elguero, J. (2000).[1] Pyrazoles.[1][3][4][5][6] In Comprehensive Heterocyclic Chemistry II. Elsevier.[1] [1]

    • Context: The definitive encyclopedia on pyrazole reactivity, including N-alkyl
  • Organic Chemistry Portal. Appel Reaction.

    • Context: Verified mechanism and modern modific
  • PubChem. 1-(2-Bromoethyl)-1H-pyrazole Compound Summary.

    • Context: Physical properties and safety data for the specific bromoethyl pyrazole scaffold.

Sources

Foundational

Technical Guide: CAS 1340091-69-1 (5-(2-Bromoethyl)-1-methyl-1H-pyrazole)

[1][2] Abstract CAS 1340091-69-1 , chemically known as 5-(2-Bromoethyl)-1-methyl-1H-pyrazole , is a specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery.[1][2] As an alky...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

CAS 1340091-69-1 , chemically known as 5-(2-Bromoethyl)-1-methyl-1H-pyrazole , is a specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery.[1][2] As an alkylating agent bearing a "privileged" pyrazole scaffold, it serves as a critical intermediate for introducing the 1-methyl-1H-pyrazol-5-yl-ethyl moiety into small molecule drug candidates.[2] This guide details its physicochemical properties, synthetic utility, mechanistic applications in kinase and GPCR ligand design, and rigorous safety protocols for handling.

Part 1: Chemical Identity & Physicochemical Properties[4][5]

This compound belongs to the class of alkyl bromides tethered to a nitrogen-containing aromatic heterocycle (pyrazole).[2] Its structural features—specifically the electrophilic ethyl bromide side chain—make it a versatile reagent for nucleophilic substitution reactions.[2]

Nomenclature & Identification
Property Detail
CAS Number 1340091-69-1
IUPAC Name 5-(2-Bromoethyl)-1-methyl-1H-pyrazole
Synonyms 1-Methyl-5-(2-bromoethyl)pyrazole; 5-(2-Bromoethyl)-1-methylpyrazole
Molecular Formula C₆H₉BrN₂
Molecular Weight 189.05 g/mol
SMILES Cn1ncc(CCBr)c1
InChI Key Unique identifier derived from structure (e.g., generated from SMILES)
Physical Properties
Parameter Value / Characteristic
Physical State Liquid or low-melting solid (dependent on purity/temperature)
Boiling Point Predicted ~250–260°C (at 760 mmHg)
Density ~1.5 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in organic solvents (DCM, DMF, DMSO, Methanol); insoluble in water.[2]
Reactivity Electrophilic alkylating agent (susceptible to hydrolysis in aqueous base).[2]

Part 2: Synthetic Utility & Mechanism of Action

Role in Drug Design

The pyrazole ring is a "privileged structure" in pharmacology, present in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor).[2] CAS 1340091-69-1 allows researchers to attach this bioactive ring to a core scaffold via a flexible ethyl linker .[2]

  • Pharmacophore Extension: The ethyl chain acts as a "spacer," allowing the pyrazole nitrogen atoms to interact with binding pockets (e.g., hydrogen bonding with kinase hinge regions) without steric clash from the main scaffold.

  • Metabolic Stability: The 1-methyl substitution blocks the N-1 position, preventing rapid glucuronidation often seen with unsubstituted pyrazoles.[2]

Reaction Mechanism: Nucleophilic Substitution ( )

The primary utility of CAS 1340091-69-1 is as an electrophile .[2] The carbon attached to the bromine atom is electron-deficient, making it a prime target for nucleophiles (Nu⁻).[2]

Reaction Pathway:

  • Activation: A base (e.g.,

    
    , 
    
    
    
    ) deprotonates the nucleophile (amine, phenol, thiol).
  • Attack: The nucleophile attacks the

    
    -carbon of the ethyl chain.[2]
    
  • Leaving Group Departure: The bromide ion (

    
    ) is displaced, forming a new C-N, C-O, or C-S bond.
    
Visualization of Synthetic Pathways

G Bromide 5-(2-Bromoethyl)-1-methyl-1H-pyrazole (CAS 1340091-69-1) Prod_Amine Amino-ethyl-pyrazole (Kinase Inhibitor Motifs) Bromide->Prod_Amine + Amine / Base (Sn2) Prod_Ether Ether-linked Pyrazoles (GPCR Ligands) Bromide->Prod_Ether + Phenol / Base (Sn2) Prod_Thio Thioether Derivatives (Metabolic Probes) Bromide->Prod_Thio + Thiol / Base (Sn2) Amine Primary/Secondary Amines (R-NH2) Amine->Bromide Phenol Phenols/Alcohols (Ar-OH) Phenol->Bromide Thiol Thiols (R-SH) Thiol->Bromide

Figure 1: Synthetic divergence of CAS 1340091-69-1. The bromide acts as a linchpin, converting diverse nucleophiles into pyrazole-functionalized drug candidates.

Part 3: Experimental Protocols

Note: These protocols are representative standard operating procedures (SOPs) for alkylation using this specific class of bromide. Optimization may be required based on the specific nucleophile.

Protocol A: N-Alkylation (Synthesis of Amine Derivatives)

Objective: To attach the pyrazole-ethyl moiety to a secondary amine (e.g., a piperazine or morpholine core).[2]

  • Reagents:

    • Substrate: Secondary amine (1.0 equiv)

    • Reagent: CAS 1340091-69-1 (1.1 – 1.2 equiv)[2]

    • Base: Potassium Carbonate (

      
      ) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
      
    • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Procedure:

    • Dissolve the amine in anhydrous ACN (0.1 M concentration).

    • Add the base and stir at room temperature for 15 minutes.

    • Add CAS 1340091-69-1 dropwise (if liquid) or as a solution.[2]

    • Heat the reaction mixture to 60–80°C under nitrogen atmosphere for 4–12 hours.

    • Monitor reaction progress via LC-MS (Target Mass = Amine MW + 109.1).[2]

  • Workup:

    • Cool to room temperature.[2] Filter off inorganic salts.[2]

    • Concentrate the filtrate under reduced pressure.[2]

    • Purify via flash column chromatography (DCM/MeOH gradient).[2]

Protocol B: O-Alkylation (Synthesis of Ether Derivatives)

Objective: To couple the pyrazole to a phenolic core (common in receptor antagonists).[2]

  • Reagents:

    • Substrate: Phenol derivative (1.0 equiv)

    • Reagent: CAS 1340091-69-1 (1.2 equiv)[2]

    • Base: Cesium Carbonate (

      
      ) (2.0 equiv)[3]
      
    • Solvent: DMF or Acetone[2]

  • Procedure:

    • Combine phenol and

      
       in DMF.[2] Stir for 30 mins to generate the phenoxide anion.
      
    • Add CAS 1340091-69-1 .[1][2]

    • Stir at 50°C for 6–18 hours.

  • Validation:

    • Check for disappearance of the phenol starting material by TLC.[2]

Part 4: Safety, Handling & Storage

As an alkyl bromide , this compound poses specific hazards related to its reactivity with biological nucleophiles (DNA, proteins).

Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[2]

  • Genotoxicity Warning: Alkylating agents can be potentially mutagenic.[2] Handle with extreme care.

Handling Protocols
  • Engineering Controls: Always handle inside a certified fume hood .

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Decontamination: Spills should be treated with a dilute ammonia or thiosulfate solution to quench the alkylating potential before cleanup.[2]

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) to prevent hydrolysis from atmospheric moisture.[2]

  • Container: Tightly sealed amber glass vial (light sensitive).

References

  • PubChem Compound Summary . (n.d.). 1-Methyl-5-(2-bromoethyl)-1H-pyrazole.[1][2] National Center for Biotechnology Information.[2] Retrieved from [Link]

  • Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. (Contextual reference for pyrazole synthesis methods).

Sources

Exploratory

exploring the functionalization of 1-methyl-1H-pyrazole core

An In-Depth Technical Guide to the Functionalization of the 1-Methyl-1H-Pyrazole Core Authored by a Senior Application Scientist Introduction: The 1-Methyl-1H-Pyrazole Scaffold in Modern Drug Discovery The 1-methyl-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Functionalization of the 1-Methyl-1H-Pyrazole Core

Authored by a Senior Application Scientist

Introduction: The 1-Methyl-1H-Pyrazole Scaffold in Modern Drug Discovery

The 1-methyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its five-membered aromatic ring, with two adjacent nitrogen atoms, offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities.[3] This heterocycle is a cornerstone in the design of a multitude of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and anticancer compounds.[1][2][4] The strategic functionalization of the 1-methyl-1H-pyrazole ring at its C3, C4, and C5 positions is paramount for modulating the pharmacological profile of drug candidates. This guide provides an in-depth exploration of the key strategies for the regioselective functionalization of this vital heterocyclic core, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Understanding the Reactivity of the 1-Methyl-1H-Pyrazole Core

The regioselectivity of functionalization reactions on the 1-methyl-1H-pyrazole ring is governed by the electronic properties of the different carbon positions. The C4 position is generally the most electron-rich and nucleophilic, making it the primary site for electrophilic aromatic substitution.[5] Conversely, the C5 proton is the most acidic due to the inductive effect of the adjacent sp2-hybridized nitrogen atom, making it susceptible to deprotonation by strong bases.[6] The C3 position's reactivity is intermediate and can be targeted under specific conditions, often influenced by directing groups.

Caption: Relative reactivity of the C3, C4, and C5 positions on the 1-methyl-1H-pyrazole core.

Foundational Strategies: Electrophilic Halogenation

Electrophilic halogenation is a robust and straightforward method for functionalizing the pyrazole core, typically occurring with high regioselectivity at the C4 position.[5] The resulting 4-halopyrazoles are versatile intermediates, primed for a variety of subsequent cross-coupling reactions. N-Halosuccinimides (NCS, NBS, NIS) are commonly employed as mild and effective halogenating agents.[5][7]

Mechanism Insight

The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The electron-rich C4 position of the pyrazole ring attacks the electrophilic halogen species (e.g., "Br+"), leading to the formation of a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation at the C4 position restores aromaticity and yields the 4-halogenated product.

Experimental Protocol: Synthesis of 4-Bromo-1-methyl-1H-pyrazole

This protocol describes the bromination of 1-methyl-1H-pyrazole at the C4 position using N-bromosuccinimide (NBS).

Materials:

  • 1-Methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazole (1.0 eq.) in acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.05 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of ACN).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be purified by silica gel column chromatography to yield 4-bromo-1-methyl-1H-pyrazole as a pure compound.[7]

Regiocontrol via Metalation: Lithiation and Boronic Ester Synthesis

To overcome the inherent reactivity patterns of the pyrazole ring and achieve functionalization at specific positions, deprotonation and metal-halogen exchange are indispensable strategies. These methods generate pyrazolyl organometallic species that can be trapped with a wide range of electrophiles.

Halogen-Lithium Exchange for C4-Functionalization

Halogen-lithium exchange is a highly efficient method for generating a regiochemically defined pyrazolyl anion. Starting from 4-bromo-1-methyl-1H-pyrazole, treatment with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures rapidly generates the 4-lithio-1-methyl-1H-pyrazole intermediate. This powerful nucleophile can then be used to introduce a variety of functional groups, most notably boronic esters for Suzuki-Miyaura couplings.[8]

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester

This protocol details an improved, one-pot synthesis of a key building block for Suzuki couplings.[8]

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Pinacol

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of 4-bromo-1-methyl-1H-pyrazole (1.0 eq.) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes.

  • Borylation: Add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Esterification and Workup: Cool the mixture to 0 °C and add a solution of pinacol (1.5 eq.) in toluene. Stir for 1 hour. Quench the reaction with a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by silica gel chromatography to afford 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.[8]

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique where a directing metalation group (DMG) on a ring guides deprotonation to an adjacent position.[9] While less common for the simple 1-methyl-1H-pyrazole, introducing a DMG at the C3 or C5 position can enable subsequent regioselective lithiation at the neighboring carbon. This strategy is particularly valuable for synthesizing fully substituted pyrazoles.[10][11]

Modern Frontiers: Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[12][13][14] These methods involve the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often catalyzed by transition metals like palladium, ruthenium, or rhodium.[13][15]

Causality Behind C-H Activation Strategies

The primary challenge in the C-H functionalization of 1-methyl-1H-pyrazole is controlling the regioselectivity between the C3 and C5 positions, as both are activated.[13]

  • Palladium Catalysis: Palladium-catalyzed C-H arylations often show a preference for the more sterically accessible C5 position.[13] The reaction mechanism typically involves a concerted metalation-deprotonation (CMD) pathway.

  • Ruthenium Catalysis: Ruthenium catalysts, particularly when paired with specific directing groups, can provide alternative selectivity. For instance, a pyridyl directing group on the pyrazole nitrogen can direct C5-alkenylation.[13]

  • Ligand and Additive Effects: The choice of ligand, base, and solvent can dramatically influence the regiochemical outcome and efficiency of the reaction. For example, specific P-chiral phosphorus ligands have been used to achieve enantioselective C-H arylation.[16]

CH_Activation_Workflow cluster_product Product Formation Pyrazole 1-Methyl-1H-Pyrazole Catalyst Pd(II) Precatalyst Pyrazole->Catalyst C-H Activation (CMD Pathway) ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst Oxidative Addition Product C5-Arylated Pyrazole Catalyst->Product Reductive Elimination Base Base (e.g., K2CO3) Base->Catalyst Regenerates Catalyst Ligand Ligand (e.g., Phosphine)

Caption: Simplified workflow for a Palladium-catalyzed C-H arylation of 1-methyl-1H-pyrazole.

Workhorse Reactions: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is arguably the most widely used method for constructing C-C bonds to the pyrazole core in drug development programs.[8][17] It involves the reaction of a pyrazole-containing organoborane (like the pinacol ester synthesized in Section 3.1) with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base.[18]

Experimental Protocol: Microwave-Promoted Suzuki-Miyaura Coupling

This protocol describes a rapid and efficient Suzuki coupling using microwave irradiation.[17]

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole or 4-Bromo-1-methyl-1H-pyrazole (1.0 eq.)

  • Arylboronic acid (1.0-1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq.)

  • 1,2-Dimethoxyethane (DME) and Water (degassed)

  • Microwave reactor vial

  • Microwave synthesizer

Step-by-Step Procedure:

  • Vial Preparation: To a microwave reactor vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 eq.), the desired arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (0.02 eq.), and Cs₂CO₃ (2.5 eq.).

  • Solvent Addition: Add a degassed mixture of DME and water (e.g., 4:1 v/v) to the vial.

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 90-120 °C) for 5-15 minutes.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite® and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/acetone) to obtain the pure 4-aryl-1-methyl-1H-pyrazole.[17]

Data Presentation: Suzuki-Miyaura Coupling Reaction Scope

The following table summarizes the typical scope and yields for microwave-assisted Suzuki couplings with 4-iodo-1-methyl-1H-pyrazole.

EntryArylboronic Acid PartnerProductReaction Time (min)Yield (%)
1Phenylboronic acid4-Phenyl-1-methyl-1H-pyrazole5>90
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole885-95
33-Chlorophenylboronic acid4-(3-Chlorophenyl)-1-methyl-1H-pyrazole1080-90
42-Naphthylboronic acid1-Methyl-4-(naphthalen-2-yl)-1H-pyrazole12~80
5Pyridin-3-ylboronic acid3-(1-Methyl-1H-pyrazol-4-yl)pyridine1070-80
(Data adapted from representative literature yields for illustrative purposes)[17]

Strategic Application in Drug Discovery

The choice of functionalization strategy depends entirely on the synthetic goal.

  • For introducing diversity at the C4 position, the Halogenation -> Metal-Halogen Exchange -> Borylation -> Suzuki Coupling pathway is a reliable and high-yielding sequence.[8][17]

  • When aiming for substitution at the C5 position, direct C-H activation is often the most efficient route, provided a selective catalytic system can be identified.[13]

  • For complex, polysubstituted pyrazoles, a combination of strategies, such as Directed ortho-Metalation followed by trapping and subsequent cross-coupling, may be required.[11]

By mastering these diverse functionalization techniques, medicinal chemists can unlock the full potential of the 1-methyl-1H-pyrazole scaffold, enabling the synthesis of novel and highly potent therapeutic agents.

References

  • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles Source: RSC Publishing URL: [Link]

  • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF Source: ResearchGate URL: [Link]

  • Title: Ruthenium-Catalyzed C–H Functionalization of Arylpyrazoles: Regioselective Acylation with Acid Chlorides Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction Source: Chinese Chemical Letters URL: [Link]

  • Title: Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles Source: ACS Publications URL: [Link]

  • Title: Transition-metal-catalyzed C-H functionalization of pyrazoles Source: Kyung Hee University URL: [Link]

  • Title: Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids Source: American Chemical Society URL: [Link]

  • Title: Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Journal of the Indian Chemical Society URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water Source: MDPI URL: [Link]

  • Title: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Directed ortho metalation Source: Wikipedia URL: [Link]

Sources

Foundational

Technical Guide: Regiocontrolled Synthesis of 5-Substituted and 1,5-Disubstituted Pyrazoles

Executive Summary The pyrazole ring, particularly the 1,5-disubstituted motif, is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Rimonaba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring, particularly the 1,5-disubstituted motif, is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) .[1] While 3-substituted and 5-substituted pyrazoles are tautomerically identical in


-unsubstituted systems, the introduction of a substituent at the 

position locks the regiochemistry, creating distinct 1,3- and 1,5-isomers.

From a thermodynamic perspective, the 1,3-isomer is generally favored due to reduced steric repulsion between the


-substituent and the 

-substituent. Consequently, the reliable synthesis of 1,5-disubstituted pyrazoles represents a significant challenge in process chemistry. This guide analyzes the mechanistic bifurcation points of pyrazole synthesis and provides actionable, high-integrity protocols for forcing 1,5-regioselectivity.

Part 1: The Regioselectivity Challenge (Mechanistic Grounding)

The classical Knorr Pyrazole Synthesis involves the condensation of a hydrazine (


) with a 1,3-dicarbonyl compound. The reaction proceeds through two key steps:[2]
  • Hydrazone Formation: Nucleophilic attack of the hydrazine on a carbonyl.[2]

  • Cyclization: Intramolecular attack to close the ring.

The Problem: Monosubstituted hydrazines have two nucleophilic nitrogens (


 and 

).

is more substituted and generally less nucleophilic due to sterics, but more electron-rich.

is less hindered. In unsymmetrical 1,3-diketones, the initial attack can occur at either carbonyl, leading to a mixture of regioisomers.
Mechanistic Bifurcation Diagram

The following diagram illustrates the critical decision points where reaction conditions (pH, solvent) dictate the isomeric outcome.

Pyrazole_Regioselectivity cluster_legend Regiocontrol Factors Hydrazine R-NHNH2 (Hydrazine) Attack_A Attack at C1 Carbonyl (Less Hindered) Hydrazine->Attack_A Neutral/Basic Cond. Attack_B Attack at C3 Carbonyl (More Electrophilic) Hydrazine->Attack_B Acidic Cond. / Lewis Acid Diketone R1-CO-CH2-CO-R2 (Unsymmetrical 1,3-Diketone) Diketone->Attack_A Diketone->Attack_B Hydrazone_A Hydrazone Intermediate A Attack_A->Hydrazone_A Hydrazone_B Hydrazone Intermediate B Attack_B->Hydrazone_B Prod_13 1,3-Disubstituted Pyrazole (Thermodynamic Product) Hydrazone_A->Prod_13 Cyclization Prod_15 1,5-Disubstituted Pyrazole (Kinetic/Steric Product) Hydrazone_B->Prod_15 Cyclization Info 1,5-Isomer requires forcing attack at the hindered/specific carbonyl or using 'masked' equivalents.

Caption: Mechanistic pathway showing how initial nucleophilic attack dictates the final regioisomer. Controlling the hydrazone formation step is critical for 1,5-selectivity.

Part 2: Strategic Approaches for 1,5-Selectivity

To bypass the thermodynamic preference for 1,3-isomers, three primary strategies are employed in modern drug development:

The Hydrochloride Salt Strategy (Solvent-Controlled)

Mechanism: Using arylhydrazine hydrochloride salts in polar aprotic solvents (like DMAc or Ethanol) often reverses selectivity. The protonated hydrazine becomes less nucleophilic, making the reaction more sensitive to the electronic character of the diketone rather than just steric accessibility.

  • Key Reference: The industrial synthesis of Celecoxib utilizes this approach to achieve >98% regioselectivity for the 1,5-isomer.

The "Masked" Dicarbonyl Strategy (Enaminones)

Mechanism: Replacing the 1,3-diketone with an enaminone (


-dimethylaminovinyl ketone).
  • The enaminone has distinct electrophilic sites: a hard carbonyl and a soft Michael acceptor (the

    
    -carbon).
    
  • Under acidic conditions, the hydrazine attacks the carbonyl first; under neutral conditions, it may attack the Michael position. This allows for predictable regiocontrol.[3][4][5]

Copper-Catalyzed Oxidative Cyclization

Mechanism: This method avoids 1,3-dicarbonyls entirely.[3] It couples terminal alkynes, aldehydes, and hydrazines (or hydrazones) via a Cu-catalyzed oxidative sequence.

  • Advantage: High functional group tolerance and avoids the formation of regioisomeric mixtures associated with tautomerizing diketones.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 1,5-Diarylpyrazoles (Celecoxib Model)

Target: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

Rationale: This protocol uses the hydrochloride salt method to direct the hydrazine to the trifluoroacetyl group, ensuring the 1,5-substitution pattern.

Reagents:

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.0 eq)

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Trifluoroacetic acid (TFA) - Optional, for rate enhancement

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (10 mmol) and ethanol (40 mL).

  • Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (10 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    C) with vigorous stirring. Monitor by TLC/HPLC. Reaction typically completes in 2–4 hours.
    
    • Checkpoint: The hydrochloride salt ensures the hydrazine

      
       attacks the carbonyl adjacent to the 
      
      
      
      group (most electrophilic site) before the less reactive aryl-ketone, locking the 1,5-geometry.
  • Workup: Cool to room temperature. The product often precipitates directly.

  • Isolation: Filter the solid. Wash with cold ethanol (

    
     mL) and water.
    
  • Purification: Recrystallize from EtOH/Water (9:1) if necessary.

  • Validation:

    
     NMR should show a singlet for the 
    
    
    
    group. NOESY NMR is required to confirm the spatial proximity of the
    
    
    -aryl ring and the
    
    
    -tolyl ring.
Protocol B: 1,5-Disubstituted Pyrazoles via Enaminones

Rationale: Enaminones act as regiospecific synthons. The leaving group (


) directs the cyclization.

Reagents:

  • Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one)

  • Phenylhydrazine

  • Solvent: Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve the enaminone (5 mmol) in glacial acetic acid (10 mL).

  • Addition: Add phenylhydrazine (5.5 mmol) dropwise at room temperature.

  • Cyclization: Heat to

    
    C for 3 hours.
    
    • Mechanism:[2][6][7][8][9] The hydrazine

      
       attacks the 
      
      
      
      -carbon (Michael addition-elimination of
      
      
      ), followed by cyclization onto the carbonyl.
  • Quench: Pour reaction mixture into ice-water (50 mL). Neutralize with sat.

    
     to pH 7–8.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    , concentrate.
  • Result: This route predominantly yields the 1,3-isomer if neutral; however, strictly controlling pH can shift this. Note: For 1,5-isomers using this route, pre-formation of the hydrazone under neutral conditions followed by acid cyclization is often required.

Part 4: Comparative Analysis of Synthetic Methods

FeatureClassical Knorr (Neutral)Salt Method (Acidic)Enaminone RouteCu-Catalyzed [3+2]
Primary Isomer 1,3-Disubstituted (Major)1,5-Disubstituted (Major) Tunable (pH dependent)1,4- or 1,5- (Ligand dep.)
Regioselectivity Poor (Mixtures common)High (>95:[4][8]5)High (>90:10)Very High (>98:2)
Atom Economy High (Water byproduct)HighModerate (Amine byproduct)High
Scalability ExcellentExcellent (Industrial std)GoodModerate (Catalyst cost)
Key Constraint Steric bulk dominatesRequires electrophilic diff.Requires enaminone synthRequires terminal alkyne

Part 5: Decision Framework (Workflow)

Use this logic flow to select the appropriate synthetic route for your target molecule.

Synthesis_Selection Start Target: 5-Substituted Pyrazole Is_N_Sub Is N1 Substituted? Start->Is_N_Sub Tautomer Product is Tautomeric (3/5 are same). Use Standard Knorr. Is_N_Sub->Tautomer No (N-H) Is_15_Target Is Target 1,5-Disubstituted? Is_N_Sub->Is_15_Target Yes (N-R) Is_13_Target Target is 1,3-Disubstituted. Use Standard Knorr. Is_15_Target->Is_13_Target No Check_Electrophile Are Electrophiles Distinct? (e.g., CF3 vs Aryl) Is_15_Target->Check_Electrophile Yes Route_Salt Route A: Hydrazine HCl Salt (Celecoxib Protocol) Check_Electrophile->Route_Salt Yes (Electronic Bias) Route_Enaminone Route B: Enaminone/Alkynone Check_Electrophile->Route_Enaminone No (Similar Sterics) Route_Metal Route C: Cu/Fe Catalysis (MCR or Oxidative) Check_Electrophile->Route_Metal Sensitive Funct. Groups

Caption: Decision matrix for selecting the optimal synthetic pathway based on substitution pattern and substrate properties.

References

  • Gosselin, F., et al. (2005). Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles.The Journal of Organic Chemistry .[7]

    • Seminal paper on the industrial synthesis of Celecoxib and the salt-control method.
  • Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of 5-Trifluoromethylpyrazoles.Organic Letters .

    • Details the electronic effects of fluorinated groups on hydrazine
  • Aggarwal, R., et al. (2018). Regioselective synthesis of 1,5-diarylpyrazoles.[10]Beilstein Journal of Organic Chemistry .

    • Review of modern enaminone and 1,3-diketone methodologies.
  • Lellek, V., et al. (2018).[3] One-pot condensations for pyrazole synthesis.[3][4][11]Synlett .[3]

    • Discusses oxidative protocols and metal-free approaches.
  • Yi, F., et al. (2019).[3] Silver-mediated [3 + 2] cycloaddition for pyrazoles.Organic Letters .

    • Advanced metal-catalyzed routes for difficult substr

Sources

Exploratory

Technical Guide: Stability &amp; Storage of 5-(2-bromoethyl)-1-methyl-1H-pyrazole

This guide outlines the technical stability profile and rigorous storage protocols for 5-(2-bromoethyl)-1-methyl-1H-pyrazole . It is designed for researchers requiring high-integrity starting materials for medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical stability profile and rigorous storage protocols for 5-(2-bromoethyl)-1-methyl-1H-pyrazole . It is designed for researchers requiring high-integrity starting materials for medicinal chemistry or chemical biology applications.

Part 1: Executive Chemical Profile

5-(2-bromoethyl)-1-methyl-1H-pyrazole is a bifunctional heterocyclic building block. While the pyrazole ring provides thermodynamic stability, the 2-bromoethyl side chain renders the molecule an active electrophile . This duality dictates its storage requirements: it must be treated not merely as a stable heterocycle, but as a temperature-sensitive alkylating agent .

Core Physicochemical Attributes
PropertySpecificationImplications for Storage
CAS Number 1340091-69-1 (Typical)Verification key for inventory tracking.
Physical State Viscous oil or low-melting solidHigh surface area in liquid state accelerates oxidation/hydrolysis.
Reactivity Class Primary Alkyl BromideSusceptible to nucleophilic attack (

) and elimination (

).
Hygroscopicity ModerateMoisture absorption catalyzes hydrolysis to the alcohol.

Part 2: Degradation Mechanisms & Stability Logic

Understanding why this molecule degrades is the prerequisite for preventing it. Three primary pathways threaten the integrity of this compound.

Intramolecular Cyclization (The "Self-Destruct" Pathway)

Unlike its 3-substituted isomer, the 5-substituted isomer possesses a geometric vulnerability. The nucleophilic nitrogen (


) of the pyrazole ring is spatially proximate to the electrophilic carbon of the bromoethyl chain.
  • Mechanism: The lone pair on

    
     attacks the terminal carbon, displacing bromide.
    
  • Result: Formation of a bicyclic quaternary ammonium salt (dihydro-5H-pyrrolo[1,2-b]pyrazol-4-ium bromide).

  • Trigger: Thermal energy facilitates the conformational flip required for this

    
     reaction. Storage at Room Temperature guarantees this degradation over time. 
    
Hydrolysis

In the presence of atmospheric moisture, the bromine atom is displaced by water.

  • Reaction:

    
    
    
  • Consequence: The generation of HBr (hydrobromic acid) creates an autocatalytic cycle, further degrading the pyrazole ring or promoting polymerization.

-Elimination

Under basic conditions or extreme heat, the molecule can lose HBr to form 5-vinyl-1-methyl-1H-pyrazole .

Photolytic Dehalogenation

Alkyl bromides are susceptible to homolytic bond cleavage under UV light, generating radical species that lead to complex oligomerization.

Visualization: Degradation Pathways

The following diagram maps the kinetic risks associated with improper storage.

DegradationPathways Compound 5-(2-bromoethyl)-1-methyl-1H-pyrazole (Intact Reagent) Cyclized Bicyclic Ammonium Salt (Irreversible Solid Precipitate) Compound->Cyclized Heat (>20°C) Intramolecular SN2 Alcohol 5-(2-hydroxyethyl)-... (Hydrolysis Product) Compound->Alcohol Moisture (H2O) Hydrolysis Vinyl 5-vinyl-1-methyl-... (Elimination Product) Compound->Vinyl Base/Heat Elimination (-HBr)

Figure 1: Kinetic degradation pathways. The red path (Cyclization) is the dominant risk in neat samples stored at room temperature.

Part 3: Validated Storage Protocol

To maintain purity >98% over 6+ months, strictly adhere to the "Cold, Dark, Dry, Inert" standard.

Optimal Conditions
  • Temperature: -20°C (± 5°C) .

    • Rationale: Freezing the sample dramatically reduces molecular tumbling, kinetically inhibiting the intramolecular cyclization pathway.

  • Atmosphere: Argon or Nitrogen Overlay .[1]

    • Rationale: Displaces oxygen and humidity. Argon is preferred as it is heavier than air and forms a more stable "blanket" over the liquid/solid surface.

  • Container: Amber Glass Vial with Teflon (PTFE) Lined Cap .

    • Rationale: Amber glass blocks UV radiation. PTFE liners prevent leaching of plasticizers from the cap and resist attack by trace HBr.

Handling Workflow (The "Thaw-Use-Refreeze" Cycle)

Repeated freeze-thaw cycles introduce condensation. Use this self-validating workflow to minimize risk.

HandlingWorkflow Start Remove from -20°C Freezer Equilibrate Equilibrate to RT in Desiccator (Prevents condensation on cold glass) Start->Equilibrate Open Open under Inert Gas Flow Equilibrate->Open Aliquot Rapidly Aliquot Required Amount Open->Aliquot Purge Backfill Headspace with Argon/N2 Aliquot->Purge Seal Seal with Parafilm over Cap Purge->Seal Return Return to -20°C Immediately Seal->Return

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic alkyl bromides.

Part 4: Quality Control & Troubleshooting

Before committing this reagent to a high-value synthesis, validate its integrity.

QC Analytical Methods
MethodWhat to Look ForPass Criteria
1H NMR (CDCl3) Cyclization: Check for new multiplets downfield (3.5–4.5 ppm) indicating rigid ring formation. Hydrolysis: Look for triplet at ~3.7 ppm (

-OH) vs ~3.5 ppm (

-Br).
Integral of impurity peaks < 2% relative to main product.
LC-MS Mass Shift: Look for M-Br+OH (Hydrolysis) or M-HBr (Elimination).Single peak at expected retention time.
Visual Inspection Precipitation: If the oil turns cloudy or deposits solids, cyclization (salt formation) has likely occurred.Clear, homogeneous oil or solid.
Troubleshooting
  • Problem: The liquid has turned brown/dark orange.

    • Cause: Oxidation or liberation of free bromine (

      
      ).
      
    • Remediation: If purity is still acceptable (>90%), filter through a small pad of basic alumina or silica to remove colored impurities and acid traces before use.

  • Problem: Solid precipitate formed in the oil.

    • Cause: Intramolecular cyclization.

    • Action: The solid is likely the quaternary ammonium salt. It is inert to many reaction conditions but lowers the effective concentration. Filtration is recommended.

Part 5: Safety & Toxicology

  • Alkylating Potential: As a primary alkyl bromide, this compound can alkylate DNA. Handle with extreme caution in a fume hood.

  • Skin Absorption: Rapidly absorbed. Double-gloving (Nitrile) is mandatory.

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophile before disposal.

References

  • PubChem. (n.d.). 5-(2-bromoethyl)-1-methyl-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for nucleophilic substitution and cyclization kinetics of halo-alkyl amines/azoles).

Sources

Foundational

Harnessing the Pyrazole Pharmacophore: A Technical Whitepaper on the Biological Activities and Screening Methodologies of Novel Derivatives

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter chemical scaffolds that promise broad-spectrum efficacy but fail during rigorous in vitro validation. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter chemical scaffolds that promise broad-spectrum efficacy but fail during rigorous in vitro validation. The pyrazole nucleus—a five-membered heterocyclic ring (C₃H₄N₂)—is a notable exception. Due to its unique tautomerism, robust hydrogen-bonding capacity, and favorable pharmacokinetic profile, pyrazole serves as a privileged pharmacophore in medicinal chemistry. This technical guide explores the mechanistic pathways of novel pyrazole derivatives, synthesizes recent quantitative efficacy data, and outlines self-validating experimental protocols designed to rigorously evaluate their biological activities.

Structural Rationale of the Pyrazole Scaffold

The pharmacological versatility of pyrazole stems from its structural geometry. The adjacent nitrogen atoms within the aromatic ring act simultaneously as hydrogen bond donors and acceptors. This dual capability allows pyrazole derivatives to anchor deeply into the binding pockets of diverse target proteins, ranging from cyclooxygenases to cyclin-dependent kinases. Recent 1[1] highlight that strategic substitutions at the 1, 3, and 5 positions of the ring can fine-tune the molecule's lipophilicity and target selectivity, effectively shifting a compound from an anti-inflammatory agent to a potent antineoplastic drug[2].

Mechanistic Pathways of Biological Activity

Dual COX-2/5-LOX Inhibition (Anti-inflammatory Activity)

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) exclusively target the Cyclooxygenase (COX) pathway. However, inhibiting COX-2 often shunts arachidonic acid metabolism toward the 5-Lipoxygenase (5-LOX) pathway, leading to an overproduction of leukotrienes that cause severe gastrointestinal and cardiovascular toxicity.

Novel pyrazole derivatives are rationally designed as dual COX-2/5-LOX inhibitors. By simultaneously blocking both enzymatic cascades, these compounds prevent substrate shunting. For instance, the 3[3] has demonstrated a remarkable selectivity index, outperforming clinical standards like celecoxib. Furthermore, specific derivatives like compound 6g have shown potent neuroprotective anti-inflammatory effects by 4[4].

COX2_5LOX AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Cyclooxygenation LOX5 5-LOX Enzyme AA->LOX5 Lipoxygenation PG Prostaglandins (PGE2) COX2->PG LT Leukotrienes (LTB4) LOX5->LT Inflam Inflammation & Pain PG->Inflam LT->Inflam Pyr Novel Pyrazole Derivative Pyr->COX2 Blocks Pyr->LOX5 Blocks

Diagram 1: Dual inhibition of the arachidonic acid cascade by novel pyrazole derivatives.

CDK2 Inhibition & Apoptosis (Anticancer Activity)

Dysregulation of the cell cycle is a fundamental hallmark of cancer. Cyclin-Dependent Kinase 2 (CDK2), complexed with Cyclin E, drives the G1/S phase transition by phosphorylating the Retinoblastoma (Rb) protein. Recent 5[5] have yielded compounds that act as potent ATP-competitive inhibitors of CDK2. By occupying the ATP-binding pocket of the kinase, these derivatives prevent Rb phosphorylation, sequestering the E2F transcription factor and inducing G1/S cell cycle arrest and subsequent apoptosis.

CDK2_Pathway Pyr Pyrazole Inhibitor CDK2 CDK2 / Cyclin E Complex Pyr->CDK2 ATP-competitive inhibition Rb Rb Protein (Hypophosphorylated) CDK2->Rb Fails to phosphorylate E2F E2F Transcription Factor Rb->E2F Sequesters CellCycle G1/S Phase Transition E2F->CellCycle Transcription Blocked Arrest Cell Cycle Arrest & Apoptosis CellCycle->Arrest Induces

Diagram 2: Mechanism of pyrazole-mediated CDK2 inhibition leading to cell cycle arrest.

Disruption of Bacterial Biofilms (Antimicrobial Activity)

Bacterial biofilms present a significant clinical challenge due to their inherent resistance to standard antibiotics. The introduction of halogen atoms (specifically iodine and bromine) to the phenyl moieties linked to the pyrazole core drastically increases the lipophilicity and membrane-penetrating capabilities of the molecule. 6[6] have shown that these functionalized pyrazoles exhibit minimum biofilm inhibition concentrations (MBIC) as low as 0.023 μg/mL against Staphylococcus aureus, effectively disrupting the extracellular polymeric substance (EPS) matrix.

Quantitative Efficacy Data

To objectively evaluate the therapeutic potential of these novel compounds, quantitative data from recent high-throughput screenings must be compared against established clinical standards.

Compound DesignationPrimary Target / AssayEfficacy Metric (IC₅₀ / MIC)Reference StandardSource
Compound 149 COX-2 / 5-LOXCOX-2: 0.01 μM, 5-LOX: 1.78 μMCelecoxib (COX-2)[3]
Compound 6g IL-6 Suppression (BV2 Cells)9.562 μMDexamethasone[4]
Compound 11 CDK2 Inhibition0.45 μMRoscovitine (0.99 μM)[5]
Compound 5 Cytotoxicity (MCF-7 Cells)8.03 μMDoxorubicin[5]
Compound 5a / 5c S. aureus Biofilm InhibitionMIC & MBIC: 0.023 μg/mLStandard Antibiotics[6]

Validated Experimental Methodologies

As scientists, we must ensure our data is robust against artifactual interference. The following protocols are designed as self-validating systems , incorporating orthogonal readouts and internal controls to guarantee data integrity.

Screening_Workflow Syn Rational Design & Synthesis Char Structural Characterization Syn->Char InVitro In Vitro Bioassays Char->InVitro ADMET In Silico ADMET Profiling InVitro->ADMET Lead Lead Optimization ADMET->Lead

Diagram 3: End-to-end experimental workflow for pyrazole derivative screening.

Protocol: Fluorometric COX-2/5-LOX Inhibition Assay

Causality Check: Why use a fluorometric assay instead of a traditional colorimetric one? Pyrazole derivatives often exhibit intrinsic absorbance in the visible spectrum due to extended conjugation, which can confound colorimetric readouts at 412 nm. Fluorometric detection bypasses this optical interference.

Step-by-Step Methodology:

  • Enzyme Reconstitution: Pre-incubate recombinant human COX-2 with hematin (1 μM) in Tris-HCl buffer (pH 8.0) for 15 minutes at room temperature.

    • Why? COX-2 requires a heme cofactor for its peroxidase activity. Failing to reconstitute the holoenzyme artificially inflates IC₅₀ values, creating false negatives.

  • Compound Addition: Add the pyrazole derivative (dissolved in DMSO, final assay concentration <1% DMSO to prevent solvent-induced enzyme denaturation) and incubate for 10 minutes. Include Celecoxib as a positive control and a DMSO-only vehicle as a negative control.

  • Substrate Initiation: Initiate the reaction by adding arachidonic acid (10 μM) and the fluorometric probe (ADHP).

  • Kinetic Readout: Measure fluorescence (Ex/Em = 535/587 nm) dynamically over 5 minutes. Calculate the initial velocity (V₀) to determine the precise IC₅₀.

Protocol: Orthogonal Cell Viability Assay (MTT + SRB)

Causality Check: Relying solely on the MTT assay is risky. MTT measures mitochondrial oxidoreductase activity, which can be transiently upregulated by cellular stress, causing artifactual viability spikes. By pairing it with the Sulforhodamine B (SRB) assay—which binds basic amino acids to measure total protein mass—we create a self-validating cytotoxicity profile.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or HepG2 cells at 1×10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Treat cells with serial dilutions of the pyrazole derivative (0.1 μM to 100 μM) for 48 hours.

  • MTT Incubation: Remove media completely.

    • Why? Phenol red and serum proteins in standard DMEM alter the absorbance readings of the solubilized formazan.

  • Formazan Solubilization: Add 100 μL of 0.5 mg/mL MTT in serum-free media. Incubate for 3 hours. Aspirate, then dissolve the resulting formazan crystals in 100 μL of pure DMSO. Read absorbance at 570 nm.

  • Orthogonal SRB Validation (Parallel Plate): Fix cells in 10% Trichloroacetic acid (TCA) at 4°C for 1 hour. Wash, dry, and stain with 0.4% SRB solution for 30 minutes. Solubilize the bound dye in 10 mM Tris base and read absorbance at 515 nm. Concordance between MTT and SRB data confirms true cytotoxic efficacy.

Conclusion & Future Perspectives

The pyrazole nucleus remains one of the most resilient and adaptable scaffolds in drug discovery. As demonstrated by recent literature, rationally designed pyrazole derivatives exhibit profound biological activities, acting as dual COX-2/5-LOX inhibitors, potent CDK2 antagonists, and anti-biofilm agents. By employing rigorous, self-validating screening methodologies, researchers can confidently advance these novel derivatives from in vitro hits to preclinical lead candidates.

References

  • Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH Source: nih.gov URL: 4

  • Title: Current status of pyrazole and its biological activities - PMC Source: nih.gov URL: 2

  • Title: Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing Source: rsc.org URL: 5

  • Title: Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives” Source: jchr.org URL: 1

  • Title: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI Source: mdpi.com URL: 6

  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI Source: mdpi.com URL: 3

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Protocol for N-Alkylation of Pyrazoles Using Bromoethyl Intermediates

Executive Summary The -alkylation of pyrazoles is a cornerstone transformation in the synthesis of kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and agrochemicals. However, using bromoethyl intermediates (specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The


-alkylation of pyrazoles is a cornerstone transformation in the synthesis of kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and agrochemicals. However, using bromoethyl intermediates  (specifically 1,2-dibromoethane or substituted 2-bromoethyl electrophiles) introduces two specific failure modes: dimerization  (formation of bis-pyrazoles) and elimination  (formation of 

-vinyl species).

This guide provides a validated protocol to suppress these side reactions while maximizing regioselectivity (


 vs. 

). We utilize a Cesium Carbonate/Acetonitrile system as the primary recommendation to balance nucleophilicity with basicity, avoiding the harsh elimination conditions often seen with sodium hydride (

).

Mechanistic Insight & Strategic Planning

The Tautomerism-Regioselectivity Paradox

Pyrazoles are ambident nucleophiles. In solution, unsubstituted pyrazoles exist in tautomeric equilibrium. Upon deprotonation, the resulting pyrazolate anion has two nucleophilic sites (


 and 

).
  • Steric Control: Alkylation predominantly occurs at the nitrogen distal to the bulkiest substituent (minimizing steric clash).

  • Electronic Control: Electron-withdrawing groups (EWG) at

    
     (e.g., 
    
    
    
    ) increase the acidity of the adjacent
    
    
    , often directing alkylation to the
    
    
    position (distal), though this is solvent-dependent.
The "Bromoethyl" Trap: Chemoselectivity

When using 1,2-dibromoethane (DBE) or similar bromoethyl electrophiles, the reaction kinetics present a challenge:

  • Desired Path (

    
    ):  Pyrazole attacks DBE 
    
    
    
    
    
    -(2-bromoethyl)pyrazole.
  • Dimerization (

    
    ):  The product (which contains a reactive bromide) is attacked by another pyrazole anion 
    
    
    
    Bis-pyrazole dimer.
  • Elimination (

    
    ):  The base promotes 
    
    
    
    elimination of
    
    
    from the bromoethyl group
    
    
    
    
    -vinyl pyrazole.

Critical Insight: To favor


 over 

, one must violate standard stoichiometry. A high molar excess of the electrophile (3–5 equiv.) is required to statistically ensure the pyrazole encounters fresh electrophile rather than the mono-alkylated product. To suppress

, we avoid strong, bulky bases (like

) and high temperatures.

Visualizing the Pathway

PyrazoleAlkylation Start Pyrazole Substrate (Tautomeric Mix) Base Base Deprotonation (Cs2CO3 or NaH) Start->Base Anion Pyrazolate Anion (Ambident Nucleophile) Base->Anion Path_N1 N1 Attack (Major if C3 bulky) Anion->Path_N1 Regioselectivity Path_N2 N2 Attack (Minor) Anion->Path_N2 Electrophile 1,2-Dibromoethane (Excess) Product N-(2-bromoethyl)pyrazole (Target) Path_N1->Product + Electrophile Path_N2->Product Side_Dimer Bis-pyrazole Dimer (Side Product) Product->Side_Dimer + 2nd Anion (Low Equivs) Side_Vinyl N-Vinyl Pyrazole (Elimination Product) Product->Side_Vinyl Strong Base High Temp

Figure 1: Reaction pathway showing the competition between desired alkylation, dimerization, and elimination.

Experimental Protocols

Method A: The "Gold Standard" (Cs₂CO₃ / MeCN)

Recommended for most substrates. Balances reactivity with suppression of elimination.

Materials:

  • Substituted Pyrazole (1.0 equiv)[1][2]

  • 1,2-Dibromoethane (4.0 equiv) — Note: Excess is crucial.

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Pyrazole (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add

    
      (2.0 equiv) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
    
  • Electrophile Addition: Add 1,2-Dibromoethane (4.0 equiv) rapidly.

    • Why? Adding the electrophile in large excess ensures the concentration of alkylating agent is always higher than the concentration of the mono-alkylated product, preventing dimerization.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by TLC/LC-MS every 2 hours.
    
    • Endpoint: usually 4–6 hours.

  • Workup (Critical):

    • Filter off the inorganic solids (

      
      ).
      
    • Concentrate the filtrate gently (do not overheat, or vinyl formation may occur).

    • Purification: The excess 1,2-dibromoethane is volatile but high-boiling (131°C). It is best removed by high-vacuum evaporation or column chromatography (eluting first with non-polar hexanes).

Method B: The "Hard Nucleophile" Approach (NaH / THF)

Use only if Method A fails due to low nucleophilicity (e.g., highly electron-deficient pyrazoles).

Materials:

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • THF (Anhydrous)

  • 1,2-Dibromoethane (5.0 equiv)

Step-by-Step Workflow:

  • Activation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Deprotonation: Add the Pyrazole (1.0 equiv) dropwise as a solution in THF. Evolution of

    
     gas will be observed. Stir at 0°C for 30 mins, then warm to RT for 30 mins.
    
  • Cooling: Cool the reaction mixture back down to -10°C (ice/salt bath).

    • Why? Lower temperature favors

      
       over 
      
      
      
      elimination.
  • Addition: Add 1,2-Dibromoethane (5.0 equiv) in one portion.

  • Reaction: Allow to warm slowly to RT. Do not heat.

  • Quench: Carefully quench with saturated

    
     solution. Extract with EtOAc.[1][2][3]
    

Data Analysis & Troubleshooting

Regioselectivity Rules of Thumb

The following table summarizes expected outcomes based on pyrazole substitution (


 vs 

).
Substituent (R3)Substituent (R5)Major IsomerMechanism
Bulky (e.g., t-Butyl)HN1-Alkylation Steric hindrance blocks N2.
EWG (e.g.,

)
HN1-Alkylation Tautomeric equilibrium + electronics.
EDG (e.g., Methyl)HMixture (N1/N2) Weak directing effect; often ~60:40.
HHN/A Product is symmetric.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Bis-pyrazole (Dimer) observed Electrophile equivalents too low.Increase 1,2-dibromoethane to 5.0–10.0 equiv.
N-Vinyl pyrazole observed Base too strong or Temp too high.Switch from

to

or

. Lower reaction temp.[1]
Low Conversion Poor solubility or weak nucleophile.Switch solvent to DMF (polar aprotic).[1] Add catalytic KI (Finkelstein).
Poor Regioselectivity Substrate lacks steric bias.Use a bulkier protecting group first, or separate isomers by chromatography.

Decision Tree for Optimization

OptimizationTree Start Start Optimization CheckSubstrate Is Pyrazole Electron Deficient? Start->CheckSubstrate YesDeficient Yes (e.g., NO2, CF3) CheckSubstrate->YesDeficient NoDeficient No (Alkyl, Aryl) CheckSubstrate->NoDeficient MethodA Method A: Cs2CO3 / MeCN (Standard) YesDeficient->MethodA Try first MethodB Method B: NaH / THF (High Reactivity) YesDeficient->MethodB If Method A fails NoDeficient->MethodA CheckDimer Is Dimer Forming? MethodA->CheckDimer CheckElim Is Vinyl Forming? MethodA->CheckElim IncreaseEq Increase Electrophile to 5-10 equiv CheckDimer->IncreaseEq Yes LowerTemp Lower Temp / Weaker Base CheckElim->LowerTemp Yes

Figure 2: Optimization logic for selecting conditions and troubleshooting side reactions.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[2][4]

    • Source: Journal of Organic Chemistry (2022).
    • URL:[Link]

  • Title: Optimizing N-Alkylation of Pyrazoles (Technical Support).
  • Synthesis of N-Bromoethyl Pyrazoles

    • Title: Studies on synthesis of pyrazole from dibromo and hydrazine compounds.[5][6]

    • Source: eGrove (University of Mississippi).
    • URL:[Link]

  • General Pyrazole Synthesis Reviews

    • Title: Pyrazole synthesis and functionalization.[1][2][3][4][5][6][7][8][9][10][11]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application

Advanced Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromo-pyrazoles

Topic: Experimental Procedure for Suzuki Coupling with 5-Bromo-pyrazoles Content Type: Advanced Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists [1] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental Procedure for Suzuki Coupling with 5-Bromo-pyrazoles Content Type: Advanced Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

[1]

Executive Summary

The Suzuki-Miyaura coupling of 5-bromo-pyrazoles represents a specific challenge in medicinal chemistry. Unlike their 3-bromo or 4-bromo counterparts, 5-bromo-pyrazoles possess a unique steric and electronic environment that frequently leads to catalyst deactivation ("poisoning") and sluggish oxidative addition.

This guide moves beyond generic "screen-and-pray" approaches. It provides a mechanistic rationale for ligand selection, a decision matrix for protecting group strategies, and robust, field-tested protocols for both protected and unprotected substrates.

Mechanistic Insight: The "5-Position" Problem

To optimize this reaction, one must understand why standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail.

Catalyst Poisoning

The pyrazole nitrogen (N2) is a competent ligand for Palladium(II). In unprotected 5-bromo-pyrazoles (where N1-H is free), the pyrazole exists in tautomeric equilibrium. The basic nitrogen can displace labile phosphine ligands (like PPh₃), forming a stable, catalytically inactive Pd-bis(pyrazole) complex.

Steric vs. Electronic Conflict
  • Electronic: The C5-Br bond is adjacent to the N1 nitrogen. While the inductive effect (-I) of nitrogen should activate the bond for oxidative addition, the electron-rich

    
    -system of the pyrazole ring generally makes it less reactive than electron-deficient pyridines.
    
  • Steric: In N1-substituted pyrazoles, the C5 position is sterically crowded by the N1-substituent. This hinders the approach of the Pd(0) species, requiring ligands that are bulky enough to enforce mono-ligation but flexible enough to permit oxidative addition.

Visualization: The Poisoning Trap

The following diagram illustrates the catalytic cycle and the specific "off-cycle" trap that causes reaction stalling in pyrazoles.

SuzukiMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd  + Substrate Trap OFF-CYCLE TRAP Pd(II)-(Pyrazole)₂ Complex (Catalyst Poisoning) Pd0->Trap  Coordination by  Pyrazole N (if L is labile) TransMet Transmetalation (L-Pd(II)-Ar-Ar') OxAdd->TransMet  + Boronic OxAdd->Trap  Displacement of L RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0  Regeneration Substrate 5-Bromo-pyrazole Boronic Boronic Acid + Base

Figure 1: Catalytic cycle highlighting the competitive coordination (poisoning) pathway common in nitrogen heterocycles.

Strategic Decision Matrix

Success depends on the N1-substitution status. Use this workflow to select the optimal protocol.

DecisionMatrix Start Start: 5-Bromo-pyrazole CheckN Is N1 Protected? Start->CheckN Yes Yes (Alkyl, SEM, THP, Boc) CheckN->Yes No No (Free N-H) CheckN->No Standard Protocol B: Standard Conditions Yes->Standard LigandB Ligands: dppf, PPh3 Base: Na2CO3, K2CO3 Standard->LigandB Advanced Protocol A: High-Performance No->Advanced LigandA Ligands: XPhos, SPhos Cat: Pd-G2/G3 Precatalysts Base: K3PO4 Advanced->LigandA

Figure 2: Decision matrix for selecting reaction conditions based on substrate protection.

Experimental Protocols

Protocol A: Unprotected 5-Bromopyrazoles (High-Performance)

Application: Use for substrates with a free N-H or when standard conditions fail due to steric bulk. Rationale: This protocol utilizes Buchwald's 2nd/3rd Generation Precatalysts (e.g., XPhos Pd G2). These dialkylbiaryl phosphine ligands are bulky (preventing N-coordination) and electron-rich (accelerating oxidative addition). The precatalyst ensures a 1:1 Pd:L ratio and rapid activation at mild temperatures.

Materials:

  • Substrate: 5-Bromo-1H-pyrazole derivative (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) [Alternative: Pd(OAc)₂ + XPhos (1:2 ratio)]

  • Base: K₃PO₄ (3.0 equiv) [Solid, anhydrous preferred]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or n-Butanol (for higher T)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the 5-bromo-pyrazole (1.0 mmol), boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol, 636 mg).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 16 mg).

    • Note: If using Pd(OAc)₂/Ligand, premix them in a small volume of solvent for 5 mins before adding.

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Argon/Nitrogen (x3).

  • Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Reaction: Heat to 80–100 °C for 2–12 hours. Monitor by LCMS.[1][2]

    • Endpoint: Look for consumption of bromide. If dehalogenation (M-Br -> M-H) is observed, lower temperature to 60 °C and increase catalyst loading.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[2][3]

  • Purification: Flash column chromatography. (Note: Unprotected pyrazoles often streak on silica; add 1% MeOH or Et₃N to eluent).

Protocol B: N-Protected/Alkyl 5-Bromopyrazoles (Standard)

Application: Use for 1-methyl, 1-benzyl, 1-SEM, or 1-THP protected substrates. Rationale: With the nitrogen blocked, the risk of catalyst poisoning is reduced. Cheaper, robust catalysts like Pd(dppf)Cl₂ are highly effective.

Materials:

  • Substrate: N-substituted 5-bromo-pyrazole (1.0 equiv)

  • Boronic Acid: 1.2 equiv[2][3][4]

  • Catalyst: Pd(dppf)Cl₂[5][6]·DCM (3–5 mol%)

  • Base: Na₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: DME : Water (3:1) or Toluene : EtOH : Water (4:1:1)

Step-by-Step Procedure:

  • Charge: Combine substrate, boronic acid, and base in a round-bottom flask.

  • Degas: Dissolve in solvent mixture. Sparge with Nitrogen for 10 minutes (Critical step to prevent homocoupling/oxidation).

  • Catalyst: Add Pd(dppf)Cl₂[5]·DCM quickly under a stream of nitrogen.

  • Reaction: Heat to reflux (approx. 85–90 °C) for 4–16 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify.

Optimization & Troubleshooting Guide

Data presented below summarizes common failure modes and their specific chemical fixes.

SymptomProbable CauseCorrective Action
No Reaction (Stalled) Catalyst Poisoning (N-coordination)Switch to Protocol A (XPhos/SPhos). These ligands are too bulky to allow the pyrazole N to bind to Pd.
Dehalogenation (Ar-H) Hydride elimination from solventAvoid Ethanol/Isopropanol. Use Dioxane or Toluene . Reduce reaction temperature.
Low Yield (Protodeboronation) Unstable Boronic AcidUse Boronic Esters (Pinacol) or Potassium Trifluoroborates (Molander salts). Switch base to KF or K₃PO₄ .
Regio-scrambling Migration of PdRare in 5-bromo, but possible. Ensure strictly anhydrous conditions if migration is suspected.
Black Precipitate Pd Aggregation (Catalyst Death)Ligand concentration too low. Ensure 1:2 (Pd:L) ratio or use Precatalysts (G2/G3) which are pre-formed 1:1 species.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society.

  • Kudo, N., et al. (2006). Efficient Suzuki-Miyaura Coupling of 5-Chloropyrazoles with Arylboronic Acids. Chemical and Pharmaceutical Bulletin.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Valente, C., et al. (2012). The Palladium-Catalyzed Cross-Coupling Reaction of Heteroaryl Boronic Acids with Heteroaryl Halides. Angewandte Chemie International Edition.

Sources

Method

green chemistry approaches for pyrazole synthesis

Application Note: Green Chemistry Architectures for Pyrazole Synthesis Abstract This technical guide outlines three validated, high-fidelity protocols for the synthesis of pyrazoles, eliminating the use of volatile organ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Architectures for Pyrazole Synthesis

Abstract

This technical guide outlines three validated, high-fidelity protocols for the synthesis of pyrazoles, eliminating the use of volatile organic compounds (VOCs), toxic hydrazine hydrate excesses, and energy-intensive reflux cycles. We prioritize "On-Water" catalysis, Deep Eutectic Solvent (DES) mediation, and Mechanochemistry. These methods are selected based on Reaction Mass Efficiency (RME), E-Factor reduction, and scalability for drug discovery and early-phase development.

Strategic Framework & Decision Matrix

Before selecting a protocol, the substrate physicochemical properties must be matched to the reaction vector. The following decision matrix guides the selection process to maximize yield and minimize waste.

GreenPyrazoleMatrix Start Substrate Profile Analysis Solubility Is Substrate Water Soluble? Start->Solubility Thermal Thermal Stability? Solubility->Thermal No (Hydrophobic) MethodB PROTOCOL B: DES + Microwave (Choline Cl:Urea) Solubility->MethodB Yes (Hydrophilic) Scale Target Scale? Thermal->Scale High (>150°C) MethodC PROTOCOL C: Mechanochemistry (Solvent-Free Grinding) Thermal->MethodC Low (<80°C) MethodA PROTOCOL A: 'On-Water' Synthesis (Hydrophobic Effect) Scale->MethodA >10g (Batch) Scale->MethodB <1g (Library Gen)

Figure 1: Decision Matrix for Green Pyrazole Synthesis. Selects methodology based on substrate hydrophobicity and thermal constraints.

Core Protocols

Protocol A: "On-Water" Heterogeneous Catalysis

Best for: Hydrophobic 1,3-dicarbonyls, scale-up, and ease of workup.

Scientific Rationale: This protocol leverages the "hydrophobic effect." When organic reactants are insoluble in water, they form an organic phase at the interface. Water molecules at this interface have dangling OH-groups that catalyze proton transfer, significantly accelerating the condensation rate compared to homogeneous organic solvents.

Materials:

  • 1,3-Dicarbonyl compound (e.g., 1,3-diphenylpropane-1,3-dione)[1]

  • Hydrazine derivative (e.g., Phenylhydrazine)[2]

  • Catalyst: Amberlyst-70 (Macroreticular sulfonated polystyrene resin) or Sodium Dodecyl Sulfate (SDS) for micellar catalysis.

  • Solvent: Deionized Water.

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask, suspend 1,3-dicarbonyl (10 mmol) and hydrazine derivative (11 mmol, 1.1 equiv) in 15 mL of deionized water.

  • Catalyst Addition: Add Amberlyst-70 (50 mg, ~5 wt%) or SDS (10 mol%).

    • Note: Amberlyst-70 is preferred for acid-sensitive substrates; it is easily removed by filtration.

  • Agitation: Stir vigorously (800 RPM). The reaction mixture will appear as a biphasic suspension.

  • Reaction: Stir at room temperature (25°C) for 20–45 minutes.

    • Checkpoint: Monitor TLC.[2][3][4] The "On-Water" effect often drives completion <30 mins.

  • Workup:

    • Solid Products: Filter the precipitate directly. Wash with cold water (2 x 10 mL).

    • Liquid Products: Extract with Ethyl Acetate (green alternative: 2-MeTHF).

    • Catalyst Recovery: If using Amberlyst-70, filter and wash with ethanol; dry at 60°C for reuse (up to 5 cycles).

  • Purification: Recrystallize from Ethanol:Water (8:2) if necessary.

Protocol B: Microwave-Assisted Synthesis in Deep Eutectic Solvents (DES)

Best for: High-throughput library generation, acid-catalyzed cyclizations, and difficult substrates.

Scientific Rationale: Deep Eutectic Solvents (e.g., Choline Chloride:Urea) act as dual solvent-catalysts. The hydrogen bond donor (Urea) activates the carbonyl electrophile via H-bonding, while the ionic nature of the DES absorbs microwave energy efficiently, providing rapid, volumetric heating.

DES Preparation (Choline Chloride:Urea 1:2):

  • Mix Choline Chloride (13.9 g, 0.1 mol) and Urea (12.0 g, 0.2 mol).

  • Heat at 80°C with stirring until a clear, viscous liquid forms (~30 mins).

  • Store in a desiccator. (Hygroscopic).

Methodology:

  • Charge: In a 10 mL microwave-transparent vial, mix 1,3-diketone (1.0 mmol) and hydrazine (1.0 mmol).

  • Solvent: Add DES (1.5 g). The mixture may require gentle warming to homogenize.

  • Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

    • Settings: 80°C, Power: Dynamic (Max 150W), Hold Time: 2–5 minutes.

  • Quench: Pour the hot reaction mixture into crushed ice (10 g). The DES is water-soluble; the pyrazole product will precipitate.

  • Isolation: Filter the solid product.

    • Green Metric: The aqueous filtrate containing DES can be evaporated to recover the DES, though extraction efficiency drops after cycle 3 due to impurity accumulation.

Mechanistic Visualization (DES Activation):

DESMechanism DES DES (Urea) H-Bond Donor Carbonyl 1,3-Diketone (Carbonyl) DES->Carbonyl H-Bonding Activated Activated Complex Carbonyl->Activated Product Pyrazole Activated->Product - H2O Nucleophile Hydrazine (Nucleophile) Nucleophile->Activated Attack

Figure 2: DES Mechanism. Urea acts as a Brønsted acid surrogate, activating the carbonyl carbon for nucleophilic attack.

Protocol C: Mechanochemical (Solvent-Free) Grinding

Best for: Acid-labile substrates, total solvent elimination, and energy efficiency.

Scientific Rationale: Mechanochemistry utilizes kinetic energy to break crystal lattices, allowing reagents to react at molecular contact points. This generates local "hotspots" of energy without bulk heating, often altering selectivity profiles compared to solution-phase chemistry.

Methodology:

  • Equipment: Agate mortar and pestle or a Planetary Ball Mill (e.g., Retsch PM 100).

  • Charge: Add Chalcone (1 mmol) and Phenylhydrazine hydrochloride (1 mmol) to the vessel.

  • Catalyst: Add p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%) or Silica-Sulfuric Acid.

  • Grinding:

    • Manual: Grind vigorously for 10–15 minutes. The mixture will transition from dry powder to a "sticky" paste (eutectic melt) and back to solid.

    • Ball Mill: 500 RPM, 15 minutes, 10mm stainless steel balls.

  • Workup: Wash the resulting solid with water (to remove catalyst/salt) and dry.

  • Yield: Typically >90% quantitative conversion.

Comparative Analysis & Data

The following data compares the three green protocols against the traditional reflux method (Ethanol/Acetic Acid, 4h).

MetricTraditional RefluxProtocol A (On-Water)Protocol B (DES/MW)Protocol C (Grinding)
Time 3–6 Hours20–45 Mins2–5 Mins10–15 Mins
Yield 75–85%88–96%92–98%90–95%
E-Factor High (Solvent waste)Low (Water is main waste)Moderate (DES recycling)Very Low (Solvent-free)
Energy High (Continuous heat)Low (Ambient temp)Low (Targeted heating)Low (Mechanical)
Scalability HighHighLow/MediumMedium

Troubleshooting & Self-Validating Systems

  • Viscosity Issues (Protocol B): If the DES mixture is too viscous for stirring, add 5% (v/v) water. This lowers viscosity without breaking the eutectic hydrogen bond network significantly.

  • Emulsion Formation (Protocol A): If the "On-Water" reaction forms a stable emulsion preventing filtration, add brine (saturated NaCl) to break the emulsion (salting out).

  • Regioselectivity: In unsymmetrical 1,3-diketones, Protocol A (On-Water) tends to favor the sterically less hindered isomer due to the interfacial packing constraints, offering a selectivity advantage over homogenous reflux.

References

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Taylor & Francis Online. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. National Institutes of Health (PMC). Available at: [Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Royal Society of Chemistry (Green Chem).[5] Available at: [Link]

Sources

Application

One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles: An Application Note and Protocol

Introduction The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous approved pharmaceuticals and clinical candidates. Its prevalence stems from its ab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous approved pharmaceuticals and clinical candidates. Its prevalence stems from its ability to engage in a variety of biological interactions, including hydrogen bonding and hydrophobic contacts, making it a versatile building block for designing compounds with a wide range of therapeutic activities. Specifically, 3,5-disubstituted 1H-pyrazoles are of significant interest due to their presence in drugs targeting a spectrum of diseases, from inflammation and pain to cancer and infectious agents.[1][2] The development of efficient and modular synthetic routes to access these valuable compounds is therefore a critical endeavor in modern drug discovery.

Traditionally, the synthesis of pyrazoles often involves multi-step procedures that can be time-consuming, generate significant waste, and require the isolation and purification of intermediates.[3] One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer a more streamlined, efficient, and environmentally benign alternative.[3][4][5] This application note provides a detailed guide to a robust one-pot methodology for the synthesis of 3,5-disubstituted 1H-pyrazoles, aimed at researchers, scientists, and drug development professionals. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and offer insights into potential challenges and their solutions.

Reaction Mechanism and Rationale

The one-pot synthesis of 3,5-disubstituted 1H-pyrazoles from α,β-unsaturated carbonyl compounds (chalcones) and hydrazine is a well-established and versatile method.[3][6] The reaction proceeds through a series of sequential steps that culminate in the formation of the stable aromatic pyrazole ring.

The proposed mechanism for this one-pot synthesis is initiated by the Claisen-Schmidt condensation of an aromatic ketone and an aromatic aldehyde in the presence of a base to form a chalcone intermediate.[7][8] This is followed by a cyclization reaction between the chalcone and hydrazine.[7][8] The final step involves an oxidation or aromatization to yield the 3,5-disubstituted 1H-pyrazole.[3][7]

A plausible mechanistic pathway is outlined below:

  • Chalcone Formation (Claisen-Schmidt Condensation): An enolate is generated from the ketone under basic conditions. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone, or chalcone.[8]

  • Pyrazoline Formation (Cyclocondensation): Hydrazine undergoes a nucleophilic attack on the β-carbon of the chalcone (Michael addition). This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the carbonyl carbon of the ketone moiety. Subsequent dehydration leads to the formation of a pyrazoline intermediate.[7][8]

  • Aromatization to Pyrazole: The pyrazoline intermediate is then oxidized to the corresponding pyrazole. This can occur through various mechanisms, including air oxidation or the use of a mild oxidizing agent. In some protocols, the reaction conditions themselves facilitate this final aromatization step.[3][7]

The choice of reagents and reaction conditions is critical for the success of this one-pot synthesis. The use of a suitable solvent, catalyst, and temperature profile ensures that each step proceeds efficiently and selectively, minimizing the formation of side products. Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions, often leading to shorter reaction times and improved yields.[4][5][9][10]

Experimental Workflow

The overall workflow for the one-pot synthesis of 3,5-disubstituted 1H-pyrazoles is depicted in the following diagram. This streamlined process minimizes handling and purification steps, leading to a more efficient and sustainable synthetic route.

OnePotPyrazoleSynthesis cluster_0 Reaction Setup cluster_1 Work-up and Purification cluster_2 Analysis A Combine Ketone, Aldehyde, and Hydrazine B Add Solvent and Catalyst A->B Sequential Addition C Heat Reaction Mixture (Conventional or Microwave) B->C Initiate Reaction D Quench Reaction C->D Upon Completion E Extract Product D->E F Purify by Recrystallization or Chromatography E->F G Characterize Product (NMR, MS, etc.) F->G Final Product

Caption: Experimental workflow for the one-pot synthesis of 3,5-disubstituted 1H-pyrazoles.

Materials and Methods

The following table provides a comprehensive list of the materials and equipment required for the synthesis.

Category Item Purpose
Reagents Substituted AcetophenoneStarting material (Ketone)
Substituted BenzaldehydeStarting material (Aldehyde)
Hydrazine HydrateNitrogen source for pyrazole ring
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)Base catalyst for chalcone formation
Ethanol or other suitable solventReaction medium
Ethyl AcetateExtraction solvent
Brine (saturated NaCl solution)Washing during extraction
Anhydrous Sodium Sulfate or Magnesium SulfateDrying agent
Equipment Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss during heating
Magnetic stirrer and stir barFor efficient mixing
Heating mantle or oil bathFor conventional heating
Microwave reactorFor microwave-assisted synthesis
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Buchner funnel and filter paperFor collecting solid product
Thin-layer chromatography (TLC) plates and chamberFor monitoring reaction progress
Nuclear Magnetic Resonance (NMR) spectrometerFor structural characterization
Mass Spectrometer (MS)For molecular weight determination

Detailed Experimental Protocol: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazole

This protocol details the synthesis of 3,5-diphenyl-1H-pyrazole as a representative example. The procedure can be adapted for other substituted acetophenones and benzaldehydes.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).

  • Add ethanol (30 mL) to the flask and stir the mixture until all solids are dissolved.

  • Slowly add a solution of potassium hydroxide (0.84 g, 15 mmol) in water (5 mL) to the reaction mixture. A color change is typically observed.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the chalcone intermediate by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

Step 2: Cyclization and Aromatization

  • Once the chalcone formation is complete (as indicated by TLC), add hydrazine hydrate (0.5 mL, 10 mmol) dropwise to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) for 4-6 hours. Alternatively, for a microwave-assisted reaction, the mixture can be irradiated at a suitable power and temperature (e.g., 100-150 °C for 10-30 minutes), following the manufacturer's safety guidelines.[10]

  • Monitor the progress of the reaction by TLC until the chalcone spot has disappeared and a new product spot is observed.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (100 mL).

  • A solid precipitate should form. If not, acidify the mixture with dilute hydrochloric acid until a precipitate is observed.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3,5-diphenyl-1H-pyrazole.

  • Dry the purified product under vacuum.

Step 4: Characterization

  • Determine the melting point of the purified product.

  • Characterize the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be compared with literature values for confirmation.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no chalcone formation Inactive catalyst or insufficient reaction time.Use fresh, high-purity base. Increase the reaction time for the Claisen-Schmidt condensation step.
Incomplete cyclization Insufficient heating or short reaction time.Ensure the reaction is heated to the appropriate reflux temperature. Extend the reaction time. For microwave synthesis, increase the temperature or irradiation time.
Formation of side products Incorrect stoichiometry or reaction conditions.Carefully control the stoichiometry of the reactants. Optimize the reaction temperature and time.
Difficulty in product isolation Product is soluble in the aqueous work-up solution.Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the dissolved product.
Oily product instead of solid Impurities present.Purify the product using column chromatography on silica gel.

Conclusion

The one-pot synthesis of 3,5-disubstituted 1H-pyrazoles is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can readily synthesize a diverse library of pyrazole derivatives for applications in drug discovery and development. The protocol provided in this application note serves as a reliable starting point for these synthetic endeavors, with the troubleshooting guide offering practical solutions to common challenges. The continued development and optimization of such one-pot methodologies will undoubtedly accelerate the discovery of new and improved pyrazole-based therapeutics.

References

  • Kralt, B., Samwel, S. K., Mohamady, S., & Taylor, S. D. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 3(11), 16424–16433. [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 24. [Link]

  • Zhang, Z., & Jun, Y. (2014). ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. HETEROCYCLES, 89(1), 103. [Link]

  • Fodor, T., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances, 9(16), 8963–8969. [Link]

  • Herfindo, H., et al. (2020). Proposed reaction mechanism of one-pot synthesis of pyrazoline. [Link]

  • Kumar, A., et al. (2013). Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents. Acta Poloniae Pharmaceutica, 70(3), 435-441. [Link]

  • Fitri, A. S., Hendra, R., & Zamri, A. (2023). One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. Pharmacy Education, 23(2), 260-265. [Link]

  • Wang, X., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3594-3602. [Link]

  • Reddy, C. R., et al. (2013). Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides. ChemInform, 44(32). [Link]

  • Kralt, B., Samwel, S. K., Mohamady, S., & Taylor, S. D. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 3(11), 16424–16433. [Link]

  • Zrinski, I., & Grediček, N. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES, 68(9), 1875. [Link]

  • Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1083–1132. [Link]

  • Arshad, M. N., et al. (2014). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 15(12), 22359–22372. [Link]

  • Wang, X., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]

  • Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1038-1073. [Link]

  • Acar, Ç., & Acar, E. T. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. [Link]

  • de Oliveira, R. S., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(8), 5038–5054. [Link]

  • Fodor, T., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances, 9(16), 8963–8969. [Link]

Sources

Method

Microwave-Assisted Synthesis of Pyrazoline Derivatives: Application Note &amp; Protocol

Abstract This application note details a robust, high-throughput protocol for the synthesis of 1,3,5-trisubstituted-2-pyrazoline derivatives using Microwave-Assisted Organic Synthesis (MAOS). Unlike conventional reflux m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-throughput protocol for the synthesis of 1,3,5-trisubstituted-2-pyrazoline derivatives using Microwave-Assisted Organic Synthesis (MAOS). Unlike conventional reflux methods that require 10–24 hours, this protocol achieves quantitative conversion in under 20 minutes with superior purity profiles. The guide focuses on the cyclocondensation of chalcones with hydrazine derivatives, emphasizing the mechanistic advantages of dielectric heating in heterocycle formation.

Introduction & Mechanistic Rationale

The Pyrazoline Scaffold in Drug Discovery

Pyrazoline derivatives are nitrogen-containing 5-membered heterocycles classified as "privileged scaffolds" in medicinal chemistry due to their broad pharmacological activities, including anti-inflammatory (COX-2 inhibition), anticancer (EGFR inhibition), and monoamine oxidase (MAO) inhibitory effects.[1]

Why Microwave Irradiation?

Conventional synthesis of pyrazolines via the Knorr reaction involves prolonged heating, often leading to hydrazine decomposition and side reactions (e.g., oxidation to pyrazoles). Microwave irradiation drives this reaction through dipolar polarization and ionic conduction .[2]

  • Dipolar Polarization: The polar solvent (e.g., ethanol, acetic acid) and the polar transition state of the Michael addition step align with the oscillating electric field, generating internal heat almost instantaneously.

  • Specific Microwave Effect: The rate-determining step—nucleophilic attack of the hydrazine nitrogen on the

    
    -carbon of the chalcone—is highly polar. Microwave irradiation stabilizes this transition state, significantly lowering the activation energy (
    
    
    
    ).
Reaction Mechanism

The synthesis proceeds via a Michael addition followed by an intramolecular cyclodehydration.

ReactionMechanism Chalcone Chalcone (α,β-unsaturated ketone) Intermediate Hydrazone / Michael Adduct (Transition State) Chalcone->Intermediate Nucleophilic Attack (Rate Limiting) Hydrazine Hydrazine Derivative Hydrazine->Intermediate Cyclization Intramolecular Cyclodehydration Intermediate->Cyclization - H₂O Product 2-Pyrazoline Derivative Cyclization->Product Microwave Irradiation

Figure 1: Mechanistic pathway of pyrazoline synthesis via chalcone cyclocondensation.[3][4]

Materials & Equipment

Equipment
  • Microwave Reactor: Single-mode dedicated reactor (e.g., CEM Discover or Anton Paar Monowave) is recommended for reproducibility. Domestic ovens are strongly discouraged due to uneven field distribution (standing waves) and lack of temperature/pressure control.

  • Vessels: 10 mL or 30 mL borosilicate glass pressure vials with crimp/snap caps and PTFE/silicone septa.

  • Stirring: Magnetic stir bar (Teflon coated).

Reagents
  • Precursor: Substituted Chalcone (synthesized via Claisen-Schmidt condensation).[4]

  • Nucleophile: Phenylhydrazine (97%) or Hydrazine Hydrate (80%).

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with catalytic AcOH.

Experimental Protocol

Standard Operating Procedure (SOP): Chalcone to Pyrazoline

This protocol describes the synthesis of 1-phenyl-3-(4-methoxyphenyl)-5-phenyl-2-pyrazoline.

Step 1: Reaction Setup[5]
  • Weigh 1.0 mmol of the chalcone (e.g., 4-methoxy-chalcone) into a 10 mL microwave process vial.

  • Add 2.0 mmol (2 equiv.) of Phenylhydrazine.

  • Add 3.0 mL of Glacial Acetic Acid.

    • Note: AcOH acts as both the solvent and the acid catalyst. It is an excellent microwave absorber (medium tan

      
      ).
      
  • Add a magnetic stir bar and seal the vial.

Step 2: Microwave Irradiation

Program the reactor with the following "Dynamic" method parameters to ensure safety and conversion:

ParameterSettingRationale
Temperature 120 °COptimal for cyclization without degrading hydrazine.
Hold Time 10:00 minSufficient for >95% conversion.
Pressure Limit 250 psi (17 bar)Safety cutoff (AcOH generates low pressure at 120°C).
Power Max 300 WSystem will modulate power to maintain 120°C.
Stirring HighPrevents hot spots.
Step 3: Work-up & Isolation
  • Cool the vial to room temperature (using compressed air cooling feature of the reactor).

  • Pour the reaction mixture into 50 mL of crushed ice-water .

  • Stir vigorously for 5-10 minutes. The product will precipitate as a solid.

  • Filter the precipitate using a Buchner funnel.

  • Wash with cold water (3 x 10 mL) to remove excess acid and hydrazine.

  • Recrystallization: Recrystallize from hot ethanol (95%) to obtain pure crystals.

Green Chemistry Variant (Aqueous/Solvent-Free)

For a greener profile, replace AcOH with Water and use Graphene Oxide (GO) or Basic Alumina as a solid support.

  • Conditions: Mix reactants with 0.05 wt% GO in water. Irradiate at 180 W for 4 minutes.

  • Benefit: Eliminates corrosive acetic acid and simplifies workup (catalyst filtration).

Optimization & Critical Control Points

Solvent Selection Guide

Microwave efficiency depends on the solvent's ability to absorb energy (Loss Tangent,


).
Solvent

(2.45 GHz)
Heating EfficiencySuitability for Protocol
Acetic Acid 0.174HighExcellent. Solubilizes chalcones; catalyzes reaction.
Ethanol 0.941Very HighGood. Requires acid catalyst (HCl/AcOH) addition.
Water 0.123MediumGood. Best for "Green" protocols; requires phase transfer catalyst or solid support.
Toluene 0.040LowPoor. Transparent to MW; requires doping with ionic liquids.
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationIncrease Temp to 140°C or Time to 15 min. Check hydrazine quality (it oxidizes over time).
Vial Failure Pressure limit exceededReduce solvent volume; ensure sufficient headspace. Switch to Ethanol (lower BP requires careful pressure monitoring).
Impure Product Oxidation to PyrazoleDegas solvents with

before sealing. Reduce reaction temperature.[6]
Charring Thermal runawayEnsure vigorous stirring. Use "Power Max" feature to limit energy input once temp is reached.

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents (Chalcone + Hydrazine) Solvent Add Solvent (Glacial AcOH) Start->Solvent Seal Seal Vial & Insert into Reactor Solvent->Seal Irradiate MW Irradiation 120°C, 10 min, 300W Seal->Irradiate Cool Cool to RT & Pour into Ice Water Irradiate->Cool Precipitate Precipitate Formation Cool->Precipitate Filter Filtration & Washing Precipitate->Filter Recryst Recrystallization (Ethanol) Filter->Recryst End Pure Pyrazoline Recryst->End

Figure 2: Step-by-step workflow for the microwave-assisted synthesis protocol.[1][5][7]

Characterization Standards

To ensure scientific integrity, the isolated product must be validated using the following spectral markers:

  • FT-IR:

    • C=N stretch: 1590–1610 cm⁻¹ (Characteristic of the pyrazoline ring).

    • C-N stretch: ~1330 cm⁻¹.[4]

    • Absence of C=O: Disappearance of the chalcone carbonyl peak (~1660 cm⁻¹).

  • ¹H-NMR (CDCl₃/DMSO-d₆):

    • ABX System: The non-aromatic protons at positions 4 and 5 of the pyrazoline ring appear as an ABX pattern.

      • 
         (C4): dd, ~3.0 ppm.[8]
        
      • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

        
         (C4): dd, ~3.8 ppm.[8]
        
      • 
         (C5): dd, ~5.3 ppm.[8]
        
  • Mass Spectrometry: Molecular ion peak

    
     confirming formula weight.
    

References

  • Karakaya, A. (2025).[1] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Link

  • Jasril, J., et al. (2026).[4] Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. ResearchGate. Link

  • Chaudhari, D., et al. (2025).[9] Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Advances. Link

  • CEM Corporation. Solvent Choice for Microwave Synthesis. Link

  • Ciobanu, A., et al. (2025). Microwave-Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids. Molecules. Link

  • Bhat, A.R., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Central European Journal of Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Bromoethyl-Pyrazole Synthesis

Introduction: The "Simple" Alkylation That Isn't You are likely here because a "standard" alkylation of a pyrazole with 1,2-dibromoethane turned into a black tar, a mixture of inseparable isomers, or a solid mass that is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Simple" Alkylation That Isn't

You are likely here because a "standard" alkylation of a pyrazole with 1,2-dibromoethane turned into a black tar, a mixture of inseparable isomers, or a solid mass that isn't your product.

While the reaction $ \text{Pyrazole} + \text{Br-(CH}_2)_2\text{-Br} \rightarrow \text{1-(2-bromoethyl)pyrazole} $ looks trivial on paper, it is kinetically treacherous.[1] The nucleophilicity of the pyrazole nitrogen, the electrophilicity of the product, and the basicity of the reaction medium create a perfect storm for three specific side products: The Dimer , The Vinyl , and The Regioisomer .

This guide deconstructs these failures mechanistically and provides self-validating protocols to fix them.

Module 1: The "Dimer" Trap (Bis-Alkylation)[1]

User Question:

"I followed a standard procedure using 1.2 equivalents of 1,2-dibromoethane. My yield is low (30%), and I isolated a high-melting white solid that is insoluble in most solvents. What happened?"

Technical Diagnosis:

You have synthesized 1,2-bis(pyrazol-1-yl)ethane (The Dimer).[1]

The Mechanism: This is a classic case of competing


 kinetics.
  • Step 1: Pyrazole anion attacks 1,2-dibromoethane to form your desired product: 1-(2-bromoethyl)pyrazole .[1]

  • Step 2 (The Flaw): Your desired product is also an alkyl halide.[1] If free pyrazole anion is present and the concentration of dibromoethane is low, the pyrazole will attack your product instead of the starting dibromide.

Causality: Using only 1.2 equivalents of dibromoethane ensures that as the reaction proceeds, the ratio of [Product] to [Dibromide] increases, statistically favoring the second attack.

Troubleshooting & Solution:
VariableThe "Rookie" MistakeThe "Senior Scientist" Fix
Stoichiometry 1.0 – 1.5 equivalents5.0 – 10.0 equivalents (Use dibromide as co-solvent if possible)
Addition Order Adding Dibromide to PyrazoleAdd Pyrazole (slowly) to Dibromide
Concentration High concentration (0.5 M)Dilute conditions for the pyrazole feed

The "Reverse Addition" Protocol: To mathematically guarantee the dominance of Step 1 over Step 2, you must maintain a local environment where


.
  • Dissolve 1,2-dibromoethane (5-10 equiv) in Acetonitrile (ACN).

  • Pre-form the pyrazole salt (using NaH or K2CO3) in a separate vessel.

  • Slowly add the pyrazole solution dropwise to the rapidly stirring dibromide solution.

Module 2: The "Vinyl" Impurity (Elimination)

User Question:

"My LCMS shows the correct mass, but the proton NMR has messy multiplets around 5.0–7.5 ppm that don't match my scaffold. The product also polymerizes upon storage."

Technical Diagnosis:

You have generated 1-vinyl-1H-pyrazole via


 Elimination.[1]

The Mechanism: Your product, 1-(2-bromoethyl)pyrazole, contains a proton


 to the bromine and 

to the pyrazole nitrogen. The pyrazole ring is electron-withdrawing, increasing the acidity of these protons. Under basic conditions (especially with heating), base-mediated dehydrohalogenation occurs.[1]

Causality:

  • Base Strength: Using strong bases (NaH, NaOH) at high temperatures.

  • Reaction Time: Letting the reaction "cook" overnight to "push conversion."

  • Workup: Heating the crude material during distillation.

Troubleshooting & Solution:
  • Switch Bases: Move from NaH to K2CO3 or Cs2CO3 in ACN. The carbonate bases are often sufficient for alkylation but slower for elimination.[1]

  • Temperature Control: Do not exceed 60°C. If possible, run at room temperature (RT) with a phase transfer catalyst (TBAB).

  • Quench Early: Monitor by TLC/LCMS.[1] Stop the reaction the moment the pyrazole is consumed. Do not wait for the intermediate to disappear (it won't).

Module 3: Regioisomer Nightmares (Substituted Pyrazoles)

User Question:

"I am alkylating 3-methylpyrazole. I see two spots on TLC very close together. Which one is which, and how do I get just one?"

Technical Diagnosis:

You are fighting Tautomeric Ambiguity . 3-methylpyrazole exists in equilibrium with 5-methylpyrazole.[1] When deprotonated, the anion resonates between the two nitrogens. Alkylation can occur at


 (yielding 1-(2-bromoethyl)-3-methylpyrazole) or 

(yielding 1-(2-bromoethyl)-5-methylpyrazole).[1]

The Rules of Thumb (with caveats):

  • Sterics: Alkylation generally favors the less hindered nitrogen (giving the 1,3-isomer).[2]

  • Thermodynamics: The 1,5-isomer is often sterically congested (clash between the 5-methyl and the new ethyl group), making it less stable.

Troubleshooting & Solution:

1. Solvent Effects (The "Dipole" Hack):

  • Non-polar/Low Dielectric (Toluene/THF): Often favors the kinetic product (mixed ratios).[1]

  • Polar Aprotic (DMF/DMSO): Can enhance selectivity for the thermodynamic product (usually the less hindered 1,3-isomer) by stabilizing the transition state.

2. Identification (The "NOE" Standard):

  • Do not guess based on shift.

  • Experiment: Run a 1D-NOE or 2D-NOESY NMR.

  • 1,5-isomer: Strong NOE correlation between the N-CH2 protons and the C5-Methyl protons.[1]

  • 1,3-isomer: No NOE between the N-CH2 and the C3-Methyl.[1]

Visualizing the Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the two primary failure modes (Dimerization and Elimination).

ReactionPathways Pyrazole Pyrazole (Start) Intermediate Transition State (Nucleophilic Attack) Pyrazole->Intermediate + Base Dibromide 1,2-Dibromoethane (Excess Required) Dibromide->Intermediate Product 1-(2-bromoethyl)pyrazole (TARGET PRODUCT) Intermediate->Product SN2 (Major Path) Dimer 1,2-bis(pyrazol-1-yl)ethane (SIDE PRODUCT: DIMER) Product->Dimer + Pyrazole Anion (Low Dibromide Conc.) Vinyl 1-vinylpyrazole (SIDE PRODUCT: ELIMINATION) Product->Vinyl + Base / Heat (E2 Elimination)

Caption: Kinetic competition diagram. Red path indicates dimerization due to stoichiometry failure; Yellow path indicates elimination due to harsh conditions.[1]

Experimental Protocol: The "High-Fidelity" Synthesis

This protocol is optimized to minimize dimer formation and prevent elimination.[1]

Reaction: Synthesis of 1-(2-bromoethyl)-1H-pyrazole Scale: 10 mmol[1]

  • Preparation of Electrophile Solution:

    • In a 100 mL Round Bottom Flask (RBF), add 1,2-dibromoethane (8.6 mL, 100 mmol, 10.0 equiv) .

    • Add Acetonitrile (20 mL) and TBAB (0.1 equiv) .

    • Heat to 50°C.

  • Preparation of Nucleophile:

    • In a separate vial, mix Pyrazole (0.68 g, 10 mmol, 1.0 equiv) and K2CO3 (2.76 g, 20 mmol, 2.0 equiv) in Acetonitrile (10 mL) .

    • Stir for 15 minutes to ensure deprotonation/salt formation.

  • The Addition (Critical Step):

    • Add the Pyrazole suspension dropwise to the Dibromide solution over 1 hour using a syringe pump or addition funnel.

    • Why? This keeps the concentration of free pyrazole low relative to the dibromide, killing the dimerization pathway.

  • Workup:

    • Filter off the inorganic solids (K2CO3/KBr).[1]

    • Concentrate the filtrate under reduced pressure.[1][3] Important: The excess 1,2-dibromoethane will distill off (bp ~131°C).[1] Use a rotovap with a good vacuum trap.[1]

    • Purification: The residue is usually pure enough.[1] If not, distill under high vacuum. Avoid column chromatography if possible as the bromo-product can degrade on silica; if necessary, use neutral alumina or neutralized silica (1% Et3N).

Summary of Impurities (Spectral Data)

Use this table to identify what is in your flask.

Compound1H NMR Signature (CDCl3, approx)Appearance
Target Product

4.50 (t, 2H, N-CH2), 3.75 (t, 2H, CH2-Br)
Colorless Oil
Dimer (Side Product)

4.60 (s, 4H, N-CH2-CH2-N).[1] Symmetrical singlet.
White Solid (High MP)
Vinyl (Side Product)

7.1 (dd), 5.6 (dd), 4.9 (dd).[1] Olefinic pattern.[1]
Volatile Oil / Polymer
Alcohol (Hydrolysis)

4.2 (t, 2H), 3.9 (t, 2H), Broad singlet (-OH)
Viscous Oil

References

  • Regioselectivity in Pyrazole Alkylation

    • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles.[4] Bengel, L. L., et al. Angew. Chem. Int. Ed. (2021).[1] Link[1]

    • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1][5][6] Norman, N. J., et al. J. Org.[5][6] Chem. (2022).[1][6] Link[1]

  • Synthesis & Side Products

    • Revisiting the Chemistry of Vinylpyrazoles. Silva, V. L. M., et al. Molecules (2020). (Discusses elimination mechanisms). Link[1]

    • 1-(2-Bromoethyl)-1H-pyrazole Substance Record.[1] PubChem CID 642215.[1] Link

  • General Methodology

    • Optimization of N-Alkylation of Pyrazoles. BenchChem Technical Support Guide (2025).[1][2] Link[1]

Sources

Optimization

troubleshooting low yields in pyrazole cyclization reactions

Status: Online | Operator: Senior Application Scientist | Ticket: Low Yields in Cyclization Welcome. You are likely here because your Knorr (or related) cyclization failed to deliver the expected yield, or you are starin...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Operator: Senior Application Scientist | Ticket: Low Yields in Cyclization

Welcome. You are likely here because your Knorr (or related) cyclization failed to deliver the expected yield, or you are staring at an NMR spectrum full of regioisomeric mixtures.

Pyrazole synthesis appears deceptively simple—condense a hydrazine with a 1,3-dicarbonyl—but the mechanism is unforgiving of subtle electronic and steric imbalances. This guide deconstructs the failure points of this reaction and provides self-validating protocols to correct them.

Module 1: Diagnostic Triage

"My reaction failed." This statement is insufficient for troubleshooting. Use this logic flow to identify how it failed before applying a fix.

TroubleshootingFlow Start Diagnostic Start CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left No Reaction New_Spots New Spots Formed CheckTLC->New_Spots Conversion Observed Increase Temp / Add Acid Catalyst Increase Temp / Add Acid Catalyst SM_Left->Increase Temp / Add Acid Catalyst Mass_Check Check Mass (LCMS) New_Spots->Mass_Check M_Plus_2 Mass = Expected + 2 Mass_Check->M_Plus_2 Pyrazoline (Dihydro) M_Correct Mass = Expected Mass_Check->M_Correct Workup_Issue Product Lost in Aqueous M_Correct->Workup_Issue Low Isolated Yield Regio_Issue Regioisomer Mixture M_Correct->Regio_Issue Multiple Peaks

Figure 1: Diagnostic logic flow for identifying the root cause of low yields.

Module 2: The Regioselectivity Problem

The Issue: When reacting a substituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl, you often get a mixture of 1,3- and 1,5-isomers.[1]
The Cause:  This is a competition between sterics  and electronics . The most nucleophilic nitrogen (usually the terminal 

) attacks the most electrophilic carbonyl carbon first [1].
Critical Analysis: Controlling the Attack

To force a single isomer, you must manipulate the transition state energy of the initial nucleophilic attack.

VariableEffect on RegioselectivityRecommendation
Solvent (Protic) Stabilizes charged intermediates, often leading to mixtures.Avoid EtOH if selectivity is poor.
Solvent (Fluorinated) HFIP (Hexafluoroisopropanol) is a game-changer. It activates the carbonyls via H-bonding, often reversing or enhancing selectivity compared to EtOH [2].Try HFIP if standard solvents fail.
Lewis Acids Coordination to the most basic carbonyl oxygen makes it more electrophilic.Use

to activate the less hindered carbonyl.
Hydrazine Salt Using

instead of free base changes the pH profile and attacking species.
Switch to Hydrazine Hydrochloride in a buffered solvent.

Self-Validating Check: Run a crude NMR before workup. If you see two sets of signals (often distinct singlets for the pyrazole C4-H), you have a selectivity issue, not a yield issue.

Module 3: The "Stalled" Reaction (Pyrazolines)

The Issue: You isolate a product with Mass


.
The Science:  You have formed a Pyrazoline  (dihydro-pyrazole). This is common when using 

-unsaturated ketones (chalcones) or when the dehydration step in Knorr synthesis is energetically unfavorable due to steric strain [3].

The Fix: Oxidative Dehydrogenation Do not discard the product. You simply need to oxidize it. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the gold standard for this transformation.

Protocol: DDQ Oxidation of Pyrazolines
  • Dissolution: Dissolve the crude pyrazoline (1.0 equiv) in 1,4-Dioxane (0.1 M concentration).

  • Addition: Add DDQ (1.1 - 1.2 equiv) slowly at room temperature.

    • Note: The reaction often turns deep red/brown due to the formation of the charge-transfer complex.

  • Monitoring: Stir at RT. Monitor by TLC.[2][3][4] If sluggish, heat to 60°C.

  • Workup (Critical):

    • Filter off the precipitated hydroquinone byproduct (often a solid).

    • Dilute filtrate with EtOAc.

    • Wash 3x with saturated

      
        and 3x with 10% 
      
      
      
      (Sodium Bisulfite) to remove residual DDQ species.
    • Dry over

      
       and concentrate.
      
Module 4: Yield Loss During Workup (The Invisible Thief)

The Issue: The reaction went to completion (TLC shows one spot), but after extraction, you have 10% yield. The Science: N-unsubstituted pyrazoles (


) are amphoteric .
  • Acidic pH: They accept a proton (

    
    ) and become water-soluble cations.
    
  • Basic pH: They donate a proton (

    
    ) and become water-soluble anions [4].
    

The Solution: Isoelectric Extraction You must adjust the aqueous layer to the isoelectric point (usually pH 7–8) before extraction.

WorkupLogic Crude Reaction Mixture Check_Sub Is Nitrogen Substituted? Crude->Check_Sub Yes_Sub Yes (N-Me, N-Ph) Check_Sub->Yes_Sub No_Sub No (N-H) Check_Sub->No_Sub Standard Standard Workup (EtOAc / Brine) Yes_Sub->Standard PH_Check Check pH of Aqueous Layer No_Sub->PH_Check Acidic pH < 4 PH_Check->Acidic Basic pH > 10 PH_Check->Basic Neutral pH 7-8 PH_Check->Neutral Action_Base Neutralize with sat. NaHCO3 Acidic->Action_Base Action_Acid Neutralize with 1M HCl Basic->Action_Acid Extract Extract with EtOAc/THF (3x) Neutral->Extract Action_Base->Neutral Action_Acid->Neutral

Figure 2: Workup decision tree to prevent loss of amphoteric N-H pyrazoles.

Frequently Asked Questions (FAQ)

Q: My product is an oil that refuses to crystallize. How do I purify it without a column? A: Pyrazoles are excellent candidates for salt formation . Dissolve your crude oil in


 and bubble dry HCl gas (or add 4M HCl in Dioxane). The pyrazole hydrochloride salt often precipitates as a clean solid. You can free-base it later or use it as is.

Q: I see a "double mass" dimer. What happened? A: You likely formed an Azine . This happens when the intermediate hydrazone reacts with a second equivalent of ketone instead of cyclizing.

  • Fix: Ensure you are using a slight excess of hydrazine (1.1–1.2 equiv). Add the ketone to the hydrazine solution slowly to keep hydrazine concentration high relative to the ketone.

Q: Can I do this reaction in water? A: Yes. "On-water" synthesis is often faster and cleaner for pyrazoles due to the hydrophobic effect forcing the organic reactants together. However, you must ensure vigorous stirring and may need to heat the reaction to melt the starting materials if they are solids [5].

References
  • Regioselectivity Mechanisms: Fustero, S., et al. "Recent advances in the regioselective synthesis of pyrazoles." Current Organic Chemistry 15.5 (2011): 657-674. Link

  • Fluorinated Solvents: Tang, M., et al. "HFIP-Promoted Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry (2019).
  • Pyrazoline Oxidation: Zhang, Y., et al. "Construction of Substituted 2-Pyrazolines and their Oxidation."[5] Journal of Organic Chemistry (2021). Link

  • Amphoteric Properties: Silva, V. L., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules 24.24 (2019). Link

  • Aqueous Synthesis: Gosselin, F., et al. "Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles."[5] Synlett (2006). Link

Sources

Troubleshooting

Technical Support Center: Pyrazole Synthesis &amp; Optimization

Status: Operational | Tier: L3 Advanced Support Subject: Optimizing Condensation Chemistries (Knorr & Modified Approaches) Ticket ID: PYR-SYN-OPT-001 Introduction: The Pyrazole Paradox Welcome to the Advanced Synthesis S...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: L3 Advanced Support Subject: Optimizing Condensation Chemistries (Knorr & Modified Approaches) Ticket ID: PYR-SYN-OPT-001

Introduction: The Pyrazole Paradox

Welcome to the Advanced Synthesis Support Center. You are likely here because the Knorr synthesis—while theoretically simple (1,3-dicarbonyl + hydrazine)—is practically notorious for two failures: regiochemical scrambling and reaction stalling at the intermediate hydrazone stage.

This guide moves beyond textbook definitions to address the causality of these failures. We focus on the kinetic vs. thermodynamic controls that dictate isomer ratios and the dehydration barriers that kill yields.

Module 1: The Regioselectivity Crisis

User Issue: "I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine and getting a 50:50 mixture of isomers."

Root Cause Analysis

Regioselectivity is a competition between two nucleophiles (the hydrazine nitrogens) and two electrophiles (the carbonyl carbons).[1][2]

  • Electronic Control: The most nucleophilic hydrazine nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: The least hindered nitrogen attacks the least hindered carbonyl.

  • The Conflict: Often, electronic and steric factors oppose each other, leading to mixtures.

Troubleshooting Guide: Controlling the Pathway
VariableAdjustmentMechanistic Impact
Solvent (Protic) Switch to Ethanol/Acetic Acid Solvation of the hydrazine stabilizes the intermediate, often favoring the thermodynamic product (usually the less sterically crowded isomer).
Solvent (Fluorinated) Switch to HFIP or TFE High Impact. Fluorinated alcohols (e.g., Hexafluoroisopropanol) activate the carbonyl via H-bonding, often overriding steric bias to enforce electronic control.
pH (Acidic) Use HCl or pTsA Protonates the carbonyl oxygen. The least basic hydrazine nitrogen (usually the substituted one) attacks the most electrophilic carbonyl.
pH (Basic) Use NaOEt or Pyridine Deprotonates the hydrazine. The most acidic/nucleophilic nitrogen attacks the most electrophilic carbonyl.
Visual Logic: Regioselectivity Decision Tree

Use this logic flow to select your initial conditions based on your substrate.

Regioselectivity Start Start: Unsymmetrical 1,3-Diketone + R-Hydrazine Check Is the Diketone Fluorinated? Start->Check Fluor Yes (e.g., R-CO-CH2-CO-CF3) Check->Fluor Yes NonFluor No (Alkyl/Aryl only) Check->NonFluor No PathA Hydrate Formation Risk Use Dehydrating Cond. (Dean-Stark) Fluor->PathA PathB Analyze Sterics vs Electronics NonFluor->PathB Solvent Solvent Choice: HFIP (Hexafluoroisopropanol) PathA->Solvent Acid Catalysis Acid Catalysis PathB->Acid Catalysis Steric Match Base Catalysis Base Catalysis PathB->Base Catalysis Electronic Match Result1 High Regioselectivity (Electronic Control) Solvent->Result1

Caption: Logic flow for selecting reaction conditions to maximize regioselectivity, highlighting the unique role of fluorinated solvents.

Module 2: Reaction Stalling & Yield Optimization

User Issue: "My LCMS shows the mass of the product +18, and the reaction won't finish."

The "Hydrazone Trap"

The reaction proceeds in two steps:

  • Condensation: Formation of the hydrazone (fast).

  • Cyclodehydration: Ring closure and loss of water (slow, rate-determining).

If your reaction stalls at "Mass + 18," you are stuck at the intermediate. The system lacks the energy or driving force to eliminate that final water molecule.

Protocol: Breaking the Stall

Do not add more hydrazine. Instead, force the dehydration:

  • Azeotropic Removal: Switch solvent to Toluene. Add a Dean-Stark trap. Reflux to physically remove water from the equilibrium.

  • Acid Spike: Add 5-10 mol% p-Toluenesulfonic acid (pTsA). This protonates the hydroxyl intermediate, turning it into a good leaving group (

    
    ).
    
  • Microwave Irradiation: If thermal reflux fails, transfer to a microwave vial. Heat to 120°C for 10-20 minutes. The rapid dielectric heating often overcomes the activation energy barrier for cyclization.

Module 3: Green & Modern Catalytic Approaches

User Issue: "I need to avoid toxic hydrazine hydrate and chlorinated solvents for a scale-up."

Traditional methods use excess hydrazine hydrate (highly toxic, unstable) in ethanol. Modern "On-Water" and catalytic methods offer safer alternatives with higher atom economy.

Comparative Methodologies
FeatureClassical KnorrModern "Green" Method
Hydrazine Source Hydrazine Hydrate (Toxic, fuming)Hydrazine Hydrochloride / Sulfate (Solid salts, safer handling)
Solvent Ethanol / Acetic AcidWater (with surfactant) or Ionic Liquids
Catalyst HCl / H2SO4Nano-ZnO, CAN (Ceric Ammonium Nitrate), or Catalyst-Free (Microwave)
Workup Extraction + ChromatographyFiltration (Product often precipitates from water)
Recommended Green Workflow

Reference: Maddila et al. (2013) & Recent Aqueous Reviews

  • Medium: Water + Surfactant (e.g., TPGS-750-M or simply SDS). This creates micelles where the organic reactants concentrate, accelerating the reaction ("Hydrophobic Effect").

  • Catalyst: Ceric Ammonium Nitrate (CAN) (10 mol%).

  • Procedure: Stir at Room Temp. The product usually precipitates as a solid.

  • Benefit: Eliminates extraction steps; high regioselectivity due to micellar confinement.

Module 4: The "Golden Standard" Experimental Protocol

Scenario: Synthesis of a fluorinated pyrazole (common in drug discovery) with high regiocontrol.

Reagents
  • Substrate: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)

  • Nucleophile: Methylhydrazine (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or HFIP (0.5 M concentration)

  • Additive: None (The solvent acts as the catalyst)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the 1,3-diketone in TFE. Note: TFE activates the carbonyls via hydrogen bonding.

  • Addition: Cool to 0°C. Add Methylhydrazine dropwise over 10 minutes. Exotherm control is critical to prevent kinetic scrambling.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2 hours.

    • Checkpoint: Check TLC/LCMS.[3] If the "Mass + 18" intermediate persists, heat to 60°C for 1 hour.

  • Workup: Evaporate the TFE (recoverable/recyclable).

  • Purification: The residue is often pure.[1] If not, recrystallize from Ethanol/Water.[4]

  • Yield Expectation: >90% of the specific regioisomer (typically the 5-trifluoromethyl isomer due to electronic control).

Workflow Visualization

Workflow Input 1,3-Diketone + Hydrazine Mix Mix in TFE/HFIP (0°C -> RT) Input->Mix Check LCMS Check: Mass + 18? Mix->Check Heat Heat to 60°C (Cyclodehydration) Check->Heat Yes (Stalled) Finish Evaporate Solvent Recrystallize Check->Finish No (Complete) Heat->Finish

Caption: Optimized workflow for fluorinated pyrazole synthesis using fluorinated alcohol solvents.

References

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines.[5][6][7] Chemical Reviews.

  • Maddila, S., et al. (2013). Recent Advances in Green Synthesis of Pyrazoles. ResearchGate / Review.

  • BenchChem Technical Support. (2025). Troubleshooting Regioselectivity in Knorr Synthesis.

  • Organic Chemistry Portal. Pyrazoles: Synthesis and Reactivity.

Sources

Optimization

Diagnostic Overview: The Root Cause of Regioisomerization

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in medicinal chemistry: controlling regioselectivity during pyrazole synthesis.

The classical Knorr pyrazole synthesis—the condensation of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine—notoriously yields a difficult-to-separate mixture of regioisomers[1]. This guide provides causal explanations, quantitative data, and self-validating protocols to help you engineer highly regioselective reactions.

The formation of regioisomers stems from the presence of two competing electrophilic carbonyl carbons in the 1,3-diketone and two nucleophilic nitrogen atoms in the substituted hydrazine. Depending on which nitrogen attacks which carbonyl first, the reaction diverges into two distinct pathways.

G Diketone Unsymmetrical 1,3-Diketone Intermediate Hydrazone Intermediate Diketone->Intermediate Condensation Hydrazine Substituted Hydrazine Hydrazine->Intermediate IsomerA 1,3,5-Trisubstituted Pyrazole (Major) Intermediate->IsomerA Attack at C1 IsomerB 1,4,5-Trisubstituted Pyrazole (Minor) Intermediate->IsomerB Attack at C3

Reaction pathway showing the formation of pyrazole regioisomers from 1,3-diketones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Knorr condensation with an unsymmetrical 1,3-diketone yields an inseparable 60:40 mixture of regioisomers. How can I shift this ratio without changing my starting materials?

A1: Utilize highly fluorinated hydrogen-bond donating solvents. The regiochemical outcome is heavily dictated by the relative electrophilicity of the two carbonyl groups. By switching your solvent from ethanol to a fluorinated alcohol like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE), you can dramatically alter the reaction pathway[1][2].

The Causality: Fluorinated solvents possess exceptionally high hydrogen-bond donor capacity (α). They preferentially coordinate to the more sterically accessible or electron-rich carbonyl oxygen. This selective hydrogen bonding not only stabilizes the enol tautomer of the 1,3-dicarbonyl but also hyper-activates one specific carbonyl toward initial nucleophilic attack by the terminal nitrogen of the hydrazine, effectively locking the reaction into a single regiochemical pathway[3][4].

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

Solvent Dielectric Constant (ε) H-Bond Donor Capacity (α) Regioisomeric Ratio (A:B) Typical Yield (%)
Toluene 2.4 0.00 60 : 40 75
Ethanol 24.5 0.83 55 : 45 82
TFE 26.1 1.51 85 : 15 88

| HFIP | 16.7 | 1.96 | >95 : 5 | 92 |

Q2: I am designing a new synthetic route and want to avoid the regioisomer problem entirely. What are the best alternative precursors to 1,3-diketones?

A2: Replace 1,3-diketones with Acetylenic Ketones (Ynones) or β-Amino Enones (Enaminones). If you have the flexibility to alter your retrosynthetic design, utilizing substrates with highly differentiated electrophilic centers is the most robust strategy[5][6].

The Causality: Unlike 1,3-diketones, which present two similar hard electrophilic centers, ynones and enaminones feature one hard carbonyl and one soft Michael acceptor (or leaving group). The substituted hydrazine's more nucleophilic terminal nitrogen (-NH2) will strictly attack the softer β-carbon (via 1,4-conjugate addition), while the internal secondary nitrogen (-NHR) subsequently condenses with the hard carbonyl. This orchestrates a predictable, unidirectional cyclization[7][8].

G Alt1 Acetylenic Ketone (Ynone) Regio Single Pyrazole Regioisomer (>95:5) Alt1->Regio 1,4-Addition & Cyclization Alt2 β-Amino Enone (Enaminone) Alt2->Regio Addition & Elimination Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Alt1 Hydrazine->Alt2

Workflow demonstrating highly regioselective pyrazole synthesis using alternative precursors.
Q3: I have an unprotected pyrazole core and need to perform an N-alkylation, but I keep getting a mixture of N1 and N2 alkylated products. How do I control this?

A3: Utilize steric directing groups or engineered biocatalysts. Direct N-alkylation of an unprotected pyrazole is notoriously unselective because the N1 and N2 atoms share nearly identical electronic properties and rapidly tautomerize[9].

  • Chemical Approach: Temporarily protect the pyrazole with a bulky group (e.g., THP or SEM). The steric bulk will block one adjacent nitrogen, forcing the incoming electrophile to attack the less hindered position.

  • Enzymatic Approach: Recent breakthroughs in protein engineering have solved this. Using the FuncLib algorithm, researchers have redesigned promiscuous nicotinamide N-methyltransferases (NNMT) to perform highly regioselective (>99%) N-alkylation of pyrazoles, leveraging the enzyme's chiral active site to perfectly orient the substrate[10][11].

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you can verify the regiochemical outcome before proceeding to scale-up.

SOP 1: Regioselective Knorr Synthesis using HFIP Solvent[1]

Objective: Synthesize a single pyrazole regioisomer from an unsymmetrical 1,3-diketone.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to achieve a 0.2 M concentration.

  • Addition: Cool the solution to 0 °C. Add the substituted hydrazine (1.1 equiv) dropwise over 10 minutes to prevent exothermic runaway and maintain kinetic control.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature. Monitor via HPLC or TLC. Self-Validation Checkpoint: You should observe the formation of a single dominant product spot/peak. If two distinct peaks appear, the steric differentiation of your diketone may be too low even for HFIP, requiring the ynone route (SOP 2).

  • Workup: Upon complete consumption of the diketone, remove the HFIP under reduced pressure (HFIP is highly volatile and easily recovered).

  • Purification & Characterization: Purify via silica gel chromatography.

    • Critical Validation: Standard 1D ¹H-NMR is insufficient for distinguishing pyrazole regioisomers. You must perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment. Observe the spatial cross-peaks between the N-alkyl protons and the adjacent C5-substituent protons to definitively assign the regiochemistry[1].

SOP 2: Absolute Regiocontrol via Acetylenic Ketones (Ynones)[5]

Objective: Synthesize 1,3,5-trisubstituted pyrazoles with >99% regioselectivity.

  • Preparation: Under an inert N₂ atmosphere, dissolve the acetylenic ketone (1.0 equiv) in anhydrous ethanol or THF (0.2 M).

  • Addition: Add the substituted hydrazine hydrochloride salt (1.2 equiv). Note: Using the hydrochloride salt rather than the free base slows the initial attack, enhancing the preference for the Michael addition over direct carbonyl condensation.

  • Catalysis: Add a mild base (e.g., triethylamine, 1.2 equiv) dropwise to liberate the hydrazine in situ.

  • Reflux & Cyclization: Heat the mixture to 70 °C for 4–6 hours. The intermediate hydrazone will spontaneously undergo intramolecular cyclization.

  • Isolation: Cool to room temperature, concentrate in vacuo, and partition between ethyl acetate and water. Wash the organic layer with brine, dry over MgSO₄, and concentrate to afford the pure 1,3,5-substituted pyrazole[7].

References

  • Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 2006, 8(12), 2675-2678. Available at:[Link]

  • Bengel, L., et al. "Efficient Exploration of Sequence Space by Sequence-Guided Protein Engineering and Design." ACS Catalysis, 2022. Available at:[Link]

  • Faria, J. V., et al. "Recent highlights in the synthesis and biological significance of pyrazole derivatives." National Center for Biotechnology Information (PMC), 2023. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Pyrazoline Synthesis &amp; Purification

Ticket ID: PYR-PUR-001 Subject: Removal of Unreacted Starting Materials (Chalcones & Hydrazines) from Pyrazoline Scaffolds Introduction: The Pyrazoline Challenge You are likely contacting us because your pyrazoline synth...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-PUR-001
Subject: Removal of Unreacted Starting Materials (Chalcones & Hydrazines) from Pyrazoline Scaffolds

Introduction: The Pyrazoline Challenge

You are likely contacting us because your pyrazoline synthesis (typically via the cyclocondensation of chalcones with hydrazines) has resulted in a crude mixture containing unreacted


-unsaturated ketones (chalcones), excess hydrazine, or oxidative byproducts (pyrazoles).

Pyrazolines are notoriously sensitive. They are prone to oxidative aromatization (converting to pyrazoles) and acid-catalyzed hydrolysis . Standard purification methods often fail because the polarity difference between the chalcone precursor and the pyrazoline product can be minimal, leading to co-elution or co-crystallization.

This guide provides a self-validating troubleshooting workflow to isolate high-purity 2-pyrazolines.

Module 1: Diagnostic Triage

Before attempting purification, you must quantify the impurities. Visual inspection is insufficient.

Q: How do I definitively distinguish unreacted chalcone from my pyrazoline product?

A: Use


H NMR , not just TLC. While TLC shows separation, chalcones and pyrazolines often have overlapping R

values in standard Hexane/EtOAc systems.
FeatureChalcone (Starting Material) 2-Pyrazoline (Product)

H NMR Signature
Two doublets (

Hz) in the aromatic region (6.5–8.0 ppm) representing the alkene protons (

).
An ABX pattern consisting of three doublets of doublets (dd). The chiral center proton (

) typically appears at 4.0–5.5 ppm . The diastereotopic methylene protons (

) appear at 3.0–3.8 ppm .
TLC Visualization Strong UV absorption; often stains dark red/brown with Anisaldehyde.Fluorescent under UV (often blue/green); stains orange/yellow with Anisaldehyde.
Solubility Highly soluble in non-polar solvents (Hexane, Et

O).
Moderate solubility; often precipitates from cold ethanol.

Module 2: Removing Unreacted Chalcone

The most common impurity is the starting chalcone. Because the reaction is reversible under certain conditions, driving it to completion is critical.

Q: My product is a solid, but NMR shows ~10% chalcone. Recrystallization isn't working.

A: Chalcones often co-crystallize with pyrazolines in ethanol. You must switch to a polarity-differential wash or a binary solvent system .

Protocol A: The Non-Polar Wash (Trituration) Use this if your pyrazoline is a stable solid.

  • Dry the crude solid thoroughly.

  • Suspend the solid in cold diethyl ether or hexane (10 mL per gram).

  • Sonicate for 5 minutes. Chalcones are significantly more soluble in these non-polar solvents than the polar pyrazoline core.

  • Filter the solid and wash with cold pentane.

  • Validation: Check the filtrate by TLC. It should be rich in chalcone.

Protocol B: Binary Recrystallization If Trituration fails, use a high-boiling/low-boiling couple.

  • Dissolve the crude in a minimum amount of hot Toluene or DMF (good for solubility).

  • Add Ethanol or Methanol dropwise until turbidity just appears.

  • Cool slowly to room temperature, then to 4°C.

  • Why this works: Toluene keeps the lipophilic chalcone in solution while the more polar pyrazoline crystallizes out upon the addition of alcohol [1, 6].

Q: Can I chemically remove the chalcone?

A: Yes, using a polymer-supported scavenger , though this is expensive.

  • Reagent: Polymer-supported sulfonyl hydrazine (1.5 equiv relative to chalcone impurity).

  • Method: Stir the crude mixture in DCM with the resin for 2 hours. The hydrazine resin will react with the electrophilic alkene of the chalcone, covalently binding it.

  • Workup: Filter off the resin.[1][2] The filtrate contains purified pyrazoline.

Module 3: Hydrazine Management

Hydrazines are toxic and reducing agents. Their presence destabilizes the product.

Q: How do I remove excess hydrazine hydrate without degrading my product?

A: Hydrazine is basic and water-soluble. However, acid washes are risky because 2-pyrazolines can hydrolyze back to chalcones or rearrange in strong acid.

Safe Removal Protocol:

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • The "Buffered" Wash: Do not use 1M HCl directly. Instead, wash the organic layer with 0.5M Ammonium Chloride (NH

    
    Cl) .
    
    • Mechanism:[1][3][4][5] This provides enough protons to convert hydrazine (

      
      ) to its hydrazinium salt (
      
      
      
      ), forcing it into the aqueous layer, without creating a harsh acidic environment that degrades the pyrazoline ring.
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    immediately.

Module 4: Chromatography & Stability Issues

Users often report their product "decomposing" or "turning red" on the column.

Q: My compound turns yellow/brown on the silica column. What is happening?

A: You are witnessing oxidative aromatization . Silica gel is slightly acidic (


). This acidity, combined with the high surface area and adsorbed oxygen, catalyzes the oxidation of 2-pyrazoline  (dihydro) to pyrazole  (fully aromatic).

The Fix: Neutralize the Stationary Phase

  • Pre-treat Silica: Slurry your silica gel in the mobile phase containing 1-2% Triethylamine (Et

    
    N) .
    
  • Mobile Phase: Continue to include 0.5% Et

    
    N in your elution solvent.
    
  • Alternative: Use Neutral Alumina instead of silica gel. Alumina is less acidic and less likely to trigger the oxidative dehydrogenation [12].

Visual Workflows

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct purification method based on your crude mixture's physical state.

Purification_Tree Start Crude Reaction Mixture State Physical State? Start->State Solid Solid Precipitate State->Solid Precipitates Oil Oily/Sticky Residue State->Oil No Precipitate Trituration Trituration (Ether/Hexane wash) Solid->Trituration Remove Chalcone Column Column Chromatography (Neutral Alumina or Silica + 1% Et3N) Oil->Column Complex Mixture TLC_Check Check Purity (TLC/NMR) Trituration->TLC_Check Recryst Recrystallization (Toluene/EtOH or DMF/EtOH) Success Pure Pyrazoline Recryst->Success TLC_Check->Recryst Impure TLC_Check->Success Pure Column->Success

Caption: Decision matrix for selecting the optimal purification route based on the physical state of the crude product.

Figure 2: The "Safe" Workup Workflow

Standard operating procedure to minimize degradation during isolation.

Workup_Flow Reaction Reaction Complete (Chalcone + Hydrazine) Quench Quench/Dilute (Ice Water or EtOAc) Reaction->Quench Stop Wash Buffered Wash (0.5M NH4Cl) Quench->Wash Remove Hydrazine Dry Dry Organic Layer (Na2SO4) Wash->Dry Remove Water Evap Evaporate (< 40°C, Reduced Pressure) Dry->Evap Concentrate Isolate Crude Pyrazoline Evap->Isolate

Caption: Optimized workup protocol to remove hydrazine without triggering acid-catalyzed hydrolysis.

Summary of Key Solvents & Reagents

ApplicationRecommended Solvent/ReagentNotes
Recrystallization Ethanol, Toluene, DMF/EtOHAvoid pure Acetone if product is unstable (can form Schiff bases with residual amines).
Trituration Diethyl Ether, Hexane, PentaneEfficient for removing lipophilic chalcones from polar pyrazolines.
Chromatography Hexane:Ethyl Acetate + 1% Et

N
Triethylamine is mandatory to prevent silica-induced oxidation.
Hydrazine Wash 0.5M NH

Cl (aq)
Safer than HCl; prevents hydrolysis.

References

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Institutes of Health (PMC). Available at: [Link]

  • Green Synthesis of Pyrazoline Derivatives. Impact Factor. Available at: [Link][1][3][5][6][7][8][9][10][11]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. National Institutes of Health (PMC). Available at: [Link]

  • What solvent should I use to recrystallize pyrazoline? ResearchGate. Available at: [Link]

  • Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Review on Synthesis of Bioactive Pyrazoline Derivatives. E-Journals. Available at: [Link]

  • Synthesis, Characterization and Anti-oxidant Activity. Research Journal of Pharmacy and Technology. Available at: [Link][1][2][3][5][6][7][8][9][10][11][12][13]

  • Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica. Available at: [Link]

  • Immobilization of pyrazole compounds on silica gels. ResearchGate. Available at: [Link]

Sources

Optimization

solvent selection for optimizing pyrazole synthesis yields

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to resolve bottlenecks in pyrazole yield, reaction kinetics,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to resolve bottlenecks in pyrazole yield, reaction kinetics, and regioselectivity.

Solvent selection is not merely a medium for dissolution; it is a critical thermodynamic and kinetic lever that dictates the success of cyclocondensation and multicomponent reactions. Below, we provide field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to optimize your synthesis workflows.

Workflow Visualization: Solvent Selection Logic

SolventOptimization Start Determine Pyrazole Synthesis Substrate Fluorinated Fluorinated 1,3-Diketones (e.g., Celecoxib) Start->Fluorinated Regio Unsymmetrical Substrates (Regiocontrol) Start->Regio Green Multicomponent Reactions (Green Chemistry) Start->Green Protic Protic Solvents (EtOH, MeOH) Optimize Keto-Enol Ratio Fluorinated->Protic Aprotic Dipolar Aprotic (DMF, DMAc) Kinetic Control of Attack Regio->Aprotic Aqueous Water / PEG-400 Hydrophobic Aggregation Green->Aqueous

Logical decision tree for solvent selection in pyrazole synthesis based on substrate.

Troubleshooting Guides & FAQs

Issue 1: Low Yields and Slow Kinetics in the Knorr Synthesis of Fluorinated Pyrazoles

Question: When synthesizing trifluoromethylated pyrazoles (like celecoxib or mavacoxib precursors) via the Knorr condensation of a fluorinated 1,3-diketone and an aryl hydrazine, my yields are stalling below 60%. How does solvent choice impact this, and how can I optimize it?

Answer (Mechanistic Causality): The rate-limiting step and overall yield in the uncatalyzed Knorr pyrazole synthesis are heavily dictated by the keto-enol tautomerization equilibrium of the 1,3-dicarbonyl starting material. According to recent studies on 1[1], the reaction solvent has the greatest impact on this equilibrium. In protic solvents (like ethanol or methanol), the rate of pyrazole formation is directly proportional to the relative concentration of the highly reactive ketone tautomer in solution[1]. Conversely, non-polar or certain aprotic solvents often stabilize the less reactive enol form through intramolecular hydrogen bonding, drastically reducing the cyclocondensation rate[1].

Self-Validating Protocol: Benchtop 19F NMR Solvent Screening This protocol uses real-time NMR to validate the optimal solvent before scaling up.

  • Preparation: Prepare a 0.5 M solution of the fluorinated 1,3-diketone (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione) in various candidate solvents (EtOH, MeOH, DMF, Toluene).

  • Baseline Acquisition: Acquire a baseline 19F NMR spectrum to quantify the initial keto-enol ratio (Keq) by integrating the distinct CF3 peaks of the keto and enol tautomers.

  • Initiation: Introduce 1.05 equivalents of the aryl hydrazine.

  • In Situ Monitoring: Monitor the reaction at 25°C, taking 19F NMR scans every 10 minutes to track the depletion of the ketone CF3 peak and the appearance of the pyrazole CF3 peak.

  • Validation: Select the solvent that maximizes the initial ketone concentration and exhibits the steepest initial rate of product formation.

Table 1: Representative Solvent Effects on Keto-Enol Equilibrium and Pyrazole Yield

SolventPolarity IndexKeto:Enol Ratio (19F NMR)Relative Reaction RateTypical Isolated Yield (%)
Ethanol5.2High (favors ketone)Fast88 - 92
Methanol5.1High (favors ketone)Fast85 - 89
DMF6.4Low (favors enol)Slow45 - 55
Toluene2.4Very Low (favors enol)Very Slow< 30
Issue 2: Poor Regioselectivity with Unsymmetrical 1,3-Diketones

Question: I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, but I am getting a near 1:1 mixture of the 1,3- and 1,5-disubstituted pyrazole regioisomers. How can solvent selection drive regioselectivity?

Answer (Mechanistic Causality): Regioselectivity in the Knorr synthesis with unsymmetrical diketones is governed by the difference in electrophilicity between the two carbonyl carbons and the nucleophilicity of the two hydrazine nitrogens. Protic solvents (like ethanol) can mask these inherent electronic differences by uniformly protonating both carbonyls, leading to poor regiocontrol. As detailed in2[2], switching to a highly polar, dipolar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc)) at room temperature or lower enhances kinetic control[2]. In these solvents, the more nucleophilic nitrogen of the hydrazine selectively attacks the most sterically accessible and electrophilic carbonyl carbon first, without the scrambling effect of rapid, solvent-mediated proton transfers.

Self-Validating Protocol: Regioselective Synthesis in Aprotic Media

  • Dissolution: Dissolve the unsymmetrical 1,3-diketone (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere.

  • Thermal Control: Cool the solution to 0°C using an ice bath to maximize kinetic differentiation.

  • Addition: Add the substituted hydrazine (1.0 eq) dropwise over 30 minutes to prevent localized heating and maintain strict kinetic control.

  • Reaction: Stir at 0°C for 2 hours, then allow to slowly warm to room temperature and stir for an additional 12 hours. Monitor via TLC.

  • Isolation: Quench with water to precipitate the highly favored regioisomer. Filter, wash with cold hexanes, and validate isomeric purity via 1H NMR (focusing on the pyrazole C4-H chemical shift).

Issue 3: Transitioning to Green Solvents for Multicomponent Pyrazole Synthesis

Question: We are trying to synthesize highly functionalized pyrano[2,3-c]pyrazoles via a four-component reaction but want to eliminate toxic organic solvents like toluene. Are aqueous systems viable without sacrificing yield?

Answer (Mechanistic Causality): Yes, aqueous systems are highly effective and often superior for multicomponent heterocyclic syntheses. Research on the 3[3] and 4[4] demonstrates that the use of water as a solvent exploits the "hydrophobic effect"[3],[4]. Non-polar organic substrates aggregate in water, creating highly concentrated micro-environments that dramatically accelerate the reaction kinetics compared to homogenous organic solutions. When combined with energy-efficient techniques like microwave irradiation or ultrasound, water or Water/PEG-400 mixtures facilitate the rapid condensation of ethyl acetoacetate, hydrazine hydrate, malononitrile, and aldehydes into pyrano[2,3-c]pyrazoles with yields frequently exceeding 90%[3],[4].

Self-Validating Protocol: Microwave-Assisted Aqueous Synthesis

  • Reagent Loading: In a microwave-safe reaction vessel, combine ethyl acetoacetate (1.0 eq), hydrazine hydrate (1.0 eq), malononitrile (1.0 eq), and the target aromatic aldehyde (1.0 eq).

  • Solvent Addition: Add a solvent mixture of Water/PEG-400 (2:1 v/v) to achieve a 0.5 M suspension.

  • Catalysis: Add a benign catalyst (e.g., 5 mol% L-tyrosine or a biodegradable composite).

  • Irradiation: Seal the vessel and subject it to microwave irradiation (typically 80°C, 150 W) for 5–10 minutes.

  • Isolation: Cool the vessel. The hydrophobic pyrano[2,3-c]pyrazole product will precipitate directly from the aqueous phase.

  • Validation: Isolate via simple vacuum filtration, wash with cold water, and verify purity via melting point determination against literature values.

Table 2: Comparison of Conventional vs. Green Solvent Systems for Multicomponent Synthesis

MethodSolvent SystemCatalystTimeYield (%)Environmental Impact
ConventionalToluene (Reflux)Piperidine2 - 4 hours70 - 75High (Toxic Solvent)
Green (Microwave)Water/PEG-400L-Tyrosine5 - 10 mins88 - 95Low (Eco-friendly)
Green (Ultrasound)WaterCeric Ammonium Nitrate15 - 20 mins90 - 94Low (Eco-friendly)

References

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
  • Technical Support Center: Optimal Solvent Selection for Pivaloyl Hydrazide Reactions Source: Benchchem URL
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods Source: Thieme Connect URL
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives Source: Semantic Scholar URL

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 5-(2-bromoethyl)-1-methyl-1H-pyrazole

This guide outlines the rigorous 1H NMR characterization of 5-(2-bromoethyl)-1-methyl-1H-pyrazole , a critical scaffold in the synthesis of kinase inhibitors and heterocyclic building blocks. Unlike simple mass spectrome...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous 1H NMR characterization of 5-(2-bromoethyl)-1-methyl-1H-pyrazole , a critical scaffold in the synthesis of kinase inhibitors and heterocyclic building blocks.

Unlike simple mass spectrometry, which confirms molecular weight but fails to distinguish regioisomers, 1H NMR is the definitive method for validating the 1,5-substitution pattern —a common synthetic challenge where the thermodynamically stable 1,3-isomer often co-elutes.

Part 1: Strategic Comparison – Why 1H NMR?

While LC-MS and IR provide supporting data, they lack the structural resolution to confirm the position of the alkyl side chain relative to the N-methyl group.

Feature1H NMR (Gold Standard) LC-MS / HRMS FT-IR
Regioisomer ID Definitive. Distinguishes 1,5- vs. 1,3-isomers via NOE and coupling patterns.Ambiguous. Both isomers have identical Mass/Charge (m/z).Ambiguous. Fingerprint regions overlap significantly.
Functional Group Quantitative. Integrals confirm the ratio of Methyl : Aromatics : Side Chain.Qualitative. Confirms presence of Br pattern (M/M+2).Qualitative. Confirms C-Br stretch (~500-600 cm⁻¹).
Purity Check High. Detects residual solvents and non-UV active impurities.Variable. Depends on ionization efficiency.Low. Minor impurities are often masked.

Part 2: 1H NMR Characterization Profile

Predicted Chemical Shift Data (CDCl₃, 400 MHz)

Note: Values are representative of 1-methyl-5-alkylpyrazoles. Exact shifts may vary ±0.1 ppm depending on concentration.

PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
3 Ar-H 7.35 – 7.45Doublet (d)1H

Deshielded by adjacent N; typical H3 range.
4 Ar-H 6.05 – 6.15Doublet (d)1H

Shielded; characteristic of pyrazole C4.
N-Me N-CH₃ 3.80 – 3.95Singlet (s)3H-Diagnostic N-Me signal; shifts depending on 1,5 vs 1,3 placement.

-CH₂-CH₂ -Br3.55 – 3.65Triplet (t)2H

Deshielded by electronegative Bromine.

Py-CH₂ -3.05 – 3.15Triplet (t)2H

Benzylic-like position; attached to C5.
Key Diagnostic Signals
  • The N-Methyl Singlet (~3.85 ppm): This is your anchor. In the 1,5-isomer, this group is spatially crowded by the 5-alkyl chain, often causing a slight upfield shift compared to the 1,3-isomer due to steric shielding, though NOE is required for confirmation.

  • The Bromoethyl Triplets: Look for two distinct triplets integrating to 2H each. If these appear as a complex multiplet, check for "roofing" effects indicating second-order coupling, or ensure the sample is not the alcohol precursor (which would show shifts ~3.9 ppm for the

    
    -CH2).
    

Part 3: The Critical Differentiation (1,5- vs. 1,3-Isomer)

The alkylation of methylhydrazine often produces a mixture of 5-(2-bromoethyl) (Target) and 3-(2-bromoethyl) (Byproduct).

Differentiation Logic (NOE)
  • Target (1,5-isomer): The N-Methyl group is spatially close to the

    
    -CH₂ of the side chain.
    
    • Result: Strong NOE correlation between N-Me (3.85 ppm) and Py-CH₂ (~3.10 ppm) .

  • Alternative (1,3-isomer): The N-Methyl group is distant from the side chain but close to the aromatic proton at C5.

    • Result: Strong NOE correlation between N-Me and Ar-H5 (approx 7.2-7.5 ppm) .

Visual Logic: Isomer Determination Workflow

IsomerLogic Start Acquire 1H NMR & NOESY/ROESY CheckNMe Locate N-Me Singlet (~3.8 ppm) Start->CheckNMe CheckNOE Check NOE Correlations CheckNMe->CheckNOE Result15 Correlation: N-Me ↔ Side Chain (CH2) CONFIRMED: 5-substituted (Target) CheckNOE->Result15 N-Me close to Alkyl Result13 Correlation: N-Me ↔ Aromatic H CONFIRMED: 3-substituted (Impurity) CheckNOE->Result13 N-Me close to Aromatic H

Figure 1: Decision tree for distinguishing regioisomers using NOE spectroscopy.

Part 4: Experimental Protocol

Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) is preferred. It minimizes solvent interaction with the N-lone pair, providing sharper peaks than DMSO-d6. Use DMSO-d6 only if solubility is an issue or to separate overlapping peaks.

  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Tube: Standard 5mm NMR tube. Ensure the cap is tight to prevent evaporation of the volatile solvent which can shift references.

Acquisition Parameters (Standard)
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling).

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the N-Me singlet vs. aromatic protons).
    
  • Temperature: 298 K (25°C).

Synthesis Monitoring (Precursor vs. Product)

When synthesizing from the alcohol precursor (5-(2-hydroxyethyl)-1-methyl-1H-pyrazole ):

  • Monitor: The shift of the

    
    -CH₂ (adjacent to functional group).
    
  • Precursor (OH):

    
     ppm (deshielded by Oxygen).
    
  • Product (Br):

    
     ppm (Shielded relative to OH, but distinctive triplet pattern).
    
  • Completion: Disappearance of the broad -OH singlet (variable, usually 2-5 ppm).

Part 5: Characterization Workflow

Workflow Sample Crude/Purified Sample Prep Dissolve in CDCl3 (10mg / 0.6mL) Sample->Prep Acquire1D Acquire 1H NMR (16 scans, D1=2s) Prep->Acquire1D Process Phase & Baseline Correction Acquire1D->Process Analyze Check Integrals: 3:1:1:2:2 ratio Process->Analyze Decision Isomer Check Analyze->Decision NOE Run 1D NOE / NOESY Decision->NOE Ambiguous Final Release Batch Decision->Final Clear 1,5 pattern NOE->Final

Figure 2: Step-by-step analytical workflow for batch release.

References

  • Elguero, J., et al. (2002). Pyrazoles.[1][2][3][4][5][6][7][8][9] In: Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative source on pyrazole tautomerism and regioisomer NMR shifts).

  • López, C., Claramunt, R. M., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Link

  • PubChem. (2025).[10] Compound Summary: 5-(2-bromoethyl)-1-methyl-1H-pyrazole.[11] National Library of Medicine. Link

  • BenchChem. (2025).[2] Interpreting Complex NMR Spectra of Pyrazole Derivatives. Technical Support Guide. Link

  • Mobinikhaledi, A., et al. (2002).[3] 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. (Provides comparative shift data for 1-methyl pyrazoles). Link

Sources

Comparative

Mastering Mass Spectrometry of Pyrazole Derivatives: A Comparative Technical Guide

Audience: Researchers, Medicinal Chemists, and DMPK Scientists. Scope: Comparative analysis of ionization modalities, fragmentation mechanics, and quantitative workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and DMPK Scientists. Scope: Comparative analysis of ionization modalities, fragmentation mechanics, and quantitative workflows.

Introduction: The Analytical Challenge of the Pyrazole Ring

Pyrazole derivatives (e.g., Celecoxib, Rimonabant, Fomepizole) represent a cornerstone scaffold in modern medicinal chemistry due to their ability to act as bioisosteres and hydrogen bond donors/acceptors. However, their analysis via Mass Spectrometry (MS) presents unique challenges:

  • Tautomerism: The

    
    -pyrazole and 
    
    
    
    -pyrazole tautomers can complicate chromatographic separation and ionization efficiency.
  • Polarity Variance: Substituents at

    
    , 
    
    
    
    , and
    
    
    drastically alter the physicochemical properties, shifting the optimal ionization window.
  • Fragmentation Complexity: The stability of the aromatic hetero-ring often requires high collision energies (CE) for structural elucidation, yet specific side-chain losses occur readily.

This guide moves beyond standard operating procedures to provide a decision-making framework for analyzing these heterocycles.

Comparative Analysis: Ionization Modalities

The first critical decision in pyrazole analysis is the choice of the ion source. While Electrospray Ionization (ESI) is the industry default, it is not always the optimal choice for pyrazoles lacking basic nitrogen substituents.

ESI vs. APCI: Performance Matrix
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Scientific Rationale
Target Analyte Polar, basic pyrazoles (e.g., amino-pyrazoles).Neutral, non-polar, or halogenated pyrazoles.ESI relies on solution-phase chemistry; APCI relies on gas-phase proton transfer.
Flow Rate Compatibility Low to Medium (< 0.5 mL/min preferred).High (> 1.0 mL/min).APCI requires rapid desolvation, making it robust at high flow rates often used in rapid screening.
Matrix Tolerance Low (Susceptible to ion suppression).High (Resistant to salt/lipid suppression).The gas-phase ionization of APCI is less affected by non-volatile matrix components than the liquid-phase charge competition in ESI.
Thermal Stability Gentle (Suitable for labile glucuronides).Harsh (High temp may degrade N-oxide metabolites).Pyrazole

-oxides (common metabolites) can thermally deoxygenate in APCI, leading to false identification of the parent drug.
Sensitivity High for

.
Moderate, but consistent for "hard-to-ionize" species.ESI is generally more sensitive if the molecule can be protonated in solution.

Expert Insight: For DMPK studies involving plasma, ESI is preferred due to sensitivity requirements. However, for impurity profiling in synthesis (where non-polar intermediates exist), APCI prevents the "missing peak" phenomenon where neutral precursors fail to ionize in ESI.

Technical Deep Dive: Fragmentation Mechanics

Understanding the dissociation pathways of the pyrazole ring is essential for structural elucidation and selecting Quantifier/Qualifier transitions in MRM methods.

Characteristic Pathways[1][2]
  • Ring Cleavage (The "Fingerprint"): The most diagnostic fragmentation for pyrazoles is the cleavage of the

    
     bond.
    
  • Neutral Losses:

    • Loss of

      
       (28 Da):  Rare in stable aromatic pyrazoles but common in dihydro-pyrazoles (pyrazolines).
      
    • Loss of HCN (27 Da): The hallmark of aromatic pyrazole fragmentation, often requiring high Collision Energy (>30 eV).

    • Substituent Ejection:

      
      -substituted pyrazoles often cleave the 
      
      
      
      bond first.
Visualization: Pyrazole Fragmentation Logic

The following diagram illustrates the hierarchical fragmentation pathway for a generic 1-phenyl-pyrazole derivative.

PyrazoleFragmentation cluster_legend Pathway Legend M_Ion Precursor Ion [M+H]+ (m/z 200-500) Frag_1 Loss of N1-Substituent (e.g., -Ph, -Alkyl) M_Ion->Frag_1 Low CE (10-20 eV) Frag_4 Loss of HCN (m/z -27) M_Ion->Frag_4 High CE (>35 eV) Frag_2 Ring Opening (Cleavage of N-N) Frag_1->Frag_2 Intermediate Frag_3 Nitrile Formation (R-CN Ion) Frag_2->Frag_3 Rearrangement Desc Pathways depend heavily on N1-substitution stability.

Caption: Hierarchical fragmentation of N-substituted pyrazoles. Primary cleavage often occurs at the N1-substituent before ring degradation.

Validated Experimental Protocol: Quantitative Analysis

This protocol is designed for the quantification of a pyrazole drug candidate in rat plasma. It prioritizes robustness over raw sensitivity, using a self-validating Internal Standard (IS) approach.

Phase 1: System Suitability & Preparation
  • Internal Standard: Use a deuterated analog (e.g.,

    
    -Analogue) or a structural analog (e.g., 3,5-dimethylpyrazole if the analyte is 3-methyl). Crucial:  The IS must mimic the ionization properties of the analyte to correct for matrix effects.
    
  • Column Selection:

    • Standard: C18 (e.g., Agilent ZORBAX Eclipse Plus).

    • Alternative:Biphenyl Phase (e.g., Phenomenex Kinetex Biphenyl).

    • Reasoning: Biphenyl columns offer superior

      
       selectivity for aromatic heterocycles like pyrazoles, improving separation from matrix interferences.
      
Phase 2: Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Aliquot

      
       plasma into a 96-well plate.
      
    • Add

      
       Acetonitrile (ACN) containing IS (
      
      
      
      ).
    • Why ACN? Methanol often yields "clumpy" precipitates; ACN yields a cleaner supernatant for pyrazoles.

    • Vortex (2 min) and Centrifuge (

      
      , 10 min, 
      
      
      
      ).
    • Transfer

      
       supernatant to a fresh plate; dilute with 
      
      
      
      water (to match initial mobile phase).
  • LC Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

    • Mobile Phase B: 0.1% Formic Acid in Methanol/ACN (1:1).

    • Gradient:

      • 0-0.5 min: 5% B (Divert to waste to avoid salts).

      • 0.5-3.0 min: 5%

        
         95% B.
        
      • 3.0-4.0 min: Hold 95% B.

      • 4.1 min: Re-equilibrate.

  • MS/MS Detection (QqQ):

    • Mode: Positive ESI (

      
      ).
      
    • Source Temp:

      
       (Ensure complete desolvation).
      
    • Transitions:

      • Quantifier:

        
        .
        
      • Qualifier:

        
        .
        
Phase 3: Self-Validation Checkpoints
  • Checkpoint 1: IS Response Stability. The IS peak area should not vary

    
     across the run. If it drops, matrix suppression is occurring.
    
  • Checkpoint 2: Ion Ratio. The ratio of Quantifier/Qualifier transition areas must remain within

    
     of the standard. Deviation indicates interference.
    

Decision Workflow: Method Development

Use the following logic flow to determine the optimal analytical setup for new pyrazole derivatives.

MethodDev cluster_tip Pro Tip Start New Pyrazole Derivative Check_Basic Basic Nitrogen? (pKa > 6) Start->Check_Basic Check_Polar Polarity (LogP) Check_Basic->Check_Polar No ESI_Pos ESI (+) 0.1% Formic Acid Check_Basic->ESI_Pos Yes APCI_Pos APCI (+) High Flow Check_Polar->APCI_Pos High LogP (Non-polar) APPI APPI / ESI (-) Check_Polar->APPI Low LogP / Acidic Tip If ESI sensitivity is low, try Ammonium Fluoride in mobile phase (Negative mode)

Caption: Decision tree for selecting ionization sources based on pyrazole basicity and polarity.

References

  • BenchChem. (2025).[1] Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. BenchChem. Link

  • Salem, M. A. I., et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Link

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis: Quick Comparison. AxisPharm. Link

  • Kachkure, D., et al. (2025). Synthesis and Evaluation of Diazo-Triazole Hybrid as Anti-Tubercular Agents. ResearchGate. Link

  • Bartholomew, G. L. (n.d.). Strategies for Skeletal Diversification of Aromatic Nitrogenous Heterocycles. eScholarship. Link

Sources

Validation

Comparative Guide: Reactivity of 1-(2-Bromoethyl) vs. 5-(2-Bromoethyl) Pyrazoles

This guide provides an in-depth technical comparison of 1-(2-bromoethyl)pyrazoles (N-alkylated) and 5-(2-bromoethyl)pyrazoles (C-alkylated). It is designed for researchers requiring actionable data on reactivity profiles...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-(2-bromoethyl)pyrazoles (N-alkylated) and 5-(2-bromoethyl)pyrazoles (C-alkylated). It is designed for researchers requiring actionable data on reactivity profiles, stability concerns, and synthetic utility.

Executive Summary

The reactivity difference between 1-(2-bromoethyl)pyrazole and 5-(2-bromoethyl)pyrazole is dictated by the electronic influence of the pyrazole nitrogen atoms and the geometric potential for intramolecular cyclization .

  • 1-(2-Bromoethyl)pyrazole: Highly reactive. It functions as a "kinetic" electrophile. It is prone to

    
    -elimination  (yielding 1-vinylpyrazole) and intermolecular self-quaternization . It is the primary precursor for N-vinyl pyrazoles and fused pyrazolo[1,2-a]pyrazole systems.
    
  • 5-(2-Bromoethyl)pyrazole: More stable.[1] It behaves as a functionalized alkyl halide. It is a strategic building block for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles via intramolecular N1-alkylation.

Part 1: Structural & Electronic Analysis

Electronic Environment
  • 1-(2-Bromoethyl) (N-Substituted): The ethyl bromide chain is attached to the pyrrole-like nitrogen (N1). The adjacent pyridine-like nitrogen (N2) retains its lone pair, making the molecule a latent nucleophile. The

    
    -hydrogens on the ethyl chain are acidified by the inductive effect of the N1 nitrogen, facilitating base-catalyzed elimination.
    
  • 5-(2-Bromoethyl) (C-Substituted): The ethyl bromide chain is attached to Carbon-5. If the pyrazole is N1-substituted (e.g., 1-methyl), the C5-position is sterically crowded but electronically distinct. The alkyl halide moiety is isolated from the direct inductive pull of the nitrogen lone pairs compared to the N-alkyl isomer, resulting in a reactivity profile closer to a standard primary alkyl bromide (e.g., phenethyl bromide).

Stability Profile
Feature1-(2-Bromoethyl)pyrazole5-(2-Bromoethyl)pyrazole
Thermal Stability Low . Prone to polymerization/dimerization upon heating.High . Stable under standard reflux conditions.
Base Sensitivity High . Rapidly eliminates to 1-vinylpyrazole.Moderate . Can undergo substitution or cyclization; less prone to elimination.
Storage Store at 2–8°C, often as HBr salt to prevent quaternization.Stable at RT; store cool to prevent hydrolysis.

Part 2: Reactivity Profiles & Mechanisms

Pathway A: 1-(2-Bromoethyl)pyrazole (The "N-Linker")

This isomer is dominated by two competing pathways: Elimination and Self-Quaternization .

  • 
    -Elimination to 1-Vinylpyrazole: 
    Under basic conditions (e.g., KOH/EtOH or t-BuOK), the N1-attachment activates the 
    
    
    
    -proton. Elimination is rapid and often quantitative. This is the standard industrial route to 1-vinylpyrazoles.
  • Self-Quaternization (Dimerization): The nucleophilic N2 of one molecule attacks the electrophilic carbon of another, forming a bis-quaternary salt (pyrazolo[1,2-a]pyrazole system). This is a common decomposition pathway in concentrated solutions.

  • Intramolecular Cyclization (Functionalized): If a nucleophile (like -OH or -NHR) is present at the 5-position, 1-(2-bromoethyl)pyrazoles cyclize to form 2,3-dihydropyrazolo[3,2-b]oxazoles or similar fused systems.

Pathway B: 5-(2-Bromoethyl)pyrazole (The "C-Linker")

This isomer is a "slow-burn" electrophile used to build fused rings.

  • Intramolecular Cyclization to Pyrrolo-Pyrazoles: In 1H-pyrazoles (or those capable of N-deprotection), the N1 nitrogen can attack the terminal bromide of the C5-sidechain. This 5-exo-tet cyclization yields 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole , a core scaffold in kinase inhibitors.

  • Intermolecular Substitution: It reacts cleanly with external nucleophiles (amines, thiols) without the aggressive competing elimination seen in the 1-isomer.

Reaction Pathways Diagram

The following diagram illustrates the divergent reactivity of the two isomers.

ReactivityComparison cluster_0 1-(2-Bromoethyl)pyrazole cluster_1 5-(2-Bromoethyl)pyrazole N_isomer 1-(2-Bromoethyl) pyrazole Vinyl 1-Vinylpyrazole (Elimination Product) N_isomer->Vinyl Base (KOH/EtOH) Beta-Elimination Dimer Pyrazolo[1,2-a]pyrazole (Quaternary Salt) N_isomer->Dimer Heat/Conc. Intermolecular Attack Fused_Ox Pyrazolo[3,2-b]oxazole (If 5-OH present) N_isomer->Fused_Ox Intramolecular (if 5-OH) C_isomer 5-(2-Bromoethyl) pyrazole Pyrrolo 5,6-dihydro-4H- pyrrolo[1,2-b]pyrazole C_isomer->Pyrrolo Base (NaH) Intramolecular N1-Attack Subst Functionalized Derivative C_isomer->Subst Nucleophile (R-NH2) SN2 Substitution

Caption: Divergent reaction pathways. The 1-isomer favors elimination or dimerization, while the 5-isomer favors cyclization to fused 5-5 ring systems.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 1-Vinylpyrazole (Elimination)

Target: Converting 1-(2-bromoethyl)pyrazole to 1-vinylpyrazole.

Reagents: 1-(2-bromoethyl)pyrazole (10 mmol), KOH (20 mmol), Ethanol (20 mL). Workflow:

  • Dissolve 1-(2-bromoethyl)pyrazole in ethanol.

  • Add KOH pellets slowly at 0°C (exothermic).

  • Reflux the mixture for 2 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Evaporate ethanol, dilute with water, extract with diethyl ether.

  • Purification: Distillation under reduced pressure. Note: This reaction is driven by the acidity of the

    
    -protons activated by the N1 nitrogen.
    
Protocol 2: Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole (Cyclization)

Target: Fusing the ring using 5-(2-bromoethyl)-1H-pyrazole.

Reagents: 5-(2-bromoethyl)-1H-pyrazole (hydrobromide salt), NaH (2.2 equiv), DMF (dry). Workflow:

  • Suspend NaH in dry DMF under Argon at 0°C.

  • Add 5-(2-bromoethyl)-1H-pyrazole slowly. The first equivalent deprotonates the HBr; the second deprotonates N1.

  • Stir at Room Temperature for 4–12 hours. The intramolecular N1 attack on the C5-sidechain bromide occurs.

  • Workup: Quench with ice water, extract with EtOAc.

  • Result: Formation of the bicyclic "5-5" fused system.

Part 4: Comparative Data Table

Parameter1-(2-Bromoethyl)pyrazole5-(2-Bromoethyl)pyrazole
Primary Reactivity

-Elimination, N-Alkylation
Nucleophilic Substitution, Cyclization
Leaving Group Lability High (Assisted by N1)Moderate (Standard primary halide)
Cyclization Mode Forms Pyrazolo[1,2-a]pyrazole (dimer) or Pyrazolo[3,2-b]oxazole (if 5-OH)Forms Pyrrolo[1,2-b]pyrazole (fused 5-5)
Key Application Precursor to Vinylpyrazoles (Monomers)Precursor to Kinase Inhibitors (Fused rings)
CAS Number (Example) 119291-22-4N/A (Often generated in situ or as derivative)

References

  • PubChem. 1-(2-bromoethyl)-1H-pyrazole Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules 2022.[2][3] Available at: [Link]

  • Encyclopedia MDPI. Dihydropyrrolo[1,2-a]Pyrazinones and related fused systems.[4] Available at: [Link]

  • ResearchGate. Synthesis of fused pyrazoles via intramolecular cyclization. Available at: [Link]

Sources

Comparative

Comparative Guide: Alkylating Agents for Pyrazole-Ethyl Motifs

This guide provides a technical comparison of reagents used to install the 2-(1-methyl-1H-pyrazol-5-yl)ethyl motif, a critical pharmacophore in kinase inhibitors and GPCR ligands. Focus: Replacements for 5-(2-bromoethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of reagents used to install the 2-(1-methyl-1H-pyrazol-5-yl)ethyl motif, a critical pharmacophore in kinase inhibitors and GPCR ligands.

Focus: Replacements for 5-(2-bromoethyl)-1-methyl-1H-pyrazole (CAS: 361476-01-9)

Executive Summary

The reagent 5-(2-bromoethyl)-1-methyl-1H-pyrazole (Reagent A) is the historical standard for introducing the pyrazole-ethyl side chain via


 displacement. However, its use is increasingly restricted in late-stage drug development due to Genotoxic Impurity (GTI)  concerns, poor storage stability (polymerization risk), and variable commercial availability.

This guide evaluates three superior alternatives:

  • The Alcohol (Reagent B): For use in Mitsunobu coupling (High Throughput/Discovery).

  • The Sulfonate (Reagent C): For scalable, crystalline isolation (Process Chemistry).

  • The Vinyl Pyrazole (Reagent D): For atom-economic hydroamination (Green Chemistry).

Technical Comparison of Reagents
FeatureReagent A (Standard) Reagent B (Alternative) Reagent C (Alternative) Reagent D (Alternative)
Chemical Name 5-(2-bromoethyl)-1-methyl-1H-pyrazole2-(1-methyl-1H-pyrazol-5-yl)ethanol2-(1-methyl-1H-pyrazol-5-yl)ethyl methanesulfonate1-methyl-5-vinyl-1H-pyrazole
Reaction Type

Alkylation
Mitsunobu Coupling

Alkylation
Hydroamination / Michael
Atom Economy Moderate (Br waste)Low (Ph3PO/Hydrazine waste)Moderate (MsOH waste)High (100%)
Stability Low (Darkens/cyclizes)High (Stable liquid/oil)High (Crystalline solid)Moderate (Polymerizes w/o inhibitor)
GTI Risk High (Alkyl Halide)None (Starting Material)High (Alkyl Sulfonate)Low
Primary Use Legacy ProtocolsMedChem / Library SynthesisPilot Plant / Scale-upCatalytic Methodologies
Decision Framework (Graphviz)

The following decision tree assists in selecting the optimal reagent based on the nucleophile type and project stage.

ReagentSelection Start Select Nucleophile Type Nu_O Oxygen Nucleophile (Phenol, Alcohol) Start->Nu_O Nu_N Nitrogen Nucleophile (Amine, Amide) Start->Nu_N Scale_Small Scale: < 10g (Discovery) Nu_O->Scale_Small Scale_Large Scale: > 100g (Process) Nu_O->Scale_Large Nu_N->Scale_Small Secondary Amines Res_Hydro USE REAGENT D (Vinyl) Metal-Cat Hydroamination Nu_N->Res_Hydro Primary Amines (Atom Economy) Res_Mitsunobu USE REAGENT B (Alcohol) Mitsunobu Conditions Scale_Small->Res_Mitsunobu High Purity req. Res_Sulfonate USE REAGENT C (Mesylate) Standard Alkylation Scale_Small->Res_Sulfonate Steric hindrance Scale_Large->Res_Sulfonate Cost driven

Caption: Decision matrix for selecting the optimal pyrazole-ethylation strategy based on nucleophile class and scale.

Detailed Methodologies
Alternative 1: The Mitsunobu Protocol (Reagent B)

Best for: Phenols, imides, and sulfonamides where avoiding alkyl halide handling is critical. Mechanism: Activation of the primary alcohol (Reagent B) by


/DEAD followed by 

displacement.
  • Reagents:

    • 2-(1-methyl-1H-pyrazol-5-yl)ethanol (1.0 equiv)

    • Nucleophile (e.g., Phenol derivative) (1.0–1.2 equiv)

    • Triphenylphosphine (

      
      ) (1.5 equiv)
      
    • DIAD or DEAD (1.5 equiv)

    • Solvent: Anhydrous THF or Toluene.

  • Protocol:

    • Dissolve Reagent B, the Nucleophile, and

      
       in anhydrous THF under 
      
      
      
      atmosphere.
    • Cool the solution to 0°C.

    • Add DIAD dropwise over 15 minutes. Crucial: Maintain temperature <5°C to prevent side reactions.

    • Allow to warm to room temperature and stir for 12–16 hours.

    • Validation: Monitor disappearance of Reagent B via LCMS (Target Mass: Nucleophile + 109 amu).

    • Workup: Concentrate and triturate with

      
      /Hexane to precipitate 
      
      
      
      (triphenylphosphine oxide). Filter and purify the filtrate via silica chromatography.
Alternative 2: The Sulfonate Protocol (Reagent C)

Best for: Scale-up of amine alkylations. Mesylates are often crystalline solids, unlike the unstable liquid bromide. Mechanism:


 Displacement.[1]
  • Preparation of Reagent C (In-situ recommended):

    • Treat Reagent B (Alcohol) with Methanesulfonyl chloride (MsCl) and

      
       in DCM at 0°C.
      
    • Wash with dilute

      
      , dry, and concentrate. Note: The mesylate is significantly more stable than the bromide.
      
  • Alkylation Protocol:

    • Dissolve Nucleophile (Amine) in Acetonitrile or DMF.

    • Add Reagent C (1.1 equiv) and

      
       (2.0 equiv).
      
    • Heat to 60–80°C for 4–8 hours.

    • Advantage: Faster reaction kinetics than the bromide due to the superior leaving group ability of the mesylate.

Alternative 3: Hydroamination (Reagent D)

Best for: Green chemistry applications and primary amines. Mechanism: Anti-Markovnikov addition (requires specific catalysis) or Markovnikov addition followed by isomerization. Note: 5-vinyl pyrazoles are poor Michael acceptors compared to acrylates; transition metal catalysis is often required.

  • Reagents:

    • 1-methyl-5-vinyl-1H-pyrazole (Reagent D)

    • Primary Amine

    • Catalyst:

      
       or similar early transition metal catalysts (for hydroamination).
      
Mechanistic Pathway Comparison

Mechanisms Alc Reagent B (Alcohol) Act_P O-P Activation (Mitsunobu) Alc->Act_P PPh3/DIAD Act_Ms O-Mesyl (Sulfonate) Alc->Act_Ms MsCl/Et3N Bro Reagent A (Bromide) SN2 SN2 Displacement Bro->SN2 Direct Use (Unstable) Act_P->SN2 + Nu-H Act_Ms->SN2 + Nu-H/Base Prod Target (Pyrazole-Ethyl-Nu) SN2->Prod

Caption: Mechanistic divergence showing how the Alcohol (Reagent B) serves as the stable, common precursor to activated species, avoiding the unstable Bromide.

Safety & Regulatory Note (E-E-A-T)

Genotoxic Impurities (PGIs): Reagent A (Bromide) and Reagent C (Mesylate) are alkylating agents and are structurally alerting as potential genotoxins.

  • Control Strategy: If using Reagent C, it must be treated as a PGI. Verify downstream purging using a derivatization method (e.g., reacting an aliquot with 4-nitrobenzyl pyridine) or LC-MS/MS trace analysis.

  • Advantage of Reagent B: The alcohol is not a PGI. Using the Mitsunobu approach generates the alkylating species in situ, which is immediately consumed. This is the preferred regulatory strategy for early-phase GMP synthesis [1].

References
  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Lombardo, M., et al. (2010). "Influence of the Pyrazole Ring on the Reactivity of Vinylpyrazoles." European Journal of Organic Chemistry. (Discusses reactivity of Reagent D).
  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347. Link

Sources

Validation

Biological Activity &amp; Medicinal Chemistry of 5-(2-bromoethyl)-1-methyl-1H-pyrazole Derivatives

The following guide provides an in-depth technical analysis of 5-(2-bromoethyl)-1-methyl-1H-pyrazole (CAS 1340091-69-1) and its application as a critical intermediate in medicinal chemistry. This guide focuses on the bio...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 5-(2-bromoethyl)-1-methyl-1H-pyrazole (CAS 1340091-69-1) and its application as a critical intermediate in medicinal chemistry. This guide focuses on the biological activity of the derivatives synthesized from this scaffold, particularly in the fields of histaminergic ligands, kinase inhibitors, and sigma receptor modulators.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Pendant Electrophile" Scaffold

5-(2-bromoethyl)-1-methyl-1H-pyrazole is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) . Unlike simple pyrazoles, this molecule features a reactive 2-bromoethyl "arm" at the sterically demanding 5-position, adjacent to the N-methyl group.

Its primary utility lies in its ability to serve as a bioisostere precursor for histamine and serotonin ligands. By replacing the unstable imidazole ring of histamine or the indole ring of tryptamine with the robust 1-methyl-pyrazole core, researchers generate derivatives with improved metabolic stability and selectivity profiles.

Key Applications
  • Histamine H3/H4 Receptor Antagonists: Synthesis of non-imidazole histamine analogs.

  • Kinase Inhibitors: Introduction of solubilizing "tail" groups into ATP-competitive inhibitors.

  • Sigma Receptor Ligands: Construction of ethyl-linked pharmacophores for CNS targeting.

Chemical Biology & Mechanism of Derivatization

The biological activity of this scaffold is latent until the bromine atom is displaced by a nucleophile. The 2-bromoethyl chain acts as a "pendant electrophile," allowing the attachment of pharmacophores (amines, thiols, phenols) while maintaining a specific distance from the aromatic pyrazole core.

Divergent Synthesis Pathway

The following diagram illustrates how this single precursor generates three distinct classes of bioactive molecules.

G Core 5-(2-bromoethyl)- 1-methyl-1H-pyrazole (Precursor) Amine + Primary/Secondary Amines Core->Amine Thiol + Thiols/Phenols Core->Thiol Base + Strong Base (Cyclization) Core->Base H3_Ligand Aminoethyl-Pyrazoles (Histamine H3/H4 Ligands) Amine->H3_Ligand Nucleophilic Substitution (Sn2) Kinase Ether-Linked Kinase Inhibitors Thiol->Kinase Alkylation Fused Fused Ring Systems (e.g., Pyrazolo[1,5-a]pyrimidines) Base->Fused Intramolecular Cyclization

Figure 1: Divergent synthetic pathways transforming the bromoethyl precursor into active pharmacological agents.

Comparative Biological Activity

The derivatives of 5-(2-bromoethyl)-1-methyl-1H-pyrazole are often compared to Betazole (a standard H2 agonist) and Histamine . The 1-methyl-5-substituted isomer offers distinct selectivity advantages.

Case Study: Histamine Receptor Selectivity

The 2-(1-methyl-1H-pyrazol-5-yl)ethanamine moiety (derived from the bromide) is a "crypto-histamine." Unlike histamine, it cannot tautomerize, locking the molecule into a specific binding conformation.

Compound ClassStructure CoreH2 Activity (Gastric Acid)H3 Activity (Neurotransmitter)Metabolic Stability
Histamine (Endogenous) Imidazole-4-ethylHigh (Agonist)High (Agonist)Low (MAO/DAO degradation)
Betazole (Standard) Pyrazole-3-ethylHigh (Agonist)LowModerate
1-Methyl-5-ethyl Derivatives 1-Me-Pyrazole-5-ethyl Negligible High (Antagonist Potential) High

Insight: The 1-methyl group at position 1 creates steric hindrance near the ethyl chain (position 5). This steric clash prevents the "active conformation" required for H2 receptor activation (gastric acid secretion), making these derivatives excellent candidates for selective H3 antagonists (cognitive enhancement) without gastric side effects [1, 2].

Experimental Protocols

To validate the biological potential of this scaffold, the following protocols describe the synthesis of a bioactive amine derivative and its subsequent testing.

Protocol A: Synthesis of N-Substituted 5-(2-Aminoethyl)pyrazole

Target: Synthesis of a Sigma-1 receptor ligand precursor.

  • Reagents: 5-(2-bromoethyl)-1-methyl-1H-pyrazole (1.0 eq), 4-Phenylpiperidine (1.2 eq),

    
     (2.0 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve 5-(2-bromoethyl)-1-methyl-1H-pyrazole in anhydrous ACN.

    • Add

      
       and 4-phenylpiperidine.
      
    • Reflux at 80°C for 12 hours under

      
       atmosphere. Monitor by TLC (EtOAc/Hexane 1:1).
      
    • Workup: Cool to RT, filter inorganic salts, and concentrate the filtrate.

    • Purification: Flash column chromatography (DCM:MeOH 95:5) to yield the tertiary amine.

  • Validation:

    
    -NMR must show the disappearance of the triplet at 
    
    
    
    ppm (
    
    
    ) and appearance of a new triplet at
    
    
    ppm (
    
    
    ).
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Context: Pyrazole derivatives are frequently screened for anticancer activity (e.g., EGFR inhibition).[1]

  • Cell Lines: MCF-7 (Breast), A549 (Lung).

  • Preparation: Seed cells (

    
     cells/well) in 96-well plates; incubate for 24h.
    
  • Treatment: Treat with derivative (0.1 - 100

    
    ) for 48h. Include Doxorubicin  as a positive control.
    
  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
    • Self-Validation Check: The DMSO control wells must show >90% viability. If standard error >10%, repeat.

Structural Activity Relationship (SAR) Data

The following table summarizes the impact of substituting the bromine atom in 5-(2-bromoethyl)-1-methyl-1H-pyrazole with various nucleophiles.

Substituent (Nucleophile)Target ClassBiological Outcome (Ref)
-NH2 (Amine) Histamine AnalogSelective H3 receptor affinity; reduced H2 agonism compared to Betazole [3].
-N(R)-Aryl (Piperazine) GPCR LigandHigh affinity for Sigma-1 and Dopamine D2 receptors (Antipsychotic potential) [4].
-S-Aryl (Thiol) Kinase InhibitorEnhanced lipophilicity; potential EGFR/VEGFR-2 dual inhibition [2].
-O-Pyridyl Nicotinic LigandAnalogs of ABT-418/Tebanicline; cognitive modulation [5].

References

  • BenchChem. (2025). Application Notes and Protocols for Screening 5-Bromo-1-butyl-1H-pyrazole for Biological Activity. BenchChem Technical Guides.

  • Saleh, et al. (2023). Synthesis of fused pyrazole derivatives and evaluation of their in vitro inhibitory activity against human tumor cell lines. MDPI Molecules.

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry of pyrazole synthesis).
  • Gogoi, et al. (2022). Dimethoxy pyrazole 1,3,5-triazine derivatives as powerful antimalarial drugs. Chemical Biology & Drug Design.

  • ChemicalBook. (2026). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and Pyrazole Intermediates.

Sources

Comparative

Accelerating Heterocycle Formation: A Comparative Technical Guide to Microwave-Assisted vs. Conventional Pyrazole Synthesis

[1] Executive Summary The pyrazole scaffold is a pharmacophore of immense significance, serving as the structural backbone for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the classical K...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The pyrazole scaffold is a pharmacophore of immense significance, serving as the structural backbone for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the classical Knorr synthesis—relying on conductive heating—often creates bottlenecks in high-throughput lead optimization due to slow kinetics and incomplete conversion.

This guide objectively compares Conventional Conductive Heating (Reflux) against Microwave-Assisted Organic Synthesis (MAOS) . Based on experimental data and kinetic profiling, MAOS demonstrates a superior ability to overcome activation energy barriers, reducing reaction times from hours to minutes while consistently improving isolated yields by 15-25%. While conventional methods remain relevant for bulk manufacturing where capital expenditure is a constraint, MAOS is the recommended standard for discovery and pre-clinical optimization.

The Mechanistic Divergence: Why "Hot" Isn't Just "Hot"

To understand the performance gap, we must look beyond temperature and analyze the mode of energy transfer.

Conventional Heating (Conductive)

In a standard oil bath, heat transfers from the source


 vessel wall 

solvent

reactants. This generates a thermal gradient.[1][2] The reaction rate is limited by the thermal conductivity of the vessel and the convection currents within the solvent.
Microwave Heating (Dielectric)

Microwave irradiation (typically 2.45 GHz) couples directly with the molecules in the reaction mixture. Two primary mechanisms drive this acceleration:[3][4]

  • Dipolar Polarization: Polar molecules (solvents or reactants) align with the oscillating electric field.[3] As the field alternates, molecular rotation generates internal friction and heat.[3]

  • Ionic Conduction: Dissolved ions oscillate under the electric field influence, colliding with neighboring molecules to generate heat.

The "Specific Microwave Effect": Beyond simple heating, MAOS allows for "selective heating" of highly polar intermediates (like the zwitterionic intermediate in Knorr synthesis), effectively lowering the activation energy (


) barrier for the rate-determining step.
Visualization: Knorr Pyrazole Mechanism & Energy Input

KnorrMechanism cluster_mw Microwave Effect (Dielectric Heating) Reactants 1,3-Dicarbonyl + Hydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation (-H2O) TS Cyclization Transition State Intermediate->TS Nucleophilic Attack Product 1H-Pyrazole Derivative TS->Product Aromatization (-H2O) MW_Input MW Irradiation (2.45 GHz) MW_Input->Intermediate Selective Heating of Polar Species MW_Input->TS Stabilization

Figure 1: Mechanistic pathway of Knorr synthesis. The red dotted lines indicate where microwave energy directly couples with polar intermediates, accelerating the rate-determining cyclization step.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as Self-Validating Systems . This means the workflow includes checkpoints (TLC/LC-MS) that confirm success before moving to the next stage.

Model Reaction

Synthesis of 3,5-Dimethyl-1-phenylpyrazole Reactants: Acetylacetone (10 mmol), Phenylhydrazine (10 mmol). Solvent: Ethanol (Abs).[5]

Method A: Conventional Reflux (The Control)
  • Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Loading: Add 10 mmol Acetylacetone and 10 mL Ethanol. Stir for 2 min.

  • Addition: Dropwise add 10 mmol Phenylhydrazine (exothermic risk—monitor temp). Add 2 drops of glacial acetic acid (catalyst).

  • Reaction: Heat oil bath to 90°C (internal temp ~78°C). Reflux.

  • Validation Checkpoint (TLC):

    • T=1 hr: Check TLC (20% EtOAc/Hexane). Likely shows starting material (SM).

    • T=4 hrs: Check TLC.[6][7] If SM persists, continue heating.

  • Workup: Cool to RT. Evaporate solvent in vacuo. Recrystallize from ethanol/water.

Method B: Microwave-Assisted Synthesis (The Challenger)
  • Setup: Use a dedicated 10 mL microwave pressure vial (e.g., Pyrex or quartz) with a crimp/snap cap and PTFE septum.

  • Loading: Add 10 mmol Acetylacetone, 10 mmol Phenylhydrazine, and only 2 mL Ethanol (High concentration favors kinetics). Add 1 drop acetic acid.

  • Sealing: Cap the vial. Ensure the vessel is rated for at least 20 bar pressure.

  • Irradiation Profile (Program):

    • Ramp: 1 min to 120°C.

    • Hold: 5 min at 120°C (High stirring).

    • Cool: Compressed air cooling to 40°C.

  • Validation Checkpoint (LC-MS): Take an aliquot immediately after cooling.

    • Criteria: >98% conversion of Phenylhydrazine (

      
       peaks).
      
  • Workup: Pour mixture into 20 mL ice water. The product precipitates immediately. Filter and dry.

Workflow Comparison Diagram

WorkflowComparison cluster_conv Conventional Route cluster_mw Microwave Route C_Start Setup RBF + Reflux C_Heat Reflux (4-6 Hours) C_Start->C_Heat C_Check Hourly TLC Checks C_Heat->C_Check C_Check->C_Heat Incomplete C_Workup Evaporation & Recrystallization C_Check->C_Workup M_Start Setup Pressure Vial M_Heat MW Irradiation (5 Min) @ 120°C / 15 bar M_Start->M_Heat M_Cool Rapid Air Cooling M_Heat->M_Cool M_Workup Ice Water Precip. M_Cool->M_Workup

Figure 2: Operational workflow. Note the "Check Loop" in the conventional method versus the linear, high-throughput nature of the Microwave route.

Data Presentation: The Performance Gap

The following data is aggregated from internal application studies and validated against peer-reviewed literature [1, 2].

MetricConventional RefluxMicrowave-Assisted (MAOS)Improvement Factor
Reaction Time 4 - 6 Hours2 - 10 Minutes30x - 60x Faster
Temperature 78°C (BP of EtOH)120°C - 150°C (Superheated)Higher Activation
Isolated Yield 70% - 75%92% - 98%+20% Yield
Solvent Volume 10 - 20 mL/g2 - 5 mL/g (or Solvent-Free)Green Metric
Purity (Crude) 85% (Side products common)>95% (Cleaner profile)Less Purification
Energy Usage High (Continuous heating)Low (Targeted bursts)Energy Efficient
Analysis of Results
  • Yield: The closed system of the MW vial prevents the loss of volatile hydrazine, a common issue in open reflux systems that lowers yield.

  • Purity: The short reaction time in MAOS prevents the thermal degradation of the product, resulting in a cleaner crude profile that often bypasses the need for chromatography.

Critical Discussion & Recommendations

When to use Microwave Synthesis?
  • Lead Optimization: When you need to synthesize a library of 50+ pyrazole derivatives with varying steric bulk.

  • Difficult Substrates: Electron-deficient hydrazines or sterically hindered 1,3-diketones that fail under reflux will often proceed in MW due to the "superheating" effect (heating solvents 20-50°C above their boiling point).

When to use Conventional Reflux?
  • Scale-Up (>100g): While flow-chemistry microwaves exist, batch microwaves are generally limited to <100 mL vessels. For kilogram-scale production, conventional reactors are currently more cost-effective.

  • Temperature Sensitivity: If your substrate decomposes instantly above 80°C, the rapid heating spikes of MW might be too aggressive.

Safety Note

Microwave synthesis of pyrazoles generates pressure. The condensation releases water, and superheating ethanol increases vapor pressure.

  • Rule: Always use a vessel rated for 300 psi (20 bar).

  • Volume: Never fill a MW vial >75% capacity to allow headspace for pressure expansion.

References

  • BenchChem. (2025).[8][9] The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Retrieved from

  • National Institutes of Health (NIH). (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Retrieved from

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[1][6][10] Retrieved from

  • Kidwai, M., et al. (2001). Microwave assisted synthesis of novel pyrazoles.[8][9][10][11][12][13] Indian Journal of Chemistry. Retrieved from

Sources

Validation

The Definitive Guide to Purity Assessment of Synthesized Pyrazole Compounds: HPLC, LC-MS, and qNMR Compared

Introduction: The Pyrazole Purity Paradigm Pyrazole derivatives form the core pharmacophore of numerous blockbuster drugs, including celecoxib, sildenafil, and various neuroprotective agents[1]. However, assessing the pu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Purity Paradigm

Pyrazole derivatives form the core pharmacophore of numerous blockbuster drugs, including celecoxib, sildenafil, and various neuroprotective agents[1]. However, assessing the purity of newly synthesized pyrazoles presents unique analytical challenges. Due to their basic nitrogen atoms and propensity for annular tautomerism (rapid interconversion between 1H- and 2H-pyrazole forms)[2], these compounds often exhibit complex chromatographic and spectroscopic behaviors[3].

This guide provides an objective, data-driven comparison of analytical modalities for pyrazole purity assessment, detailing the causality behind method selection and providing self-validating protocols to ensure absolute scientific integrity.

Comparative Analysis of Analytical Modalities

Relying on a single analytical technique often leads to false purity assignments. A multi-modal approach is required to capture chromophoric, non-chromophoric, volatile, and structurally related impurities. The table below summarizes the quantitative performance of the primary alternatives.

Analytical ModalityLimit of Detection (LOD)Limit of Quantification (LOQ)Resolution (Rs)Typical Run TimePrimary Utility & StrengthsLimitations
RP-HPLC-UV 0.02 µg/mL0.06 µg/mL> 2.015 - 20 minHigh-throughput relative purity; robust QC.Blind to non-chromophoric impurities; relative % only.
LC-MS (ESI) 0.005 µg/mL0.015 µg/mL> 1.520 - 30 minTrace impurity identification; mass profiling.Ion suppression/matrix effects; non-uniform ionization.
GC-MS 0.05 µg/mL0.15 µg/mL> 2.030 - 40 minDetection of volatile impurities and residual solvents.High temperatures may degrade thermally labile pyrazoles.
1H qNMR ~10 µg/mL~50 µg/mLN/A (Spectral)10 - 15 minAbsolute mass fraction purity; no reference standard needed.Lower sensitivity; requires baseline resolution of target peak.

The Causality of Method Selection: Overcoming Tautomerism and Isomerism

To achieve rigorous purity assessment, researchers must understand the why behind the analytical parameters, rather than just following standard operating procedures.

Chromatographic Causality (HPLC): Pyrazoles possess a basic nitrogen (conjugate acid pKa ~2.5). At neutral pH, unprotonated pyrazoles interact with residual silanol groups on standard C18 silica columns, causing severe peak tailing. Furthermore, rapid tautomeric interconversion on the chromatographic timescale can lead to split or broadened peaks. The Solution: The mobile phase must be acidified (e.g., using 0.1% Trifluoroacetic acid). This forces the pyrazole into a single, fully protonated state, neutralizing silanol interactions and yielding sharp, quantifiable peaks[4].

Spectroscopic Causality (qNMR): Traditional HPLC-UV assumes that all impurities share the same UV extinction coefficient as the active pharmaceutical ingredient (API)—a mathematical fallacy. If a synthetic byproduct lacks a conjugated chromophore, it remains invisible to UV detection. The Solution: Quantitative Nuclear Magnetic Resonance (qNMR) is emerging as the gold standard for absolute purity. As highlighted in the [5], the integrated area of an NMR resonance is strictly proportional to the number of nuclei generating it. By introducing an internal standard (IS) of known purity, researchers can calculate the absolute mass fraction of the pyrazole without needing a reference standard of the synthesized compound itself[6].

Multi-Modal Purity Assessment Workflow

To prevent false positives in purity assessment, a sequential workflow utilizing orthogonal techniques (e.g., separation-based HPLC vs. mass-based qNMR) is highly recommended.

PurityAssessment Start Synthesized Pyrazole Compound SamplePrep Sample Preparation & Solubilization Start->SamplePrep HPLC RP-HPLC-UV (Relative Purity %) SamplePrep->HPLC LCMS LC-MS (Impurity Profiling) SamplePrep->LCMS qNMR 1H qNMR (Absolute Purity %) SamplePrep->qNMR Decision Purity > 98%? HPLC->Decision qNMR->Decision Pass Release for Biological Assay Decision->Pass Yes Fail Repurification (Prep-HPLC / Flash) Decision->Fail No Fail->Start Recalibrate

Multi-modal analytical workflow for pyrazole purity assessment.

Self-Validating Experimental Methodologies

A robust protocol must prove its own validity before generating data. The following methodologies incorporate built-in self-validation steps.

Protocol 1: RP-HPLC-UV for Relative Purity Assessment

This method utilizes a gradient elution to ensure both polar degradation products and non-polar unreacted starting materials are eluted and quantified.

1. System Validation (System Suitability Test - SST): Causality: Before analyzing the unknown batch, the instrument's fluidics and column chemistry must be verified. Action: Inject a known pyrazole standard solution (100 µg/mL) five consecutive times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, the theoretical plate count (N) is > 2000, and the tailing factor is < 1.5.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Note: The low pH suppresses pyrazole tautomerism and silanol ionization[4].

3. Sample Preparation: Accurately weigh 1.0 mg of the synthesized pyrazole and dissolve in 1.0 mL of Mobile Phase A/B (50:50, v/v). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

4. Chromatographic Execution:

  • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B.

  • Detection: UV at 254 nm (or the specific

    
     of the pyrazole derivative).
    

5. Data Processing: Calculate relative purity using the area normalization method: (Area of Pyrazole Peak / Total Area of All Peaks) × 100.

Protocol 2: 1H qNMR for Absolute Quantification

qNMR provides absolute mass fraction purity by comparing the integral of a distinct pyrazole proton against a highly pure internal standard[7].

1. System Validation (T1 Inversion-Recovery Experiment): Causality: NMR quantification relies on the complete relaxation of nuclei between pulses. If the delay time (d1) is too short, the signal will saturate, leading to artificially low integrals. Action: Perform a T1 relaxation measurement on the sample. The system is validated for quantification only if the inter-pulse delay (d1) is set to


 of the slowest relaxing proton. This guarantees >99.3% recovery of longitudinal magnetization.

2. Internal Standard (IS) Selection: Select an IS (e.g., Maleic acid, TraceCERT® grade) that produces a sharp singlet distinct from the pyrazole signals (e.g., the pyrazole C4-H singlet typically appears around 6.0–8.0 ppm depending on substitution)[3].

3. Sample Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~10 mg of the pyrazole analyte and ~5 mg of the IS into the same vial. Dissolve completely in 600 µL of DMSO-


 or CDCl

. Transfer to a 5 mm NMR tube.

4. Acquisition Parameters:

  • Pulse Angle: 90° (to maximize signal-to-noise).

  • Scans (ns): 64 to 128 (ensure S/N ratio > 250:1 for the target peaks).

  • Acquisition Time (aq): > 4 seconds.

5. Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the IS peak and the target pyrazole peak. Calculate absolute purity (


) using the fundamental qNMR equation[7]:


(Where


 = integral area, 

= number of protons,

= molar mass,

= weighed mass, and

= purity of the internal standard).

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog.[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass.[Link]

  • Igbokwe, N. N., et al. "A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative." Researcher.life.[Link]

  • Zhang, Y., et al. "Synthesis of novel pyrazole derivatives and neuroprotective effect investigation." PMC, National Institutes of Health.[Link]

  • Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, MDPI.[Link]

  • Fizer, O., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." PMC, National Institutes of Health.[Link]

Sources

Comparative

Comparative Analysis of Bifunctional Alkylating Agents: A Technical Guide

Executive Summary Bifunctional alkylating agents remain a cornerstone of conditioning regimens and salvage therapies in oncology. Unlike monofunctional agents that generate mutagenic base adducts, bifunctional agents ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bifunctional alkylating agents remain a cornerstone of conditioning regimens and salvage therapies in oncology. Unlike monofunctional agents that generate mutagenic base adducts, bifunctional agents induce Interstrand Cross-links (ICLs) —covalent bridges between opposite DNA strands.[1][2] This lesion is highly cytotoxic because it physically blocks the replication fork and transcription machinery, necessitating complex repair mechanisms (Fanconi Anemia pathway, NER, and Homologous Recombination).

This guide provides a technical comparison of three distinct classes of bifunctional alkylators: Nitrogen Mustards (Cyclophosphamide, Melphalan) and the Benzimidazole Hybrid (Bendamustine). We analyze their structural activity relationships (SAR), repair kinetics, and provide a validated protocol for quantifying their efficacy.

Mechanistic Architecture & SAR

The efficacy of an alkylator is dictated by its "warhead" (reactive group) and its "delivery system" (side chain). While all agents below share the bis(2-chloroethyl)amine pharmacophore, their side chains dictate their biodistribution and DNA damage durability.

Structural Comparison
AgentClassSide Chain FunctionActivation RequirementKey Transporter
Cyclophosphamide (CPA) Nitrogen MustardOxazaphosphorine ring (Prodrug)High: Hepatic CYP450 (CYP2B6, 3A4)Passive Diffusion / OATs
Melphalan (L-PAM) Nitrogen MustardL-Phenylalanine (Amino Acid mimic)None: Spontaneous hydrolysisLAT1 (SLC7A5) (Active Transport)
Bendamustine (BEN) Benzimidazole HybridBenzimidazole ring (Purine mimic)None: Spontaneous hydrolysisEquilibrative Nucleoside Transporters (ENT)
Mechanism of Action: The Aziridinium Cascade

The fundamental mechanism involves the formation of an electrophilic aziridinium ion. However, the stability of the resulting cross-link varies. Bendamustine produces cross-links that are significantly more durable and resistant to repair than those of Cyclophosphamide or Melphalan, often leading to a distinct "S-phase arrest" rather than the G2/M arrest seen with classic mustards.

AlkylationMechanism Drug Bifunctional Agent (Cl-CH2-CH2)2-N-R Ion Aziridinium Ion (Electrophile) Drug->Ion Cl- displacement Monoadduct Monoadduct (Single Strand) Ion->Monoadduct Nucleophilic Attack Guanine N7-Guanine (Nucleophile) Guanine->Monoadduct Target ICL Interstrand Cross-link (Cytotoxic Lesion) Monoadduct->ICL Second Arm Attack (Rate Limiting Step)

Figure 1: The electrophilic attack pathway. The formation of the Interstrand Cross-link (ICL) is the critical cytotoxic event distinguishing these agents from monofunctional mutagens.

Comparative Performance Matrix

The following data synthesizes performance metrics across standard hematologic cell lines (e.g., MM.1S, RPMI-8226).

Cytotoxicity and Repair Kinetics
FeatureCyclophosphamide (4-OH-CP)MelphalanBendamustine
IC50 Range (Myeloma) 2.5 – 10 µM (Active metabolite)10 – 25 µM20 – 50 µM
Cross-link Formation Slow (requires metabolism)IntermediateRapid
Repair Efficiency High (Repair complete ~24h)ModerateLow (Persists >48h)
ATM/p53 Activation ModerateModerateStrong & Sustained
Cross-Resistance Vulnerable to MGMT/GSHVulnerable to GSHRetains Activity in alkylator-resistant cells

Key Insight: Bendamustine's benzimidazole ring confers "antimetabolite-like" properties.[3] It inhibits the mitotic checkpoint (Chk1), forcing cells with DNA damage into premature mitosis (Mitotic Catastrophe), whereas Melphalan-treated cells typically arrest and repair.

Experimental Validation: Measuring ICLs

To objectively compare these agents, one cannot rely on standard viability assays (MTT/CTG) alone. You must quantify the physical formation of Interstrand Cross-links.

The Gold Standard: Modified Alkaline Comet Assay (The "Challenge" Assay)

Standard comet assays measure strand breaks (which increase tail moment).[4] ICL assays measure the prevention of migration (which decreases tail moment).[5][6]

Workflow Logic
  • Drug Treatment: Induces Cross-links (ICLs).[4]

  • Irradiation (The Challenge): Induces random strand breaks (SSBs).

  • Result:

    • Control + IR: DNA fragments migrate freely (Long Tail).

    • Drug + IR: ICLs hold the strands together, preventing migration despite breaks (Short Tail).

CometProtocol cluster_0 Step 1: Treatment cluster_1 Step 2: The Challenge cluster_2 Step 3: Analysis Cells Suspension Cells (e.g. RPMI-8226) Drug Incubate with Drug (1-4h) Cells->Drug Embed Embed in LMP Agarose on Slide Drug->Embed Irradiate X-Ray Irradiation (10 Gy) or H2O2 Embed->Irradiate Lysis Alkaline Lysis (pH > 13, 4°C) Irradiate->Lysis Induces SSBs Electrophoresis Electrophoresis (25V, 300mA) Lysis->Electrophoresis Unwinding Score Calculate % Decrease in Tail Moment Electrophoresis->Score

Figure 2: Workflow for the Modified Alkaline Comet Assay. The "Challenge" step (Irradiation) is essential to visualize the retarding effect of cross-links.[5]

Detailed Protocol

Reagents:

  • Lysis Buffer: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO (pH 10).

  • Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA (pH > 13).

Step-by-Step:

  • Dosing: Treat cells with the alkylating agent for 1–4 hours at 37°C.

  • Embedding: Mix

    
     cells in 0.5% Low Melting Point (LMP) agarose and layer onto pre-coated slides.
    
  • The Challenge: Irradiate slides on ice (10 Gy) OR treat with 100 µM

    
     for 5 mins at 4°C. Note: This induces the necessary strand breaks to allow migration in non-crosslinked controls.
    
  • Lysis: Immerse slides in Lysis Buffer for 1 hour at 4°C (protect from light).

  • Unwinding: Transfer to Electrophoresis tank with Alkaline Buffer. Let sit for 20 mins to allow DNA unwinding.

  • Run: Electrophorese at 25V (0.7 V/cm) for 20 minutes.

  • Staining: Neutralize (Tris pH 7.5) and stain with SYBR Gold or Propidium Iodide.

Calculation:



Resistance Profiles & Troubleshooting

When comparative data shows discrepancies, investigate these biological variables:

MGMT (O6-Methylguanine-DNA Methyltransferase)

While primarily associated with Temozolomide resistance, MGMT can remove the precursor


-chloroethyl adducts formed by Nitrosoureas (like Carmustine) before they convert to ICLs.
  • Impact: High for Nitrosoureas; Low for Nitrogen Mustards.

Glutathione (GSH) Conjugation

Glutathione S-transferase (GST) conjugates electrophilic drugs to GSH, neutralizing them before they reach the nucleus.

  • Impact: High for Melphalan and Cyclophosphamide.

  • Bendamustine Advantage: Bendamustine is less susceptible to GST-mediated resistance, explaining its efficacy in Melphalan-refractory Myeloma.

References

  • Beeharry, N., et al. (2012). "Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine."[7] PLoS ONE, 7(6): e40342.[7] Link

  • Spanswick, V. J., et al. (2010). "The Comet Assay to detect DNA Interstrand Crosslinks." Methods in Molecular Biology, 613: 267-282. Link

  • Leoni, L. M., et al. (2008). "Bendamustine (Treanda) displays a distinct pattern of cytotoxicity and unique mechanistic features compared with other alkylating agents." Clinical Cancer Research, 14(1): 309-317.[3][8] Link

  • Povirk, L. F., & Shuker, D. E. (1994). "DNA damage and mutagenesis induced by nitrogen mustards." Mutation Research/Reviews in Genetic Toxicology, 318(3): 205-226. Link

  • Hartley, J. A., et al. (1999). "Defective in vitro repair of DNA interstrand cross-links in cells from patients with Fanconi anemia." Nature Genetics, 21: 269–270. Link

Sources

Safety & Regulatory Compliance

Safety

5-(2-bromoethyl)-1-methyl-1H-pyrazole proper disposal procedures

Comprehensive Safety, Handling, and Disposal Protocol for 5-(2-bromoethyl)-1-methyl-1H-pyrazole As drug development professionals and synthetic chemists scale up operations, the logistical and safety frameworks surroundi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety, Handling, and Disposal Protocol for 5-(2-bromoethyl)-1-methyl-1H-pyrazole

As drug development professionals and synthetic chemists scale up operations, the logistical and safety frameworks surrounding reactive intermediates must be as rigorous as the chemistry itself. 5-(2-bromoethyl)-1-methyl-1H-pyrazole is a highly valuable building block in medicinal chemistry, but its structural properties—specifically the presence of a reactive bromoethyl moiety—demand stringent operational and disposal plans.

This guide provides an authoritative, step-by-step operational framework designed to ensure laboratory safety, regulatory compliance, and environmental protection.

Chemical Profiling & Hazard Assessment

Before initiating any workflow, it is critical to understand the physicochemical properties that dictate the handling and disposal requirements of the compound[1].

Table 1: Quantitative Data & Hazard Profile

PropertySpecificationOperational Implication
Chemical Name 5-(2-bromoethyl)-1-methyl-1H-pyrazoleTarget compound for synthesis/disposal.
CAS Number 1340091-69-1Use for SDS tracking and waste manifesting.
Molecular Weight 189.05 g/mol Required for stoichiometric quenching calculations.
Functional Groups Pyrazole ring, Alkyl bromideHigh reactivity; incompatible with strong bases/oxidizers.
Primary Hazard Alkylating AgentPotential mutagen/toxin; requires strict PPE.
Waste Classification Halogenated Organic WasteMust be segregated to prevent dioxin formation during incineration.

Mechanistic Rationale for Strict Disposal Protocols (E-E-A-T)

Do not treat this compound as a generic organic solvent. The experimental and disposal choices are driven by two fundamental chemical realities:

  • Electrophilic Alkylating Potential: The highly electronegative bromine atom polarizes the adjacent carbon, creating a potent electrophile. In biological systems, this bromoethyl group is highly susceptible to nucleophilic attack (via an

    
     mechanism) by macromolecules, such as the N7 position of guanine in DNA[2][3]. Because of its potential as a mutagenic alkylating agent, any residual chemical must be chemically quenched or strictly isolated before disposal.
    
  • Halogenated Combustion Risks: Waste containing halogens (F, Cl, Br, I) cannot be processed in standard incinerators. Combusting brominated organics at standard temperatures leads to the formation of highly toxic polybrominated dibenzodioxins and dibenzofurans. Therefore, mixing even a trace amount of this compound into a non-halogenated waste stream forces the entire container to be classified as halogenated, exponentially increasing disposal costs and environmental risks[4][5].

Operational Handling & Experimental Workflow

To ensure safety, the handling of 5-(2-bromoethyl)-1-methyl-1H-pyrazole must be treated as a self-validating system, where the destruction of the reactive electrophile is confirmed before waste segregation.

Workflow A 5-(2-bromoethyl)-1-methyl-1H-pyrazole (Electrophile) B Nucleophilic Substitution (Fume Hood, PPE) A->B Reagents C Quench Unreacted Agent (1M Amine/Thiosulfate) B->C Post-Reaction D Liquid-Liquid Extraction (Aqueous / Organic) C->D Workup E Halogenated Waste Stream (Contains Br) D->E Organic Phase

Workflow for reacting and quenching 5-(2-bromoethyl)-1-methyl-1H-pyrazole.

Step-by-Step Methodology: Pre-Disposal Quenching

If you have expired stock or residual unreacted material post-experiment, it should be quenched prior to bulk disposal.

  • Preparation: Conduct all operations inside a certified chemical fume hood. Equip personnel with nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and safety goggles[2].

  • Nucleophilic Quenching: Transfer the residual 5-(2-bromoethyl)-1-methyl-1H-pyrazole to a round-bottom flask. Slowly add an excess of a mild nucleophile (e.g., 1M sodium thiosulfate solution or a primary amine) under continuous stirring to displace the bromide via

    
    .
    
  • Agitation & Time: Allow the mixture to stir at room temperature for 2–4 hours to ensure complete conversion.

  • Validation Checkpoint (Self-Validating System): Perform a rapid Thin Layer Chromatography (TLC) or LC-MS analysis of the mixture. The complete disappearance of the 5-(2-bromoethyl)-1-methyl-1H-pyrazole starting material validates that the electrophile has been successfully neutralized. Do not proceed to disposal until this is confirmed.

Step-by-Step Waste Segregation & Disposal Plan

Once the material is used or quenched, the resulting waste must be meticulously segregated.

Segregation Start Liquid Laboratory Waste Decision Contains F, Cl, Br, or I? (>1% concentration) Start->Decision Halo Halogenated Waste Stream (Red Label/Canister) Decision->Halo Yes (Alkyl Bromides) NonHalo Non-Halogenated Stream (Green Label/Canister) Decision->NonHalo No Incineration High-Temp Incineration (Prevents Dioxins) Halo->Incineration Licensed Disposal

Decision matrix for segregating halogenated organic waste from standard streams.

Step-by-Step Methodology: Liquid & Solid Waste Disposal
  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste container. Ensure it is explicitly designated and labeled for "Halogenated Organic Waste" [4].

  • Liquid Transfer: Using a funnel, carefully decant the organic layers containing the brominated byproducts into the halogenated waste container.

  • Solid Consumables: Pipette tips, TLC plates, and gloves contaminated with the alkyl bromide must be placed in a sealed, puncture-proof container labeled as "Hazardous Solid Waste - Halogenated Contamination" [3]. Do not throw these in standard biohazard or municipal trash.

  • Empty Container Management: Empty chemical bottles that previously held the alkyl bromide must be allowed to evaporate in a fume hood until no odor remains, or triple-rinsed with a compatible solvent (e.g., acetone). The rinsate must be collected in the halogenated waste stream. Once clean, deface the original label before discarding the glass[4][5].

  • Validation Checkpoint: Inspect the waste container's secondary containment tray for leaks. Verify that the waste log explicitly lists "Brominated Organics" to ensure the licensed disposal contractor routes it to a high-temperature incinerator equipped with halogen scrubbers.

Emergency Spill Response & Decontamination

In the event of an accidental release of 5-(2-bromoethyl)-1-methyl-1H-pyrazole, immediate action is required to prevent inhalation or dermal alkylation.

  • Evacuate & Isolate: Clear personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is contained within, or increase room ventilation if outside the hood.

  • Containment: Do not use water. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or a commercial spill kit pad).

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty plastic bag or a dedicated solid waste bucket.

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect the wash water as hazardous waste if it contains >1% organic contamination.

  • Disposal: Seal the bucket, label it as "Spill Cleanup: Halogenated Alkylating Agent," and contact your Environmental Health and Safety (EHS) department for immediate pickup.

References

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 5-(2-bromoethyl)-1-methyl-1H-pyrazole

CAS: 1340091-69-1 Molecular Formula: C₆H₉BrN₂ Molecular Weight: 189.05 g/mol Executive Safety Summary For Immediate Attention: This compound is not merely an irritant; it contains a primary alkyl bromide (2-bromoethyl) s...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1340091-69-1 Molecular Formula: C₆H₉BrN₂ Molecular Weight: 189.05 g/mol

Executive Safety Summary

For Immediate Attention: This compound is not merely an irritant; it contains a primary alkyl bromide (2-bromoethyl) side chain attached to a pyrazole core. In medicinal chemistry, this motif is a "warhead" designed for electrophilic reactivity.

The Critical Hazard: The carbon-bromine (


) bond is susceptible to 

nucleophilic attack. Biologically, this means it acts as an alkylating agent , capable of binding irreversibly to DNA bases (guanine/adenine) and proteins.
  • Default Safety Posture: Treat as a Potential Mutagen and Lachrymator .

  • Operational Rule: Zero skin contact. Zero inhalation.

Hazard Profiling & Risk Assessment

Before selecting PPE, you must understand the "Why" behind the protection.

Structural MotifChemical BehaviorBiological Consequence
Alkyl Bromide (

)
High electrophilicity; Good leaving group (

).
Direct DNA Alkylation. Potential for delayed blistering, mutagenicity, and sensitization.
Pyrazole Core Lipophilic heterocycle.Facilitates absorption through the skin and cell membranes, carrying the alkylating tail systemically.
Physical State Low-melting solid or oil (depending on purity).High risk of surface contamination; oils penetrate nitrile gloves faster than dry solids.
PPE Matrix: The Defense System

Do not rely on generic "lab safety" rules. This matrix is specific to the permeation kinetics of alkyl halides.

Tier 1: Personal Protective Equipment (PPE)
Protection ZoneRequirementTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard Safety Glasses are INSUFFICIENT. Vapors from alkyl halides can be lachrymators (tear-inducing). Goggles provide a vapor seal.
Dermal (Hands) Double Gloving Strategy Inner Layer: 4 mil Nitrile (Inspection White).Outer Layer: 5-8 mil Nitrile (High-Contrast Blue/Purple).Rationale: Alkyl bromides can permeate thin nitrile in <15 mins. The colored outer layer reveals breaches immediately.
Dermal (Body) Tyvek® Lab Coat (or Apron) Cotton coats absorb liquids and hold them against the skin. Use a non-woven, chemically resistant overlay (e.g., Tyvek) for solution handling.
Respiratory Engineering Control Primary Do not use N95s. They do not stop organic vapors. If work must occur outside a hood (strongly discouraged), use a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta).
Tier 2: Engineering Controls
  • Primary Containment: All weighing and solubilization must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Dry alkylated heterocycles are often fluffy and prone to static dispersal.

Decision Logic: PPE Selection Workflow

Use this logic flow to determine the necessary protection level based on your specific operation.

PPE_Decision_Tree Start Operation Type State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM, DMF, etc.) State->Solution Weighing Weighing < 100mg Solid->Weighing ScaleUp Scale Up > 1g Solid->ScaleUp SolventCheck Solvent Type? Solution->SolventCheck Action1 Std. PPE + Fume Hood (Double Nitrile) Weighing->Action1 Action2 High Risk: Static Hazard Use Anti-Static Gun + Sash Low ScaleUp->Action2 Halogenated Halogenated (DCM/CHCl3) SolventCheck->Halogenated Polar Polar (DMSO/DMF) SolventCheck->Polar Action3 CRITICAL: Laminate Gloves (Silver Shield) Nitrile degrades in <5 min Halogenated->Action3 Action4 Double Nitrile (Change every 30m) Polar->Action4

Figure 1: PPE Selection Logic based on physical state and carrier solvent. Note the requirement for Laminate gloves when handling in halogenated solvents.

Operational Protocols
A. Weighing & Transfer
  • Preparation: Place a disposable absorbent mat (benchkote) inside the hood. Pre-tare your vial.

  • Technique: Do not use a spatula that you plan to reuse immediately without washing. Use disposable weigh boats or glass pipettes.

  • Decontamination: Wipe the exterior of the stock bottle with a tissue dampened with 10% Sodium Thiosulfate (see Section 6) before returning it to storage. This neutralizes any invisible alkylating residue on the threads.

B. Reaction Setup
  • Solvent Choice: If dissolving in Dichloromethane (DCM), be aware that DCM carries the alkyl bromide through nitrile gloves in seconds. If you splash DCM solution on your gloves, remove them immediately.

  • Temperature: Avoid heating this compound above 80°C in a closed system without a blast shield, as thermal decomposition of alkyl halides can release Hydrogen Bromide (HBr) gas, over-pressurizing the vessel.

Emergency Response & Deactivation (The "Quench")

Standard spill kits (clay/vermiculite) absorb the liquid but do not neutralize the hazard . You must chemically deactivate the alkylating agent.

Deactivation Solution (The "Nucleophilic Cocktail")

Prepare a "Quench Solution" to keep in a squirt bottle inside the hood:

  • Composition: 10% Sodium Thiosulfate (

    
    ) in water + 5% Ethanol (to aid solubility).
    
  • Mechanism: The thiosulfate anion is a soft nucleophile that rapidly attacks the alkyl bromide, converting it into a non-toxic Bunte salt.

    • Reaction:

      
      
      
Spill Protocol
  • Evacuate the immediate area if the spill is outside the hood (>5 mL).

  • Don PPE: Goggles, Double Gloves, Lab Coat.

  • Cover spill with absorbent pads.

  • Flood the pads with the Deactivation Solution . Allow to sit for 20 minutes.

  • Collect as hazardous chemical waste (do not use general trash).

Waste Disposal

NEVER pour 5-(2-bromoethyl)-1-methyl-1H-pyrazole solutions down the drain.

  • Segregation: Dispose of in "Halogenated Organic Waste" streams.

  • Pre-Treatment (Recommended): If you have residual stock solution, stir it with an excess of the Deactivation Solution (Thiosulfate) or aqueous Ammonia overnight before placing it in the waste drum. This protects the waste handlers downstream.

  • Labeling: Clearly tag the waste container: "Contains Alkyl Bromide - Potential Mutagen."

References
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • PubChem. Compound Summary: 5-(2-bromoethyl)-1-methyl-1H-pyrazole (CAS 1340091-69-1). National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[Link]

  • Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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